Fedratinib
Description
Propriétés
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOXLOJCABQBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239483 | |
| Record name | Fedratinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4µg/mL | |
| Record name | Fedratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12500 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
936091-26-8 | |
| Record name | Fedratinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936091-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fedratinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936091268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fedratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12500 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fedratinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fedratinib | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FEDRATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L1XP550I6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Fedratinib in Myelofibrosis
Introduction
Myelofibrosis (MF) is a myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, extramedullary hematopoiesis resulting in splenomegaly, and debilitating constitutional symptoms.[1] The pathogenesis of MF is centrally driven by the constitutive activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] This aberrant signaling promotes the proliferation of malignant cells and the production of inflammatory cytokines that contribute to fibrosis and symptom burden.[1] The discovery of a recurrent somatic mutation, JAK2V617F, in a majority of patients with MPNs paved the way for targeted therapies.[2]
Fedratinib (formerly SAR302503/TG101348) is a selective, oral inhibitor of Janus Associated Kinase 2 (JAK2) approved for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[1][3][4] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the core pathways involved.
Core Mechanism of Action: Selective JAK2 Inhibition
This compound was developed through structure-based drug design to be a selective inhibitor of JAK2.[5] Its primary mechanism involves binding to and inhibiting the activity of both wild-type and mutationally activated JAK2 (V617F), the latter being a key driver of MPNs.[2][3] By blocking JAK2, this compound prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.
This interruption of the JAK/STAT cascade leads to several key therapeutic effects:
-
Inhibition of Malignant Cell Proliferation: The JAK/STAT pathway is crucial for the transcription of genes involved in cell growth and survival. By suppressing this pathway, this compound inhibits the clonal expansion of myeloproliferative malignant cells.[1][6]
-
Induction of Apoptosis: Disruption of the pro-survival signals mediated by JAK2 activation leads to the induction of apoptosis (programmed cell death) in the malignant cell clones that drive the disease.
-
Reduction of Bone Marrow Fibrosis: this compound's inhibition of JAK2 reduces the production of pro-fibrotic cytokines and growth factors, thereby mitigating the extent of fibrosis in the bone marrow and helping to restore normal hematopoiesis.[6]
-
Symptom Amelioration: The hyperactive JAK/STAT signaling leads to a systemic inflammatory state responsible for constitutional symptoms like fatigue, night sweats, and bone pain. This compound reduces these symptoms by downregulating cytokine production.[7]
This compound is effective in patients regardless of their JAK2 mutation status, as all patients with myelofibrosis exhibit dysregulated JAK-STAT signaling that can be ameliorated by inhibiting wild-type or mutant JAK2.[5][6]
References
- 1. This compound, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. This compound in myelofibrosis [mpn-hub.com]
- 5. ashpublications.org [ashpublications.org]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. HealthTree Foundation for Myelofibrosis, this compound Treatment Details [healthtree.org]
The Journey of Fedratinib: From Discovery to a Targeted Therapy for Myelofibrosis
A Technical Guide on the Development of a Selective JAK2 Inhibitor
Introduction
Fedratinib (formerly known as TG101348 and SAR302503) is a selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2), a key mediator in the signaling pathway of several cytokines and growth factors that are critical for hematopoiesis and immune function.[1][2] Dysregulation of the JAK/STAT signaling pathway, often driven by mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[3] Myelofibrosis is a debilitating bone marrow disorder characterized by bone marrow fibrosis, splenomegaly, constitutional symptoms, and cytopenias. This technical guide provides a comprehensive overview of the discovery, development, and clinical validation of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Preclinical Development
The development of this compound was a direct result of the discovery of the JAK2V617F mutation in MPNs in 2005, which highlighted JAK2 as a prime therapeutic target.[3]
Lead Identification and Optimization
This compound was identified through a rational, structure-based drug design approach.[4] The initial efforts focused on a pyrimidine-based compound library to identify a scaffold with inhibitory activity against JAK2.[3] Subsequent structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of the lead compounds. These studies involved modifying the chemical structure to enhance binding to the ATP-binding pocket of the JAK2 kinase domain, leading to the identification of this compound as a highly potent and selective inhibitor.[5][6]
In Vitro Kinase Inhibition Profile
Biochemical assays were instrumental in characterizing the selectivity of this compound. These assays typically involve incubating the compound with purified recombinant kinase domains and measuring the inhibition of kinase activity, often through phosphorylation of a substrate.
Experimental Protocol: Cell-Free Kinase Activity Assay
A common method for determining the half-maximal inhibitory concentration (IC50) values is a cell-free kinase activity assay.[7] While specific commercial kits and platforms (like those from Invitrogen or Carna Biosciences) are often used, the general protocol involves:
-
Reagents: Purified recombinant human kinase domains (e.g., JAK1, JAK2, JAK3, TYK2, FLT3, RET), a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound).
-
Procedure:
-
The kinase, substrate, and varying concentrations of this compound are pre-incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically set at or near the Michaelis constant (Km) for each specific kinase to ensure competitive binding can be accurately assessed.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (e.g., ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
This compound demonstrated high potency against JAK2 and the JAK2V617F mutant, with significantly less activity against other JAK family members, showcasing its selectivity.[3][7][8]
| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 3 | - |
| JAK2V617F | 3 | - |
| JAK1 | 105 | 35-fold |
| TYK2 | 405 | ~135-fold |
| JAK3 | 1002 | >300-fold |
| FLT3 | 15 | 5-fold |
| RET | 48 | 16-fold |
| Data compiled from multiple sources.[3][7][8][9] |
Preclinical Efficacy in Cellular and Animal Models
This compound's biological activity was further evaluated in various preclinical models.
Experimental Protocol: Cell-Based Proliferation Assays
Cell-based assays were used to assess the antiproliferative effects of this compound on MPN-derived cell lines.[7]
-
Cell Lines: Human erythroblast leukemia (HEL) cells, which are homozygous for the JAK2V617F mutation, and other hematopoietic cell lines.
-
Procedure:
-
Cells are seeded in microtiter plates and incubated with increasing concentrations of this compound for a period, typically 72 hours.
-
Cell viability and proliferation are assessed using a colorimetric assay such as the XTT assay. In this assay, a tetrazolium salt (XTT) is added to the cells, which is converted to a colored formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured spectrophotometrically, which is proportional to the number of viable cells.
-
-
Data Analysis: The IC50 for inhibition of proliferation is calculated from the dose-response curve.
Experimental Protocol: JAK2V617F Retroviral Mouse Model of Myeloproliferative Neoplasm
To evaluate the in vivo efficacy of this compound, a commonly used preclinical model is the JAK2V617F retroviral mouse model.[3][4][10][11][12]
-
Model Generation:
-
Bone marrow cells are harvested from donor mice.
-
These cells are transduced ex vivo with a retrovirus encoding the human JAK2V617F mutation.
-
The transduced cells are then transplanted into lethally irradiated recipient mice.
-
-
Treatment and Monitoring:
-
Once the myeloproliferative disease is established (characterized by elevated hematocrit, leukocytosis, and splenomegaly), the mice are treated with this compound or a vehicle control, typically administered orally.
-
Peripheral blood counts are monitored regularly.
-
At the end of the study, spleens are harvested and weighed. Histopathological analysis of the spleen, liver, and bone marrow is performed to assess for extramedullary hematopoiesis and fibrosis.
-
-
Pharmacodynamic Assessments: To confirm target engagement in vivo, the phosphorylation status of downstream signaling proteins like STAT3 and STAT5 in peripheral blood or bone marrow cells can be assessed by techniques such as flow cytometry or western blotting.
In these preclinical models, this compound demonstrated a dose-dependent reduction in splenomegaly, normalized peripheral blood counts, and reduced the burden of JAK2V617F-positive cells.[4][11] It also showed the ability to inhibit STAT3/5 phosphorylation and induce apoptosis in MPN cell lines.[2][12]
Clinical Development
The promising preclinical data paved the way for the clinical development of this compound.
Phase 1 and 2 Clinical Trials
The initial Phase 1 dose-escalation study in patients with intermediate- or high-risk myelofibrosis established the safety profile and determined the maximum tolerated dose.[3] This was followed by Phase 2 studies, including a dose-ranging study, which provided further evidence of clinical activity, particularly in reducing spleen size and alleviating constitutional symptoms.[4]
Pivotal Phase 3 Trials: JAKARTA and JAKARTA-2
The efficacy and safety of this compound were definitively established in two pivotal clinical trials: JAKARTA for treatment-naive patients and JAKARTA-2 for patients previously treated with ruxolitinib.
Experimental Protocol: Spleen Volume Assessment
A key primary endpoint in these trials was the reduction in spleen volume.[13][14]
-
Imaging Modality: Spleen volume was centrally assessed using magnetic resonance imaging (MRI) or computed tomography (CT) scans.
-
Procedure:
-
A baseline scan is performed before the initiation of treatment.
-
Follow-up scans are conducted at specified time points during the trial (e.g., at the end of cycle 6).
-
The spleen is manually contoured on sequential axial images, and the total volume is calculated by summing the areas of the spleen on each slice and multiplying by the slice thickness.
-
-
Response Criteria: A spleen volume response was defined as a reduction of ≥35% from baseline.
Experimental Protocol: Symptom Assessment
Patient-reported outcomes were crucial for evaluating the impact of this compound on the debilitating symptoms of myelofibrosis.[15][16][17][18][19]
-
Instrument: The Myelofibrosis Symptom Assessment Form (MFSAF) was used to quantify symptom burden. The MFSAF is a validated questionnaire where patients rate the severity of key symptoms (e.g., fatigue, night sweats, pruritus, abdominal discomfort, pain under the left ribs, early satiety, and bone pain) on a scale from 0 (absent) to 10 (worst imaginable).
-
Scoring: The Total Symptom Score (TSS) is the sum of the scores for the individual symptoms.
-
Response Criteria: A symptom response was defined as a ≥50% reduction in the TSS from baseline.
The JAKARTA study was a randomized, double-blind, placebo-controlled Phase 3 trial in patients with intermediate-2 or high-risk myelofibrosis who had not previously received a JAK inhibitor.[4][20][21] Patients were randomized to receive this compound 400 mg daily, 500 mg daily, or placebo.[20]
Patient Demographics and Baseline Characteristics (this compound 400 mg and Placebo Arms)
| Characteristic | This compound 400 mg (n=96) | Placebo (n=96) |
| Median Age (years) | 65 | 66 |
| Male (%) | 59 | 60 |
| Primary Myelofibrosis (%) | 65 | 60 |
| Post-PV/ET Myelofibrosis (%) | 35 | 40 |
| DIPSS Intermediate-2 Risk (%) | 52 | 53 |
| DIPSS High Risk (%) | 48 | 47 |
| JAK2V617F Mutation Positive (%) | 72 | 72 |
| Median Spleen Volume (cm³) | 2652 | 2660 |
| Median Platelet Count (x10⁹/L) | 225 | 213 |
| Data from the JAKARTA trial.[4][21] |
Efficacy Results of the JAKARTA Trial (at 24 weeks)
| Endpoint | This compound 400 mg (n=96) | Placebo (n=96) | p-value |
| Spleen Volume Response Rate (≥35% reduction) | 37% (35/96) | 1% (1/96) | <0.0001 |
| Symptom Response Rate (≥50% reduction in TSS) | 40% (36/89) | 9% (7/81) | <0.0001 |
| Data from the updated analysis of the JAKARTA trial.[21] |
The JAKARTA-2 study was a single-arm, open-label Phase 2 trial that evaluated the efficacy and safety of this compound in patients with myelofibrosis who were resistant or intolerant to the existing JAK inhibitor, ruxolitinib.[3][22]
Efficacy Results of the JAKARTA-2 Trial
| Endpoint | This compound 400 mg (n=97) |
| Spleen Volume Response Rate (≥35% reduction) | 31% |
| Symptom Response Rate (≥50% reduction in TSS) | 27% |
| Data from the updated analysis of the JAKARTA-2 trial.[23] |
Safety Profile
The most common adverse events observed with this compound in the clinical trials were gastrointestinal and hematological.
Common Adverse Events in the JAKARTA Trial (this compound 400 mg vs. Placebo)
| Adverse Event | This compound 400 mg (n=96) | Placebo (n=95) |
| All Grades (%) | Grade ≥3 (%) | |
| Diarrhea | 66 | 5 |
| Nausea | 62 | 1 |
| Anemia | 40 | 30 |
| Vomiting | 39 | 3 |
| Thrombocytopenia | 21 | 12 |
| Data from the updated analysis of the JAKARTA trial.[21][24] |
A significant safety concern that emerged during the clinical development of this compound was the occurrence of cases of suspected Wernicke's encephalopathy, a serious neurological condition caused by thiamine (vitamin B1) deficiency.[3] This led to a clinical hold on the development program in 2013. Subsequent investigations suggested that this compound may inhibit thiamine transport, and risk mitigation strategies, including thiamine level monitoring and supplementation, were implemented. The clinical hold was lifted in 2017, and the prescribing information for this compound now includes a boxed warning regarding this risk.[3][21]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
-
Absorption: this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 2-4 hours.[1][25][26][27]
-
Distribution: It has a large apparent volume of distribution (1770 L) and is highly bound to plasma proteins (>92%).[27][28]
-
Metabolism: this compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C19.[25][26][27]
-
Elimination: The majority of the drug is eliminated in the feces. The effective half-life is approximately 41 hours, supporting once-daily dosing.[25][26][27]
Pharmacodynamics
The pharmacodynamic effects of this compound were demonstrated in clinical studies by the dose-dependent suppression of STAT3 phosphorylation in peripheral blood cells, confirming target engagement of the JAK2 pathway.[1]
Regulatory Milestones and Conclusion
The journey of this compound was marked by several corporate acquisitions and a significant regulatory hurdle. Originally discovered by TargeGen, the compound was acquired by Sanofi-Aventis in 2010. Following the clinical hold in 2013, the rights to this compound were acquired by Impact Biomedicines in 2016, which was subsequently acquired by Celgene in 2018.
Based on the robust efficacy and manageable safety profile demonstrated in the JAKARTA and JAKARTA-2 trials, this compound was granted Priority Review and Orphan Drug designation by the U.S. Food and Drug Administration (FDA). In August 2019, the FDA approved this compound for the treatment of adults with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.[20]
This compound represents a significant advancement in the treatment of myelofibrosis, offering a much-needed therapeutic option for both treatment-naive patients and those who have failed prior JAK inhibitor therapy. Its development underscores the success of targeted drug discovery and the perseverance required to navigate the complexities of clinical and regulatory pathways.
Visualizations
References
- 1. A randomized, placebo-controlled study of the pharmacokinetics, pharmacodynamics, and tolerability of the oral JAK2 inhibitor this compound (SAR302503) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into JAK2 inhibition by ruxolitinib, this compound, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into JAK2 Inhibition by Ruxolitinib, this compound, and Derivatives Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Model-Assisted Spleen Contouring for Assessing Splenomegaly in Myelofibrosis: A Fast and Reproducible Approach to Evaluate Progression and Treatment Response | MDPI [mdpi.com]
- 14. Modern Management of Splenomegaly in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Myelofibrosis Symptom Assessment Form (MFSAF): An Evidence-based Brief Inventory to Measure Quality of Life and Symptomatic Response to Treatment in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myelofibrosis symptom assessment form total symptom score version 4.0: measurement properties from the MOMENTUM phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. ascopubs.org [ascopubs.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound for Myelofibrosis - The ASCO Post [ascopost.com]
- 21. Updated results of the placebo‐controlled, phase III JAKARTA trial of this compound in patients with intermediate‐2 or high‐risk myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Janus kinase-2 inhibitor this compound in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Celgene Updated Analysis of JAKARTA2 this compound Study Shows Clinically Meaningful Responses in Patients Previously Treated for Myelofibrosis with Ruxolitinib - BioSpace [biospace.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. researchgate.net [researchgate.net]
- 26. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 27. go.drugbank.com [go.drugbank.com]
- 28. bms.com [bms.com]
Fedratinib's JAK2 Kinase Selectivity Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Janus kinase 2 (JAK2) selectivity profile of fedratinib (formerly known as TG101348 and SAR302503). This compound is a potent, ATP-competitive oral inhibitor of JAK2, a key mediator in the signaling pathways of several cytokines and growth factors that are critical in hematopoiesis and immune function.[1][2][3] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis, for which this compound is a therapeutic agent.[4] Understanding the selectivity of this compound for JAK2 over other kinases is crucial for elucidating its mechanism of action and predicting its clinical efficacy and potential off-target effects.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting JAK2, which leads to the suppression of the downstream Signal Transducer and Activator of Transcription (STAT) signaling pathway.[4] In myeloproliferative neoplasms, mutations in JAK2, such as the common JAK2V617F mutation, lead to constitutive activation of this pathway, resulting in uncontrolled cell proliferation and survival.[5] this compound's inhibition of JAK2 and the JAK2V617F mutant effectively blocks the phosphorylation of STAT proteins, thereby downregulating the expression of genes involved in cell growth and survival, and inducing apoptosis in malignant cells.[1]
JAK-STAT Signaling Pathway and this compound's Point of Intervention
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes. This compound intervenes at the level of JAK2 phosphorylation, preventing the initiation of this signaling cascade.
Quantitative Kinase Selectivity Profile
The selectivity of this compound has been characterized through in vitro biochemical assays against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate a high degree of selectivity for JAK2 over other members of the JAK family and other related kinases.
Table 1: this compound IC50 Values for JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 3 | - |
| JAK2V617F | 3 | - |
| JAK1 | ~105 | 35-fold |
| JAK3 | ~1002 | 334-fold |
| TYK2 | ~405 | 135-fold |
Data compiled from multiple sources indicating IC50 values of 3 nM for JAK2 and JAK2V617F, with 35-fold and 334-fold selectivity over JAK1 and JAK3, respectively.[1][2][3]
Table 2: this compound IC50 Values for Other Relevant Kinases
| Kinase | IC50 (nM) |
| FLT3 | 15 |
| RET | 17-48 |
Data compiled from sources showing inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and RET proto-oncogene.[1][6]
Experimental Protocols
The determination of this compound's kinase selectivity profile involves both biochemical and cell-based assays. While specific proprietary protocols from commercial vendors like Invitrogen and Carna Biosciences were utilized for the initial characterization of this compound, this section outlines the general methodologies for commonly employed kinase inhibition assays.[7]
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A variety of formats can be used, including radiometric assays and fluorescence-based assays.
Representative Methodology: LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method used to quantify the binding of an inhibitor to a kinase.[8][9]
-
Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to the kinase of interest, which is tagged (e.g., with GST). A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor that competes with the tracer for binding to the kinase's ATP-binding site will disrupt FRET, leading to a decrease in the FRET signal.[8][9]
-
Reagents:
-
Purified, tagged kinase (e.g., GST-JAK2)
-
LanthaScreen® Eu-anti-GST antibody
-
Alexa Fluor™ labeled kinase tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compound) serially diluted in DMSO
-
384-well assay plates
-
-
Procedure:
-
Add test compound and kinase/antibody mixture to the assay plate.
-
Add the kinase tracer to initiate the binding reaction.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for europium).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition.
-
IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assays
Cell-based assays are essential for confirming the activity of an inhibitor in a more physiologically relevant context. These assays typically use cell lines that are dependent on the target kinase for proliferation and survival.
Representative Methodology: Cell Proliferation Assay
-
Principle: This assay measures the ability of a compound to inhibit the proliferation of a kinase-dependent cell line.
-
Cell Lines:
-
HEL (Human Erythroleukemia) cells, which are homozygous for the JAK2V617F mutation.
-
Ba/F3 cells, a murine pro-B cell line that can be engineered to be dependent on the expression of a specific kinase, such as JAK2V617F, for survival and proliferation.[1]
-
-
Reagents:
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with serum and necessary growth factors.
-
Cell proliferation reagent (e.g., XTT, MTS, or CellTiter-Glo®).
-
This compound serially diluted in DMSO.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells into the wells of a 96-well plate at a predetermined density.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for inhibition if available.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[1][7]
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions. This reagent measures a parameter related to cell viability, such as metabolic activity or ATP content.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a potent and highly selective inhibitor of JAK2, demonstrating significantly less activity against other JAK family members. This selectivity is a key attribute that contributes to its therapeutic efficacy in myelofibrosis and other JAK2-driven myeloproliferative neoplasms. The quantitative data from biochemical assays, supported by findings from cell-based functional assays, provide a clear profile of this compound's targeted mechanism of action. The detailed methodologies outlined in this guide offer a framework for the continued investigation and characterization of this and other kinase inhibitors in drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to the Downstream Signaling Pathways of Fedratinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fedratinib (Inrebic®) is a selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2), a critical mediator of signaling pathways that regulate hematopoiesis and immune function.[1][2] Approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis, this compound exerts its therapeutic effects by modulating key downstream signaling cascades implicated in the pathogenesis of myeloproliferative neoplasms (MPNs).[1][3] This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action.
Core Mechanism of Action: JAK2 Inhibition
This compound functions as an ATP-competitive inhibitor of the JAK2 kinase domain, preventing its phosphorylation and subsequent activation.[2][4] This inhibition is highly selective for JAK2 over other members of the JAK family, which is hypothesized to reduce potential off-target effects and associated immunosuppression.[5][6] The constitutive activation of the JAK-STAT pathway, often driven by mutations such as JAK2V617F, is a hallmark of MPNs, leading to uncontrolled cell proliferation and survival.[2] this compound effectively abrogates this aberrant signaling in both wild-type and mutated JAK2 contexts.[7]
Quantitative Data: Kinase Inhibition and Cellular Effects
The potency and selectivity of this compound have been characterized in numerous preclinical studies. The following tables summarize key quantitative data regarding its inhibitory activity against various kinases and its effects on cellular proliferation.
Table 1: this compound Kinase Inhibitory Activity (IC50)
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK2 | Reference(s) |
| JAK2 | 3 | 1x | [5][8][9][10] |
| JAK2V617F | 3 | 1x | [5][10] |
| JAK1 | ~105 | ~35x | [6][7][9] |
| JAK3 | ~1002 | ~334x | [6][7][9][10] |
| TYK2 | ~405 | ~135x | [5][6][7] |
| FLT3 | 15 | 5x | [5][7][8][9] |
| RET | 48 | 16x | [7][9] |
| BRD4 | ~130-164 | ~43-55x | [7] |
Table 2: this compound Cellular Proliferation Inhibition (IC50)
| Cell Line | Cell Type | JAK2 Status | IC50 (nM) | Reference(s) |
| HEL | Human Erythroleukemia | JAK2V617F | 305 | [9] |
| Ba/F3-JAK2V617F | Murine Pro-B | JAK2V617F (transfected) | 270 | [9] |
| UKE-1 | Human Myeloid Leukemia | JAK2V617F | - | [11] |
| KBV20C | Human Epidermoid Carcinoma | - | 6900 | [12] |
| KB | Human Epidermoid Carcinoma | - | 8600 | [12] |
Downstream Signaling Pathways
The primary consequence of JAK2 inhibition by this compound is the disruption of the canonical JAK/STAT signaling pathway. However, its effects extend to other interconnected signaling networks.
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal target of this compound. Upon cytokine or growth factor binding to their receptors, JAKs become activated and phosphorylate the intracellular domains of these receptors. This creates docking sites for STAT proteins, which are then themselves phosphorylated by JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[2]
This compound's inhibition of JAK2 directly prevents the phosphorylation and activation of its primary downstream substrates, STAT3 and STAT5.[1][3] This blockade leads to the suppression of pro-proliferative and anti-apoptotic gene expression, ultimately inducing apoptosis in malignant cells.[2][3]
References
- 1. HealthTree Foundation for Myelofibrosis, this compound Treatment Details [healthtree.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural insights into JAK2 inhibition by ruxolitinib, this compound, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK2 Inhibitor, this compound, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Studies of Fedratinib in Myeloproliferative Neoplasms: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational preclinical research that paved the way for the clinical development of fedratinib, a selective JAK2 inhibitor for the treatment of myeloproliferative neoplasms (MPNs). This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways and experimental workflows involved in the early evaluation of this compound.
Introduction to this compound and its Mechanism of Action
This compound, also known as TG101348 or SAR302503, is an orally bioavailable, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1] The discovery of the activating JAK2V617F mutation as a key driver in many MPNs spurred the development of targeted therapies like this compound.[2] Preclinical studies have demonstrated that this compound potently and selectively inhibits both wild-type and mutationally activated JAK2.[3] Its mechanism of action centers on the inhibition of the JAK-STAT signaling pathway, which is constitutively activated in many MPN cases, leading to uncontrolled cell proliferation and survival.[4][5] this compound has also demonstrated inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and bromodomain-containing protein 4 (BRD4).[4][6][7]
In Vitro Efficacy and Selectivity
Early in vitro studies were crucial in establishing the potency and selectivity profile of this compound. These assays typically involved purified kinases and various MPN-derived cell lines.
Kinase Inhibition Profile
This compound was designed for high selectivity towards JAK2 over other members of the JAK family.[7] This selectivity is hypothesized to reduce off-target effects, such as the immunosuppression associated with broader JAK inhibition.[6]
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK2 | Reference(s) |
| JAK2 | 3 | - | [2][6][8] |
| JAK1 | 105 | ~35x | [2][8] |
| JAK3 | 1002 | ~334x | [2][8] |
| TYK2 | 405 | ~135x | [2][8] |
| FLT3 | 15 | 5x | [6][8][9] |
| BRD4 | 164 | ~55x | [6] |
Cellular Activity in MPN Cell Lines
This compound demonstrated potent anti-proliferative and pro-apoptotic effects in cell lines harboring the JAK2V617F mutation.
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Key Feature | Effect of this compound | Reference(s) |
| HEL | Human erythroleukemia, JAK2V617F homozygous | Inhibited proliferation, reduced STAT5 phosphorylation, induced apoptosis. | [1] |
| Ba/F3 JAK2V617F | Murine pro-B cells expressing human JAK2V617F | Inhibited proliferation, reduced STAT5 phosphorylation, induced apoptosis. | [1] |
| UKE-1 | Human megakaryoblastic leukemia, JAK2V617F | Inhibited proliferation. | [10] |
| SET2 | Human megakaryoblastic leukemia, JAK2V617F | Inhibited proliferation. | [10] |
| BaF3 JAK2 V617F (Ruxolitinib-resistant) | Ruxolitinib-resistant cell line | Inhibited proliferation (IC50 ~650-1552 nM) and STAT5 phosphorylation. | [11] |
In Vivo Preclinical Models
A variety of murine models were employed to assess the in vivo efficacy and safety of this compound in a setting that mimics human MPNs.
Murine Models of MPN
Several distinct mouse models were utilized to recapitulate different aspects of MPN pathology.
Table 3: Murine Models Used in Preclinical this compound Studies
| Model Type | Description | Key Findings with this compound | Reference(s) |
| Retroviral JAK2V617F-driven MPN | Lethally irradiated mice transplanted with bone marrow cells transduced with a retrovirus expressing JAK2V617F. | Reduced white blood cell counts, hematocrit, and splenomegaly. Attenuated myelofibrosis and improved survival. | [2][8][12] |
| JAK2V617F Knock-in (KI) Mouse | Genetically engineered mice expressing the Jak2V617F mutation from the endogenous promoter. | Reduced blood counts and splenomegaly. Did not eradicate disease-propagating MPN stem cells. | [2][8][12] |
| Xenotransplantation Model | Immunocompromised mice transplanted with human cord blood progenitors transduced with JAK2V617F. | Diminished erythroid engraftment. | [2][8] |
| Polycythemia Vera (PV) Model | Lethally irradiated mice transplanted with a mix of JAK2V617F KI and wild-type bone marrow cells. | Reduced splenomegaly, leucocytosis, and microcytosis. | [13][14] |
| Post-PV Myelofibrosis (PPMF) Model | An evolution of the PV model, developing more severe MPN with fibrosis. | Complete blockade of fibrosis and osteosclerosis. Reduced splenomegaly and leucocytosis. No decrease in JAK2V617F allele burden in blood or bone marrow. | [13][14] |
| Post-Essential Thrombocythemia Myelofibrosis (PTMF) Model | Mice transplanted with bone marrow cells transduced with a retrovirus expressing TPO. | Reduced splenomegaly and leucocytosis. Did not block fibrosis or osteosclerosis. | [13][14] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of preclinical findings.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
-
Methodology: Kinase activity was typically measured using radiometric filter binding assays or fluorescence-based assays (e.g., LanthaScreen™ Eu Kinase Binding Assay). Recombinant purified kinases were incubated with a specific substrate, ATP (often radiolabeled), and varying concentrations of this compound. The amount of phosphorylated substrate was then quantified to determine the level of kinase inhibition at each drug concentration. IC50 values were calculated from the resulting dose-response curves.[8][11]
Cell Proliferation Assays
-
Objective: To assess the effect of this compound on the growth of MPN cell lines.
-
Methodology: Cells (e.g., HEL, Ba/F3 JAK2V617F) were seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 24-72 hours). Cell viability and proliferation were measured using colorimetric assays such as MTT or MTS, or luminescence-based assays like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[1][11]
Apoptosis Assays
-
Objective: To determine if this compound induces programmed cell death in MPN cells.
-
Methodology: Cells treated with this compound were stained with Annexin V (to detect early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (to identify late apoptotic and necrotic cells). The percentage of apoptotic cells was then quantified by flow cytometry.
Western Blotting for Phospho-STAT Analysis
-
Objective: To measure the inhibition of JAK-STAT signaling by this compound.
-
Methodology: MPN cells were treated with this compound for a short duration. Cell lysates were then prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies specific for phosphorylated forms of STAT proteins (e.g., p-STAT3, p-STAT5) and total STAT proteins as a loading control. Secondary antibodies conjugated to an enzyme (e.g., HRP) were used for detection via chemiluminescence.[1][11]
Colony-Forming Unit (CFU) Assays
-
Objective: To evaluate the effect of this compound on the clonogenic potential of hematopoietic progenitor cells.
-
Methodology: Primary hematopoietic progenitor cells (CD34+) from MPN patients or healthy donors were cultured in semi-solid media (e.g., methylcellulose) containing cytokines that support the growth of different hematopoietic lineages (e.g., erythroid, myeloid). The cultures were treated with varying concentrations of this compound. After a period of incubation (typically 14 days), the number and type of colonies were enumerated.[8][10]
Murine MPN Model Studies
-
Objective: To assess the in vivo efficacy, pharmacokinetics, and safety of this compound.
-
Methodology:
-
Model Generation: As described in Table 3.
-
Drug Administration: this compound was administered to mice, typically via oral gavage, once or twice daily at specified doses (e.g., 120 mg/kg).[13][14][15]
-
Efficacy Assessment: Peripheral blood counts were monitored regularly. Spleen and liver weights were measured at the end of the study as indicators of extramedullary hematopoiesis. Bone marrow and spleen histology were analyzed to assess cellularity, morphology, and the degree of fibrosis (using stains like reticulin).[4][12]
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were measured at various time points after administration using methods like UPLC-MS/MS to determine parameters such as Cmax, AUC, and half-life.[15][16]
-
Allele Burden Analysis: The proportion of JAK2V617F mutant cells was quantified in peripheral blood, bone marrow, and spleen using techniques like quantitative PCR or flow cytometry (if using congenic markers).[13][17]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is key to understanding the preclinical evaluation of this compound.
Caption: this compound inhibits both wild-type and mutant JAK2, blocking STAT phosphorylation.
Caption: this compound's dual inhibition of JAK2 and BRD4 pathways.
Caption: Workflow for a retroviral murine model of MPN treated with this compound.
Conclusion
The early preclinical studies of this compound provided a robust foundation for its clinical development. In vitro data established its potency and selectivity for JAK2, while in vivo studies in various murine models of MPN demonstrated its efficacy in reducing disease burden, including splenomegaly, abnormal blood counts, and, in some models, bone marrow fibrosis.[2][8][13] These foundational studies, detailing both the successes and limitations (such as the lack of effect on allele burden in certain models), were instrumental in guiding the design of pivotal clinical trials and ultimately led to the approval of this compound as a therapeutic option for patients with myelofibrosis.[12][13]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. P997: this compound IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. In vivo Pharmacokinetic Drug-Drug Interaction Studies Between this compound and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Fedratinib: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fedratinib, a potent and selective inhibitor of Janus-associated kinase 2 (JAK2), is a pivotal therapeutic agent in the management of myeloproliferative neoplasms, particularly myelofibrosis. Marketed under the brand name Inrebic®, its mechanism of action involves the targeted disruption of the dysregulated JAK/STAT signaling pathway, a key driver in the pathogenesis of these hematological malignancies. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, details the experimental protocols for its analysis, and elucidates its mechanism of action through signaling pathway diagrams.
Chemical Structure and Identification
This compound is a synthetic, small-molecule inhibitor belonging to the class of aminopyrimidines. Its chemical structure is characterized by a central pyrimidine ring substituted with an aniline and a sulfonamide-containing phenylamino group.
Table 1: Chemical Identification of this compound
| Identifier | Value | Citation |
| IUPAC Name | N-tert-butyl-3-({5-methyl-2-[({4-[2-(pyrrolidin-1-yl)ethoxy]phenyl})amino]pyrimidin-4-yl}amino)benzenesulfonamide | [1] |
| Molecular Formula | C₂₇H₃₆N₆O₃S | [2][3] |
| Molecular Weight | 524.68 g/mol | [2] |
| CAS Number | 936091-26-8 | [2][4] |
| SMILES String | CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4 | [2] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Melting Point | 180-182 °C | [5] |
| Boiling Point (Predicted) | 713.7 ± 70.0 °C | [5] |
| Solubility | Water: 0.00949 mg/mLDMSO: 100 mg/mL (190.59 mM)Ethanol: Insoluble | [2][4] |
| pKa (Strongest Acidic) | 10.21 | [2] |
| pKa (Strongest Basic) | 9.0 | [2] |
| LogP | 4.27 | [2] |
| Appearance | White to off-white powder | [6] |
Experimental Protocols
Determination of this compound Concentration in Plasma by UPLC-MS/MS
This section details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in plasma, crucial for pharmacokinetic studies.[2][5]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., ibrutinib).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 13,000 g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.[2]
2. Chromatographic Conditions:
-
Column: Zorbax SB C18 (50mm × 4.6 mm, 3.5 µm) or equivalent.[5]
-
Mobile Phase: A gradient of methanol, acetonitrile, and 0.1% formic acid. A typical ratio is 30:60:10 (v/v/v).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Injection Volume: 2.0 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[6]
Quality Control Testing of this compound Capsules
1. Dissolution Testing:
-
Apparatus: USP Apparatus 1 (Basket).
-
Rotation Speed: 50 rpm.
-
Medium: 900 mL of 0.1 M HCl.
-
Acceptance Criterion: Q = 80% in 20 minutes.
2. High-Performance Liquid Chromatography (HPLC) for Assay and Impurities:
-
Column: Agilent C18 (150 × 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile: 0.1% Orthophosphoric acid buffer (pH 4.18) in a ratio of 43:57 (v/v).[1]
-
Flow Rate: 0.967 mL/min.[1]
-
Detection: PDA-UV at 268 nm.[1]
-
Linearity: The method should be linear over a concentration range of 15-90 µg/mL.[1]
Signaling Pathways and Mechanism of Action
This compound primarily exerts its therapeutic effect by inhibiting the JAK2/STAT signaling pathway, which is constitutively activated in myeloproliferative neoplasms. It also shows activity against FMS-like tyrosine kinase 3 (FLT3).
JAK/STAT Signaling Pathway Inhibition
References
- 1. Implementing Quality by Design approach in Analytical RP-HPLC Method Development and Validation for the Determination of this compound | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. In vivo Pharmacokinetic Drug-Drug Interaction Studies Between this compound and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ksvjphs.com [ksvjphs.com]
- 4. ksvjphs.com [ksvjphs.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Validated green ultra-fast UPLC-MS/MS method for the quantification of this compound in an HLM matrix: application to in vitro and in silico metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Fedratinib's Inhibition of the JAK-STAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of fedratinib, a selective Janus kinase 2 (JAK2) inhibitor, and its mechanism of action within the context of the JAK-STAT signaling pathway. It is intended for professionals in the fields of oncology, hematology, and drug development who require a detailed understanding of this compound's molecular interactions, cellular effects, and the experimental methodologies used for its characterization.
The JAK-STAT Signaling Pathway: A Central Regulator
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses. This pathway is fundamental for numerous physiological processes, including hematopoiesis, immune regulation, and cell proliferation.[1]
The canonical JAK-STAT pathway is initiated when a ligand, such as a cytokine, binds to its specific transmembrane receptor. This binding event induces receptor dimerization, bringing the associated JAK proteins into close proximity, which facilitates their trans-activation through phosphorylation. The activated JAKs then create docking sites by phosphorylating tyrosine residues on the receptor's intracellular domain. STAT proteins, recruited to these phosphotyrosine sites via their SH2 domains, are subsequently phosphorylated by the JAKs. Upon phosphorylation, STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell survival, proliferation, and differentiation.[1][2]
In myeloproliferative neoplasms (MPNs) like myelofibrosis, this pathway is often constitutively active, frequently due to mutations in the JAK2 gene, most notably the JAK2 V617F mutation.[1][3] This mutation leads to cytokine-independent signaling, driving uncontrolled cell proliferation and contributing to the disease's pathophysiology.[1]
Figure 1. The JAK-STAT signaling pathway and the inhibitory action of this compound.
This compound: A Selective Inhibitor of JAK2
This compound (formerly SAR302503/TG101348) is an orally administered small molecule kinase inhibitor designed through rational structure-based methods to selectively target JAK2.[4][5] Its primary indication is for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[6][7]
This compound's mechanism revolves around its potent and selective inhibition of both wild-type and mutationally activated JAK2.[3][8] It also demonstrates inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[3][4][6][8] Notably, this compound is significantly more selective for JAK2 compared to other members of the JAK family, namely JAK1, JAK3, and TYK2.[4][7][8] This selectivity is hypothesized to reduce the broader immunosuppressive effects that can be associated with less selective JAK inhibitors.[4]
Data Presentation: Kinase Selectivity Profile
The inhibitory activity of this compound against various kinases is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase's activity.
| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 (Fold) | Reference(s) |
| JAK2 | 3 | - | [3][4][7][8] |
| JAK2 V617F | 3 | - | [3][8] |
| FLT3 | 15 | 5x less sensitive | [3][7][8] |
| JAK1 | 105 | 35x less sensitive | [7][8] |
| TYK2 | 405 | ~135x less sensitive | [7][8] |
| JAK3 | 1002 | ~334x less sensitive | [7][8] |
| BRD4 | 164 | ~55x less sensitive | [4] |
Molecular Mechanism of Action
This compound exerts its therapeutic effect by directly competing with ATP for binding to the ATP-binding site within the kinase domain of JAK2.[1] This competitive inhibition prevents the autophosphorylation and subsequent activation of JAK2.[1]
The direct consequence of JAK2 inhibition is the blockade of downstream signaling events. Specifically, this compound prevents the phosphorylation of key STAT proteins, primarily STAT3 and STAT5, which are robust pharmacodynamic biomarkers of JAK2 activity.[2][6][9] By inhibiting the phosphorylation of STAT3/5, this compound effectively halts their dimerization and translocation into the nucleus.[1][6] This disruption of the signaling cascade leads to the downregulation of genes responsible for cell growth and survival. In malignant hematopoietic cells driven by aberrant JAK2 signaling, this results in the inhibition of proliferation and the induction of apoptosis.[1][6][8]
Preclinical studies in mouse models of JAK2 V617F-driven MPNs have shown that this compound effectively inhibits STAT3/5 phosphorylation, leading to improved survival and amelioration of disease symptoms, including reductions in white blood cell counts, splenomegaly, and fibrosis.[8]
Pharmacokinetics and Clinical Efficacy
This compound is rapidly absorbed following oral administration, with peak plasma concentrations observed within 2-4 hours.[3][4] It is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[6][10]
Data Presentation: Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Time to Peak Concentration (Tmax) | 1.75 - 4 hours | [3][4][6] |
| Terminal Half-life | 41 - 114 hours | [3][6] |
| Apparent Volume of Distribution | 1770 L | [6] |
| Plasma Protein Binding | ≥92% | [6] |
| Metabolism | CYP3A4, CYP2C19, FMO3 | [6][10] |
| Excretion | ~77% in feces, ~5% in urine | [6] |
Clinical trials have demonstrated this compound's efficacy in patients with myelofibrosis. The pivotal JAKARTA and JAKARTA2 studies showed significant improvements in key clinical endpoints for both JAK inhibitor-naïve patients and those previously treated with ruxolitinib.[11][12][13]
Data Presentation: Clinical Trial Efficacy (JAKARTA Study)
| Endpoint | This compound 400 mg | Placebo | Reference(s) |
| Spleen Volume Reduction ≥35% (SVR₃₅) at Week 24 | 36% | 1% | [14] |
| Symptom Response Rate ≥50% (TSS₅₀) at Week 24 | 36% | 7% | [14] |
Experimental Protocols and Methodologies
The characterization of this compound's activity relies on a suite of standardized biochemical and cell-based assays.
Figure 2. General workflow for evaluating this compound's in vitro activity.
Protocol 1: In Vitro JAK2 Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound against purified JAK2 enzyme.
Materials:
-
Recombinant purified human JAK2 kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue for phosphorylation).
-
This compound, serially diluted in DMSO.
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well microplates.
Methodology:
-
Prepare Reagents: Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. Prepare solutions of JAK2 enzyme, substrate, and ATP in kinase buffer.
-
Reaction Setup: To each well of a 384-well plate, add the JAK2 enzyme and the this compound dilution (or DMSO for control).
-
Initiate Reaction: Add the ATP/substrate mixture to each well to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction & Detect Signal: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the kinase detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase activity against the logarithm of this compound concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Cell-Based Western Blot for STAT3 Phosphorylation
Objective: To assess this compound's ability to inhibit cytokine-induced or constitutive STAT3 phosphorylation in a cellular context.
Materials:
-
Human cell line with active JAK-STAT signaling (e.g., HEL 92.1.7 with constitutive JAK2 V617F activity, or a cytokine-dependent line like TF-1).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and supplements.
-
Cytokine for stimulation (if required, e.g., erythropoietin or IL-3).
-
This compound stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
SDS-PAGE gels, transfer membranes (PVDF), and Western blot reagents.
-
Chemiluminescent substrate.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere or stabilize. For cytokine-dependent models, serum-starve the cells for 4-6 hours.
-
Drug Incubation: Treat the cells with serially diluted concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
Stimulation (if applicable): Add the appropriate cytokine to the wells (except for the unstimulated control) and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 to confirm equal protein loading.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.
Protocol 3: Cell Proliferation Assay
Objective: To measure the anti-proliferative effect of this compound on a relevant cancer cell line.
Materials:
-
MPN cell line (e.g., HEL 92.1.7, UKE-1).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent).
-
96-well clear-bottom, opaque-walled microplates.
Methodology:
-
Cell Seeding: Seed cells at a predetermined optimal density into the wells of a 96-well plate and incubate for 24 hours to allow for recovery and adherence.
-
Drug Treatment: Add serial dilutions of this compound (and a DMSO vehicle control) to the wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Measure Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After a short incubation with the reagent, measure the luminescence (for CellTiter-Glo) or absorbance (for MTT) using a microplate reader.
-
Data Analysis: Convert the raw data to percentage inhibition relative to the vehicle control. Plot the percentage of viable cells against the logarithm of this compound concentration and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
Conclusion
This compound is a potent and selective JAK2 kinase inhibitor that effectively targets the dysregulated JAK-STAT signaling pathway central to the pathogenesis of myelofibrosis. By binding to the ATP-binding site of JAK2, it prevents the phosphorylation and activation of downstream STAT proteins, ultimately leading to the inhibition of malignant cell proliferation and the induction of apoptosis. Its demonstrated clinical efficacy, particularly in reducing splenomegaly and symptom burden, establishes it as a critical therapeutic option for patients with myelofibrosis. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other kinase inhibitors targeting this crucial signaling axis.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. JAK2 Inhibition by this compound Reduces Osteoblast Differentiation and Mineralisation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of this compound in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ashpublications.org [ashpublications.org]
- 8. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, placebo-controlled study of the pharmacokinetics, pharmacodynamics, and tolerability of the oral JAK2 inhibitor this compound (SAR302503) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. This compound for the treatment of myelofibrosis: a critical appraisal of clinical trial and "real-world" data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Demonstrates Efficacy in Patients with Myelofibrosis with Prior Ruxolitinib Therapy - Conference Correspondent [conference-correspondent.com]
- 14. dovepress.com [dovepress.com]
Off-Target Kinase Effects of Fedratinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fedratinib (formerly TG101348) is an orally bioavailable small molecule inhibitor of Janus-associated kinase 2 (JAK2), a key mediator in the signaling of several cytokines and growth factors that are critical for hematopoiesis and immune function. Approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis, this compound's therapeutic efficacy is primarily attributed to its potent inhibition of the constitutively activated JAK2/STAT pathway. However, like many kinase inhibitors, this compound exhibits a degree of promiscuity, interacting with other kinases beyond its intended target. These off-target effects can contribute to both the therapeutic profile and the adverse event spectrum of the drug. This technical guide provides an in-depth analysis of the off-target kinase effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against its primary target, JAK2, and a panel of off-target kinases. The data, presented as half-maximal inhibitory concentrations (IC50), have been compiled from various biochemical and cellular assays.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 (V617F) | Source(s) |
| Primary Target | |||
| JAK2 | 3 | 1 | [1] |
| JAK2 (V617F) | 3 | 1 | [1] |
| Off-Target Kinases | |||
| FLT3 | 15 | 5 | [1] |
| RET | 48 | 16 | [2] |
| JAK1 | 105 | 35 | [1] |
| TYK2 | 405 | 135 | [1] |
| JAK3 | >1000 | >334 | [1] |
| BRD4* | 164 | 55 | [3] |
| TBK1 | 92 | 31 | [4] |
Note: BRD4 is a bromodomain-containing protein, not a kinase, but is included due to its significant off-target inhibition by this compound.
Key Off-Target Signaling Pathways
FMS-like Tyrosine Kinase 3 (FLT3) Signaling
This compound exhibits inhibitory activity against FLT3, a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitors.[3] Constitutive activation of FLT3, often through internal tandem duplications (ITD), is a common driver in acute myeloid leukemia (AML). Inhibition of FLT3 by this compound may contribute to its anti-neoplastic activity but is also implicated in some of its gastrointestinal side effects.[5]
Bromodomain-Containing Protein 4 (BRD4) Signaling
This compound also demonstrates inhibitory effects on BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins.[3] BRD4 is an epigenetic reader that binds to acetylated histones and plays a critical role in the transcription of key oncogenes, including MYC. By inhibiting BRD4, this compound can modulate the expression of genes involved in cell proliferation and survival.
Experimental Protocols
The determination of kinase inhibition profiles, such as the IC50 values presented above, relies on robust and standardized experimental assays. Below are detailed methodologies for two commonly employed in vitro kinase assay platforms.
Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to the ATP-binding site of a kinase.
Principle: The assay is based on the binding of a fluorescently labeled, ATP-competitive "tracer" to a kinase that is tagged with a lanthanide (Europium) chelate-labeled antibody. When the tracer is bound to the kinase, excitation of the Europium donor results in energy transfer to the tracer acceptor, producing a FRET signal. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., purified recombinant human kinase)
-
LanthaScreen® Eu-anti-tag antibody
-
Fluorescently labeled kinase tracer (specific to the kinase family)
-
Test compound (this compound) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates (low volume, black)
-
TR-FRET enabled plate reader
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer at 2X the final desired concentration.
-
Tracer Solution Preparation: Prepare a solution of the fluorescent tracer in assay buffer at 2X the final desired concentration.
-
Assay Assembly:
-
Add the Kinase/Antibody mixture (e.g., 5 µL) to each well of the assay plate containing the compound.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Add the Tracer solution (e.g., 5 µL) to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This luminescence-based assay measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. Then, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer
-
384-well microplates (white, opaque)
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, substrate, and this compound at various concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This technical guide provides a comprehensive overview of the off-target kinase effects of this compound. The quantitative data on its inhibitory profile, coupled with detailed experimental methodologies and visual representations of the affected signaling pathways, offers valuable insights for researchers, scientists, and drug development professionals. A thorough understanding of these off-target interactions is crucial for optimizing the therapeutic window of this compound, anticipating potential adverse events, and guiding the development of next-generation kinase inhibitors with improved selectivity and safety profiles. The provided experimental protocols serve as a practical resource for laboratories involved in kinase inhibitor profiling and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromodomain Protein BRD4 Is a Transcriptional Repressor of Autophagy and Lysosomal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Kinase Activity of Fedratinib: A Technical Overview of FLT3 and RET Inhibition
For Immediate Release
This technical guide provides an in-depth analysis of the kinase inhibitor fedratinib, focusing on its activity against FMS-like tyrosine kinase 3 (FLT3) and Rearranged during Transfection (RET) kinases. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive understanding of this compound's broader kinase inhibition profile beyond its primary JAK2 target.
This compound (formerly TG101348/SAR302503) is an orally administered kinase inhibitor approved for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[1][2][3] While renowned as a selective inhibitor of Janus Associated Kinase 2 (JAK2), this compound also demonstrates significant inhibitory activity against other clinically relevant kinases, notably FLT3 and RET.[3] This off-target activity is a critical aspect of its overall pharmacological profile, potentially contributing to its therapeutic effects and adverse event profile.
Quantitative Analysis of Kinase Inhibition
This compound's potency against FLT3 and RET has been quantified through various preclinical studies, which determined its half-maximal inhibitory concentration (IC50). These values are crucial for comparing its activity across different kinases and understanding its selectivity.
Table 1: this compound IC50 Values against Target Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
| FLT3 | 15 - 25 | |
| RET | 48 | [4] |
| JAK2 (Primary Target) | 3 | [3] |
| JAK1 | ~105 | [5][4] |
| JAK3 | >900 | |
| TYK2 | ~405* | |
| BRD4 | ~130 - 164 | [4] |
| Note: IC50 values for JAK1, JAK3, and TYK2 are estimated based on reported selectivity folds relative to JAK2 (35x, >300x, and 135x less selective, respectively). |
This compound's Mechanism of Action on FLT3 and RET Signaling
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its targets and preventing the phosphorylation of downstream substrates.[6] This action effectively blocks the signal transduction cascades that drive cell proliferation and survival.
FMS-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells and progenitor cells.[3] Aberrant FLT3 signaling, often due to activating mutations, is a known driver in various hematologic malignancies.[3] By inhibiting FLT3, this compound can block downstream signaling through pathways such as PI3K/AKT, MAPK, and STAT5, which are involved in cell proliferation, differentiation, and anti-apoptotic mechanisms.[5]
Rearranged during Transfection (RET) Kinase
The RET proto-oncogene encodes a receptor tyrosine kinase that is essential for the normal development of the nervous and renal systems. Gene fusions and activating mutations in RET are oncogenic drivers in a subset of cancers, including lung and thyroid cancers. Similar to its action on FLT3, this compound's inhibition of RET would block downstream signaling pathways that promote tumorigenesis.
Experimental Protocols & Methodologies
The determination of this compound's inhibitory activity against FLT3 and RET relies on established biochemical and cell-based assays.
Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[7][8] These assays measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor to calculate the IC50 value.
Principle: These assays quantify the phosphorylation of a specific substrate by the kinase. The amount of phosphorylated product is measured, and the reduction in this product in the presence of the inhibitor indicates its potency.
Generalized Protocol:
-
Reagents: Purified recombinant human FLT3 or RET kinase, a suitable kinase-specific substrate (e.g., a synthetic peptide), ATP (often radiolabeled, e.g., ³³P-ATP), and this compound at various concentrations.
-
Reaction Setup: The kinase, substrate, and this compound are incubated together in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination & Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. Detection methods vary by assay platform:
-
Radiometric Assays: The radiolabeled phosphate transferred to the substrate is measured using a filter-binding assay and scintillation counting.[7]
-
Fluorescence/Luminescence-based Assays (e.g., LanthaScreen™, Z'-LYTE™): These assays use modified substrates or antibodies to generate a fluorescent or luminescent signal that correlates with kinase activity.[8][9]
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.[10]
Cell-Based Proliferation and Viability Assays
Cell-based assays are used to confirm that the inhibitor's activity observed in biochemical assays translates to a biological effect in a cellular context.
Principle: These assays utilize cell lines that are dependent on FLT3 or RET signaling for their proliferation and survival. A reduction in cell viability upon treatment with the inhibitor demonstrates its on-target effect.
Generalized Protocol:
-
Cell Lines: Human cancer cell lines with known activating mutations or overexpression of FLT3 or RET are used.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for a period, typically 48-72 hours, to allow for effects on proliferation.[11]
-
Viability Measurement: Cell viability is assessed using a metabolic assay, such as the MTS or MTT assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay), which measures the metabolic activity of viable cells.[11]
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated from the dose-response curve.
Western Blotting for Downstream Signaling
Western blotting is employed to directly visualize the inhibition of phosphorylation of key downstream signaling proteins.
Principle: This technique detects specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of proteins like STAT3 or STAT5, it can be confirmed that this compound is inhibiting the kinase's signaling cascade.[5][12]
Generalized Protocol:
-
Cell Treatment & Lysis: Cells are treated with this compound for a short period (e.g., 1-4 hours) and then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, which catalyzes a chemiluminescent reaction for visualization.
-
Analysis: The intensity of the p-STAT5 band is compared to the total STAT5 band across different treatment conditions to assess the degree of inhibition.
Conclusion
This compound is a potent inhibitor of not only its primary target, JAK2, but also of the FLT3 and RET tyrosine kinases. The quantitative data demonstrate that this compound inhibits FLT3 with a potency that is within an order of magnitude of its JAK2 inhibition, suggesting that this activity may be clinically relevant. Its inhibition of RET is also notable. Understanding this broader kinase profile is essential for the comprehensive evaluation of this compound's therapeutic potential and for anticipating its full range of biological effects. The methodologies outlined in this guide represent the standard approaches for characterizing the activity of kinase inhibitors and provide a framework for further investigation into the nuanced pharmacology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. P997: this compound IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination this compound and venetoclax has activity against human B-ALL with high FLT3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
The Dual Role of Fedratinib: A Technical Guide to its Inhibition of BRD4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fedratinib, a clinically approved inhibitor of Janus kinase 2 (JAK2), has emerged as a molecule of significant interest due to its off-target activity against Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4. This technical guide provides an in-depth analysis of the role of this compound in inhibiting BRD4, a key epigenetic reader and transcriptional regulator implicated in various malignancies. We will explore the mechanism of action, binding kinetics, and downstream cellular consequences of this compound-mediated BRD4 inhibition. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
This compound is an orally bioavailable small molecule inhibitor primarily developed and approved for the treatment of myelofibrosis, a myeloproliferative neoplasm characterized by dysregulated JAK/STAT signaling.[1][2][3] While its potent inhibition of JAK2 is central to its therapeutic effect, subsequent research has unveiled its capacity to engage other cellular targets, most notably BRD4.[4] BRD4 is a member of the BET family of proteins that plays a critical role in transcriptional regulation by recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BRD4 activity is a hallmark of numerous cancers, making it a compelling therapeutic target.
The dual inhibition of JAK2 and BRD4 by this compound presents a unique therapeutic strategy. This concomitant targeting of a key signaling pathway and a master transcriptional regulator may offer synergistic anti-neoplastic effects. This guide will dissect the specifics of this compound's interaction with BRD4, providing a technical foundation for further investigation and drug development efforts.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound against BRD4 and other relevant kinases has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| BRD4 | Biochemical | ~130 | [5] |
| JAK2 | Cell-free | 3 | [5] |
| FLT3 | Cell-free | 15 | [5] |
| RET | Cell-free | 48 | [5] |
| JAK1 | Cell-free | ~105 | [5] |
| JAK3 | Cell-free | >1000 | [5] |
| TYK2 | Cell-free | ~405 | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Effect | Concentration | Reference |
| cHL and MLBCL cell lines | Proliferation Assay | Inhibition of proliferation and induction of apoptosis | 1.25 µmol/L | [6] |
| MPN cell lines | Colony-forming unit assay | Antiproliferative effects | Not specified | [7] |
| P-gp overexpressing resistant cancer cells | Cytotoxicity Assay | Increased cytotoxicity in combination with antimitotic drugs | 1-2 µM | [8] |
Signaling Pathways and Mechanism of Action
This compound exerts its dual inhibitory effects through distinct mechanisms targeting the JAK/STAT signaling pathway and BRD4-mediated gene transcription.
Inhibition of the JAK/STAT Pathway
The canonical mechanism of this compound involves the inhibition of JAK2, a non-receptor tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs typically dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell proliferation, differentiation, and survival. By blocking this cascade, this compound effectively dampens the hyperactive JAK/STAT signaling characteristic of myeloproliferative neoplasms.[1]
References
- 1. This compound, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in 2025 and beyond: indications and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK2 Inhibitor, this compound, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Fedratinib's In Vitro Impact on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fedratinib is a potent and selective inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of numerous cytokines and growth factors.[1] Dysregulation of the JAK/STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs) and various inflammatory diseases, making it a key therapeutic target. This technical guide provides an in-depth overview of the in vitro effects of this compound on cytokine production, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action: Inhibition of the JAK/STAT Pathway
This compound primarily exerts its effects by inhibiting the JAK2 enzyme, which plays a central role in the JAK/STAT signaling cascade.[1] This pathway is initiated by the binding of cytokines, such as interleukins (ILs) and interferons (IFNs), to their specific receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes, including those encoding for various cytokines. This compound, by blocking JAK2 activity, effectively curtails this entire signaling cascade, thereby modulating cytokine gene expression and subsequent protein production.
Below is a diagram illustrating the JAK/STAT signaling pathway and the point of inhibition by this compound.
Quantitative Analysis of this compound's Effect on Cytokine Production
This compound has been shown to modulate the production of a range of pro- and anti-inflammatory cytokines in various in vitro systems. The following tables summarize the available quantitative data.
| Target | IC50 (nM) | Assay Type | Reference |
| JAK2 | ~3 | Kinase Assay | [2] |
| FLT3 | 15 | Kinase Assay | [2] |
| BRD4 | ~130 | Kinase Assay | [2] |
| Table 1: In vitro inhibitory activity of this compound against various kinases. |
| Cell Type | Cytokine | This compound Concentration | Effect | Reference |
| Murine TH17 cells | IL-17 | 2 µM | Decreased expression | |
| Murine TH17 cells | IL-22 | 2 µM | Decreased expression | |
| Not Specified | IL-6 | Not Specified | Down-regulation | [3] |
| Not Specified | TNF-α | Not Specified | Down-regulation | [4] |
| Not Specified | CRP | Not Specified | Down-regulation | [5] |
| Not Specified | EN-RAGE | Not Specified | Down-regulation | [5] |
| Not Specified | IL-18 | Not Specified | Down-regulation | [5] |
| Not Specified | IL-16 | Not Specified | Down-regulation | [5] |
| Not Specified | TIMP-1 | Not Specified | Down-regulation | [5] |
| Not Specified | Adiponectin | Not Specified | Up-regulation | [5] |
| Table 2: Summary of in vitro effects of this compound on cytokine production. |
Detailed Experimental Protocols
The following are representative protocols for in vitro assays used to evaluate the effect of this compound on cytokine production.
Protocol 1: In Vitro Differentiation and Treatment of TH17 Cells
Objective: To assess the effect of this compound on cytokine production by in vitro differentiated TH17 cells.
Materials:
-
Naive CD4+ T cells isolated from mice
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant murine IL-6 and TGF-β1 for TH17 differentiation
-
Recombinant murine IL-23
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell stimulation cocktail (e.g., PMA and ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against IL-17 and IL-22
-
Flow cytometer
Procedure:
-
T Cell Isolation and Culture: Isolate naive CD4+ T cells from the spleens and lymph nodes of mice using standard immunomagnetic separation techniques. Culture the cells in complete RPMI-1640 medium.
-
TH17 Differentiation: Activate the naive CD4+ T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of recombinant murine IL-6 and TGF-β1 to induce differentiation into TH17 cells. Culture for 3-5 days.
-
This compound Treatment: After the differentiation period, re-stimulate the cells with anti-CD3 and anti-CD28 antibodies in the presence or absence of IL-23. Add this compound at the desired concentration (e.g., 2 µM) or vehicle control (DMSO) to the respective wells.
-
Intracellular Cytokine Staining: After a few hours of stimulation (e.g., 4-6 hours), add a cell stimulation cocktail and a protein transport inhibitor to the cultures for the final 4-5 hours to allow for intracellular accumulation of cytokines.
-
Flow Cytometry Analysis: Harvest the cells, wash, and stain for surface markers if required. Fix and permeabilize the cells using appropriate buffers. Stain for intracellular IL-17 and IL-22 using fluorochrome-conjugated antibodies. Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells.
Protocol 2: Cytokine Measurement in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To quantify the effect of this compound on the production of cytokines such as IL-6 and TNF-α by human PBMCs.
Materials:
-
Human peripheral blood
-
Ficoll-Paque for PBMC isolation
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Lipopolysaccharide (LPS) or other stimuli
-
This compound (dissolved in DMSO)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-6 and TNF-α
-
96-well microplates
-
Microplate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in 96-well plates at a desired density. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with an appropriate agonist, such as LPS (e.g., 100 ng/mL), to induce cytokine production. Include unstimulated control wells.
-
Supernatant Collection: Incubate the plates for a suitable duration (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2. After incubation, centrifuge the plates and carefully collect the cell-free supernatants.
-
Cytokine Quantification by ELISA: Quantify the levels of IL-6 and TNF-α in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of cytokines in the samples based on the standard curve. Determine the dose-dependent effect of this compound on cytokine production.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of a JAK inhibitor like this compound on cytokine production.
Conclusion
The in vitro evidence strongly supports the role of this compound as a potent modulator of cytokine production, primarily through its selective inhibition of the JAK2/STAT3 signaling pathway. By down-regulating the production of key pro-inflammatory and pro-fibrotic cytokines, this compound demonstrates a mechanism of action consistent with its therapeutic efficacy in myelofibrosis and its potential in other inflammatory conditions. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound on cytokine networks in various cellular contexts. Future in vitro studies focusing on a broader range of human cell types and providing detailed dose-response analyses will be invaluable for a more comprehensive understanding of this compound's immunomodulatory properties.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Differential effects of itacitinib, this compound, and ruxolitinib in mouse models of hemophagocytic lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Determining the Optimal Working Concentration of Fedratinib for In Vitro Cell Culture Experiments
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for determining the appropriate working concentration of fedratinib (a selective JAK2 inhibitor) for various cell culture applications. It includes a summary of reported effective concentrations in different cell lines, detailed protocols for establishing the half-maximal inhibitory concentration (IC50), and visualizations of the targeted signaling pathway and experimental workflows.
Introduction to this compound
This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[1] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and other cancers.[1][2] In cell culture-based research, establishing an appropriate working concentration of this compound is critical for obtaining meaningful and reproducible results. This concentration can vary significantly depending on the cell line, the specific assay being performed, and the desired biological outcome (e.g., inhibition of proliferation, induction of apoptosis, or modulation of protein phosphorylation).
This compound's Mechanism of Action: The JAK/STAT Pathway
This compound exerts its effects by inhibiting the phosphorylation and activation of JAK2. This, in turn, prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs typically dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, survival, and inflammation. By blocking this cascade, this compound can inhibit the growth of cancer cells that are dependent on the JAK/STAT pathway.
Reported Working Concentrations of this compound
The effective concentration of this compound can range from nanomolar to micromolar levels depending on the cell type and the specific biological endpoint. The following table summarizes reported IC50 values and working concentrations for this compound in various cell lines and assays.
| Cell Line | Assay Type | Reported IC50 / Working Concentration | Reference(s) |
| Hematopoietic Cell Lines | |||
| HEL (Erythroleukemia) | Proliferation | ~300 nM | [3] |
| Ba/F3 (Pro-B) JAK2V617F | Proliferation | ~300 nM | [3] |
| HMC-1.2 (Mast Cell) | Apoptosis Induction | 1.5 µM | [4] |
| ROSA KIT D816V (Mast Cell) | Apoptosis Induction | 3 µM | [4] |
| cHL and MLBCL cell lines | Proliferation / Apoptosis | 1.25 µM | [5] |
| Solid Tumor Cell Lines | |||
| KB (Oral Carcinoma) | Cell Viability | 8.6 µM | |
| KBV20C (Drug-Resistant) | Cell Viability | 6.9 µM | |
| NIH-3T3 (Fibroblast) | Apoptosis Induction | 2 µM | [6] |
| Other Assays | |||
| In vitro Kinase Assay | JAK2 Inhibition | 3 nM | [1][7] |
| Western Blot | Inhibition of STAT5 phosphorylation | 500 nM | [8] |
Experimental Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a step-by-step guide to determine the IC50 value of this compound in a specific cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9][10]
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Adherent or suspension cells of interest
-
Multichannel pipette
-
Microplate reader
Stock Solution Preparation
-
This compound Stock (e.g., 10 mM): Dissolve the appropriate amount of this compound powder in DMSO to create a high-concentration stock solution. For example, to make a 10 mM stock of this compound (Molar Mass: 558.68 g/mol ), dissolve 5.59 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Workflow
Detailed Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically between 1,000 and 10,000 cells per well in 100 µL of medium).[9][11] The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach (for adherent cells) and resume growth.
-
-
Drug Treatment:
-
Prepare a series of this compound dilutions from your stock solution in complete culture medium. A common approach is to prepare 2X concentrated serial dilutions.
-
A typical concentration range to start with could be 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM to determine the approximate effective range. Subsequent experiments can use a narrower range of concentrations to refine the IC50 value.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the appropriate drug dilution or control medium. For suspension cells, add 100 µL of the 2X drug dilutions to the existing 100 µL of cell suspension.
-
Incubate the plate for a period that allows for a sufficient number of cell divisions, typically 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the concentration at which there is 50% inhibition of cell viability (the IC50 value).
-
Considerations for Other Assays
-
Western Blotting: To observe changes in protein phosphorylation (e.g., p-STAT3), a shorter incubation time with this compound (e.g., 1-6 hours) is often sufficient. The working concentration should be at or above the IC50 value to ensure target engagement. A concentration of 500 nM has been shown to inhibit STAT5 phosphorylation.[8]
-
Apoptosis Assays (e.g., Annexin V staining): Induction of apoptosis may require longer incubation times (e.g., 24-72 hours) and potentially higher concentrations of this compound than the IC50 for proliferation. For example, 1.5 µM to 3 µM has been used to induce apoptosis in mast cell lines.[4]
-
Kinase Assays: In cell-free kinase assays, the IC50 of this compound for JAK2 is in the low nanomolar range (around 3 nM), which is significantly lower than the concentrations typically required in cell-based assays due to factors like cell permeability and off-target effects.[1][7]
Conclusion
The optimal working concentration of this compound is highly dependent on the experimental context. It is recommended to first perform a dose-response experiment, such as the MTT assay described here, to determine the IC50 for cell viability in the specific cell line of interest. This empirically determined value can then serve as a starting point for optimizing concentrations for other cellular assays. By carefully selecting and validating the working concentration, researchers can ensure the reliability and accuracy of their in vitro studies with this compound.
References
- 1. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and gandotinib induce apoptosis and enhance the efficacy of tyrosine kinase inhibitors in human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Attenuates Bleomycin-Induced Pulmonary Fibrosis via the JAK2/STAT3 and TGF-β1 Signaling Pathway [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Fedratinib Administration in Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of fedratinib in various mouse models of hematological malignancies. The information is collated from preclinical studies to facilitate the design and execution of in vivo experiments.
This compound is a selective inhibitor of Janus kinase 2 (JAK2), a key mediator in the signaling pathways of several cytokines and growth factors that are critical for hematopoiesis and immune function.[1] Dysregulation of the JAK2-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs), making it a prime therapeutic target.[2] Preclinical studies in mouse models have been instrumental in evaluating the efficacy and safety of this compound, demonstrating its potential to reduce disease burden in various MPN phenotypes.[3][4]
The following sections detail the dosages, administration routes, and experimental protocols used in these seminal studies, along with a visualization of the targeted signaling pathway and a typical experimental workflow.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound dosage, administration, and efficacy as reported in various mouse models.
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | Dosage (mg/kg) | Route of Administration | Vehicle | Dosing Schedule | Reference |
| Polycythemia Vera (PV) | 60-190 | Oral Gavage | 0.5% methylcellulose, 0.05% Tween 80 in water | Once daily for 15 weeks | [5] |
| Post-PV Myelofibrosis (PPMF) | 100-150 | Oral Gavage | 0.5% methylcellulose, 0.05% Tween 80 in water | Once daily for ~10 weeks | [5] |
| Post-ET Myelofibrosis (PTMF) | 150 (MTD) | Oral Gavage | 0.5% methylcellulose, 0.05% Tween 80 in water | Once daily | [5] |
| Hemophagocytic Lymphohistiocytosis (HLH) | 60 | Oral Gavage | 0.5% methylcellulose | Twice daily for 5-6 days | [6] |
| JAK2V617F Retroviral Model | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| JAK2V617F Knock-in Model | Not Specified | Not Specified | Not Specified | Not Specified | [3][4] |
Table 2: Pharmacokinetic Parameters of this compound in Mouse Models
| Mouse Model | Dose (mg/kg) | Parameter | Value | Reference |
| Polycythemia Vera (PV) | 120 | Time above IC50 | 18 hours | [5] |
| Polycythemia Vera (PV) | 240 | Time above IC50 | >24 hours | [5] |
Table 3: Efficacy of this compound in Mouse Models of Myeloproliferative Neoplasms
| Mouse Model | Key Efficacy Outcomes | Reference |
| PV, PPMF, PTMF | Reduced splenomegaly, leucocytosis, and microcytosis.[5] | [5] |
| PPMF | Complete blockade of fibrosis and osteosclerosis.[5] | [5] |
| PTMF | No effect on fibrosis and osteosclerosis.[5] | [5] |
| JAK2V617F Retroviral Model | Reduced blood counts and splenomegaly.[3] Decreased JAK2V617F allele burden.[4] | [3][4] |
| JAK2V617F Knock-in Model | Reduced blood counts and splenomegaly.[3] No effect on disease-initiating cells or JAK2V617F allele burden.[3][5] | [3][5] |
| All MPN Models | Inhibition of STAT5 phosphorylation.[1][7] | [1][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound to mouse models of myeloproliferative neoplasms.
Protocol 1: this compound Administration in PV, PPMF, and PTMF Mouse Models
Objective: To evaluate the therapeutic efficacy of this compound in mouse models of varying MPN severity.
Materials:
-
This compound powder
-
Vehicle: 0.5% methylcellulose and 0.05% Tween 80 in sterile water
-
Oral gavage needles
-
Mouse models of Polycythemia Vera (PV), Post-PV Myelofibrosis (PPMF), and Post-Essential Thrombocythemia Myelofibrosis (PTMF)[5]
Procedure:
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
Animal Dosing:
-
For the PV model, administer this compound by oral gavage once daily at escalating doses from 60 to 190 mg/kg for 15 weeks.[5]
-
For the PPMF model, treat mice with 100 to 150 mg/kg of this compound once daily for approximately 10 weeks.[5]
-
For the PTMF model, the maximum tolerated dose was determined to be 150 mg/kg administered once daily.[5]
-
-
Monitoring:
-
Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.
-
Collect blood samples periodically to perform complete blood counts (CBCs) to assess hematological parameters such as white blood cell counts, hematocrit, and platelet counts.[5]
-
At the end of the treatment period, euthanize the mice and collect spleen and bone marrow for histological analysis to assess spleen size, fibrosis, and osteosclerosis.[5]
-
Perform molecular analysis, such as quantitative PCR, to determine the JAK2V617F allele burden in hematopoietic tissues.[5]
-
Protocol 2: Pharmacokinetic and Pharmacodynamic Analysis
Objective: To determine the pharmacokinetic profile and pharmacodynamic effects of this compound in vivo.
Materials:
-
This compound
-
Mouse models (e.g., PV model)
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS equipment for drug concentration analysis
-
Western blotting or flow cytometry reagents for pSTAT analysis
Procedure:
-
Pharmacokinetic Study:
-
Administer a single oral dose of this compound (e.g., 120 or 240 mg/kg) to a cohort of mice.[5]
-
Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood to obtain plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Pharmacodynamic Study:
-
Treat mice with this compound as described in Protocol 1.
-
Collect blood or tissue samples at specified time points after drug administration.
-
Isolate peripheral blood mononuclear cells or bone marrow cells.
-
Assess the phosphorylation status of STAT proteins (e.g., pSTAT3, pSTAT5) using techniques like Western blotting or flow cytometry to confirm target engagement.[1]
-
Visualizations
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for in vivo studies with this compound.
References
- 1. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of itacitinib, this compound, and ruxolitinib in mouse models of hemophagocytic lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of Fedratinib in DMSO for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the dissolution of fedratinib in dimethyl sulfoxide (DMSO) for use in a laboratory setting. Adherence to these guidelines is crucial for preparing accurate and stable solutions for in vitro and other non-clinical research applications.
Introduction
This compound is a selective inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] For laboratory research, particularly in cell-based assays, this compound is commonly dissolved in DMSO to create a concentrated stock solution. This stock is then further diluted to the final working concentration in an aqueous medium, such as cell culture media. Due to the poor aqueous solubility of many organic compounds, including this compound, proper dissolution and handling techniques are critical to ensure the accuracy and reproducibility of experimental results.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and use of this compound solutions.
| Parameter | Value | Notes |
| This compound Solubility in DMSO | ≥ 10 mM | Commercially available as a 10 mM solution.[2] |
| This compound Aqueous Solubility | 4 µg/mL at pH 7.4 (practically insoluble) | Exhibits pH-dependent solubility; freely soluble in acidic conditions (>100 mg/mL at pH 1).[1][3] |
| Recommended DMSO Concentration in Final Working Solution | < 0.5% (ideally ≤ 0.1%) | To minimize cytotoxicity.[4][5] A DMSO-only control should be included in experiments.[4][6] |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | Aliquot to avoid repeated freeze-thaw cycles.[4][7] |
| Stock Solution Stability in DMSO | Up to 1 month at -20°C; up to 6 months at -80°C | Stability can be compound-dependent; re-testing efficacy is recommended for solutions stored over a month.[4] |
Signaling Pathway of this compound
This compound primarily acts by inhibiting the JAK2 signaling pathway. This inhibition prevents the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks their downstream effects on cell proliferation and survival, ultimately inducing apoptosis in target cells.[1]
Caption: this compound's mechanism of action via JAK2 inhibition.
Experimental Protocols
-
This compound powder
-
Anhydrous, sterile DMSO (Dimethyl sulfoxide)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
This protocol describes the preparation of a 10 mM this compound stock solution. The molecular weight of this compound is 528.71 g/mol .
-
Preparation: Work in a clean, sterile environment, such as a laminar flow hood, to prevent contamination.[8] Ensure all materials are sterile.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 5.287 mg of this compound.
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For a 10 mM solution, if you weighed 5.287 mg, add 1 mL of DMSO.
-
Tightly cap the tube.
-
-
Mixing: Vortex the solution gently until the this compound is completely dissolved.[8] The solution should be clear and free of any visible particulates. If necessary, gentle warming (not exceeding 50°C) or brief sonication can be used to aid dissolution.[7]
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4] This prevents contamination and degradation from repeated freeze-thaw cycles.[4][7]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
-
Dilution Strategy: To avoid precipitation of this compound upon dilution in aqueous media, it is recommended to perform serial dilutions in DMSO first if a range of concentrations is needed.[6] Subsequently, the final dilution into the cell culture medium should be done quickly with thorough mixing.
-
Calculating Dilution: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in your cell culture experiment. Remember to keep the final DMSO concentration below 0.5% (ideally ≤ 0.1%).[4][9]
-
Example: To prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%:
-
Start with a 10 mM this compound stock solution in DMSO.
-
The dilution factor is 10,000 µM (10 mM) / 10 µM = 1000.
-
The volume of stock solution to add is 1 mL / 1000 = 1 µL.
-
The final DMSO concentration will be 1 µL / 1 mL = 0.1%.
-
-
-
Procedure:
-
Warm the required volume of cell culture medium to the appropriate temperature (typically 37°C).
-
Add the calculated small volume (e.g., 1 µL) of the this compound DMSO stock solution directly to the pre-warmed medium.[9]
-
Immediately mix the solution thoroughly by gentle pipetting or swirling to ensure homogeneity and prevent precipitation.[9]
-
-
Control Group: Always prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium as the experimental samples.[4]
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing and using a this compound solution in a typical cell culture experiment.
Caption: Workflow for preparing and using this compound in cell culture.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. DMSO can facilitate the absorption of chemicals through the skin.[8]
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
References
- 1. This compound | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
preparing fedratinib stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fedratinib (also known as TG101348 and SAR302503) is a potent and selective inhibitor of Janus-associated kinase 2 (JAK2), a key enzyme in the signaling pathway of several cytokines and growth factors.[1][2] It demonstrates significant activity against both wild-type JAK2 and the V617F mutant form, which is commonly found in myeloproliferative neoplasms.[1] this compound also inhibits FMS-like tyrosine kinase 3 (FLT3).[3][4] Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the solubilization, storage, and preparation of this compound for experimental use.
Physicochemical Properties and Storage
Understanding the chemical properties of this compound is essential for its effective use in research. This compound is practically insoluble in water and ethanol but exhibits high solubility in dimethyl sulfoxide (DMSO).[3] The hydrochloride salt form shows pH-dependent aqueous solubility.[4][5] For consistent results, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][3]
Table 1: Physicochemical and Storage Data for this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₆N₆O₃S |
| Molecular Weight | 524.68 g/mol [3] |
| CAS Number | 936091-26-8[3] |
| Solubility | |
| DMSO | Up to 100 mg/mL (approx. 190.59 mM)[1][3] |
| Water | Insoluble[3] |
| Ethanol | Insoluble[3] |
| Storage (Solid Form) | Store powder at -20°C for up to 3 years.[3] Keep desiccated. |
| Storage (Stock Solution) | Store DMSO stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Signaling Pathway Inhibition
This compound exerts its biological effects by selectively inhibiting the JAK2 kinase. This prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. The activated STAT proteins typically dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival. By blocking this pathway, this compound can inhibit the growth of cells that rely on JAK2 signaling and induce apoptosis.[3][6]
Figure 1. Mechanism of action of this compound on the JAK-STAT signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be used for subsequent dilutions for various experiments.
Materials and Equipment:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Calculation: Calculate the mass of this compound required. To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L × 0.001 L × 524.68 g/mol × 1000 mg/g = 26.23 mg
-
-
Weighing: Accurately weigh 26.23 mg of this compound powder using an analytical balance and place it into a sterile tube.
-
Solubilization: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist with solubilization if necessary. Ensure the solution is clear and free of precipitates.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryogenic vials or microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the serial dilution of the primary DMSO stock solution to prepare working solutions for treating cells in culture.
Materials and Equipment:
-
50 mM this compound primary stock solution in DMSO
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilutions: Perform serial dilutions from the 50 mM primary stock using sterile cell culture medium. It is recommended to prepare intermediate stocks to improve accuracy.
-
Example for a 10 µM final concentration: Prepare a 1000X intermediate stock (10 mM) by diluting the 50 mM stock 1:5 in DMSO. Then, dilute this 10 mM stock 1:1000 in the final cell culture medium.
-
-
Final DMSO Concentration: Crucially, ensure the final concentration of DMSO in the cell culture wells is non-toxic to the cells, typically kept at or below 0.1%.
-
Example: To achieve a final concentration of 10 µM this compound in 1 mL of cell culture, add 1 µL of a 10 mM intermediate stock solution. The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to control wells to account for any effects of the solvent on the cells.
-
Application: Add the final working solutions (or vehicle control) to the cell cultures and mix gently by swirling the plate. Incubate for the desired experimental duration.
Protocol 3: Preparation of an Oral Dosing Solution for In Vivo Studies
This protocol provides a method for preparing a this compound formulation suitable for oral gavage in animal models, based on a commonly used vehicle.[3]
Materials and Equipment:
-
This compound primary stock solution in DMSO (e.g., 80 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile tubes and syringes
Procedure (Example for 1 mL of 4 mg/mL Dosing Solution):
-
Prepare Stock: Ensure you have a high-concentration, clarified this compound stock solution in DMSO (e.g., 80 mg/mL).
-
Vehicle Preparation: In a sterile tube, combine the vehicle components. The final formulation will be a suspension or solution in a vehicle such as 40% PEG300, 5% Tween 80, and 55% water.
-
Formulation: a. To 400 µL of PEG300, add 50 µL of the 80 mg/mL this compound stock solution (this contains 4 mg of this compound). b. Mix thoroughly by vortexing or inversion until the solution is clear. c. Add 50 µL of Tween® 80 to the mixture and mix again until clear. d. Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. e. Mix the final formulation thoroughly. This solution should be prepared fresh before each use for optimal results.[3]
-
Vehicle Control: Prepare a vehicle control solution containing the same concentrations of DMSO, PEG300, Tween® 80, and water, but without this compound.
-
Administration: Administer the prepared solution to the animals via oral gavage at the desired dosage (e.g., mg/kg body weight).
Experimental Workflow Overview
The following diagram illustrates the general workflow from receiving the solid compound to its application in experiments.
References
Application Notes: Utilizing Fedratinib in JAK2V617F Positive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of blood cells.[1] A key driver in many MPNs is a specific gain-of-function mutation in the Janus kinase 2 gene, known as JAK2V617F.[2][3] This mutation leads to the constitutive activation of the JAK-STAT signaling pathway, independent of normal cytokine stimulation, which promotes uncontrolled cell proliferation and survival.[3][4]
Fedratinib (formerly TG-101348) is a potent and selective oral kinase inhibitor that targets JAK2.[1][5] It was developed to target the aberrant signaling caused by the JAK2V617F mutation.[2] this compound demonstrates high selectivity for JAK2 over other JAK family members like JAK1, JAK3, and TYK2.[5][6] Its mechanism of action involves binding to the ATP-binding site of the JAK2 kinase, which inhibits its phosphorylation activity and subsequently blocks downstream signaling through Signal Transducers and Activators of Transcription (STAT) proteins.[4][5] Studies have shown that this compound also binds with high affinity to the substrate-binding site of JAK2.[7] In cellular models, this inhibition leads to reduced proliferation and the induction of apoptosis in cells harboring the JAK2V617F mutation.[5][6] this compound also exhibits inhibitory activity against other kinases, such as FMS-like tyrosine kinase 3 (FLT3) and bromodomain-containing protein 4 (BRD4).[3][8][9]
These notes provide an overview of the in vitro application of this compound in JAK2V617F positive cell lines, including quantitative efficacy data and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative effects of this compound on JAK2V617F positive cell lines based on preclinical data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Enzymatic IC₅₀ | JAK2 | 3 nM | [2][6][9] |
| FLT3 | 15 nM | [6] | |
| BRD4 | 164 nM | [9] | |
| Cell Proliferation IC₅₀ | Ba/F3-JAK2V617F (Ruxolitinib-resistant) | 650 nM | [7][10] |
| Ba/F3-JAK2V617F (Ruxolitinib-sensitive) | 1552 nM | [7][10] | |
| KBV20C (P-gp Overexpressing) | 6.9 µM | [11] | |
| KB (Parental, Drug-sensitive) | 8.6 µM | [11] |
Note: IC₅₀ values can vary based on experimental conditions and the specific assay used.
Table 2: Effects of this compound on Downstream Signaling in JAK2V617F Positive Cells
| Downstream Target | Effect | Cell Line(s) | Reference |
| p-STAT3 | Phosphorylation reduced | General cell models | [6][12][13] |
| p-STAT5 | Phosphorylation reduced/inhibited | HEL, Ba/F3-JAK2V617F | [5][10][14] |
| Phosphorylation reduced | General cell models | [6][12] | |
| Cellular Processes | Proliferation inhibited | HEL, Ba/F3-JAK2V617F | [5][6] |
| Apoptosis induced | HEL, Ba/F3-JAK2V617F | [5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in vitro.
Caption: this compound inhibits constitutively active JAK2V617F, blocking STAT phosphorylation.
Caption: Workflow for assessing this compound's in vitro efficacy in cancer cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on the proliferation of JAK2V617F positive cells using a tetrazolium-based (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
Materials:
-
JAK2V617F positive cell line (e.g., HEL, Ba/F3-JAK2V617F)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear or white-walled microplates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be consistent across all wells and typically ≤0.1%.
-
Remove the medium from the wells (for adherent cells) or add the drug directly (for suspension cells). Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Data Acquisition:
-
MTT: Read the absorbance at 570 nm using a microplate reader.[15]
-
CellTiter-Glo®: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read luminescence on a plate-reading luminometer.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blotting for Phospho-STAT Analysis
This protocol describes the detection of phosphorylated STAT3 and STAT5 levels following this compound treatment.
Materials:
-
JAK2V617F positive cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-phospho-STAT5 (Tyr694), anti-total STAT3, anti-total STAT5, anti-GAPDH or β-tubulin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for a specified time (e.g., 2-24 hours).[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes. Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling with Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-STAT5) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Apoptosis Assay via Annexin V/PI Staining
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
JAK2V617F positive cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.[17] Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]
-
Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.[17]
-
Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Analysis: Use flow cytometry software to analyze the data. Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Calculate the percentage of apoptotic cells (early + late) for each treatment condition.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. ashpublications.org [ashpublications.org]
- 3. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. tandfonline.com [tandfonline.com]
- 10. P997: this compound IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK2 Inhibitor, this compound, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK2 Inhibition by this compound Reduces Osteoblast Differentiation and Mineralisation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selective JAK2 Inhibition Specifically Decreases Hodgkin Lymphoma and Mediastinal Large B-cell Lymphoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Fedratinib Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fedratinib (Inrebic®) is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathway that regulates blood cell production.[1][2][3] Constitutive activation of the JAK/STAT pathway, often due to mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[1][4] this compound has been shown to inhibit JAK2 and its downstream signaling through STAT3/5, leading to reduced cell proliferation and apoptosis of malignant cells.[5][6][7] In preclinical mouse models of JAK2V617F-driven myelofibrosis, this compound has demonstrated efficacy in reducing splenomegaly, improving blood counts, and decreasing bone marrow fibrosis.[5][6][8]
These application notes provide detailed protocols for in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in murine models of myelofibrosis.
I. In Vivo Efficacy Studies in a Murine Model of Myelofibrosis
Animal Model
A widely used and relevant model is the JAK2V617F retroviral transplantation model, which recapitulates key features of human myelofibrosis.[2][9][10][11]
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
Protocols
1. Generation of JAK2V617F Retroviral Mouse Model of Myelofibrosis
-
Materials: Donor mice (e.g., C57BL/6), recipient mice (e.g., C57BL/6), retroviral vector encoding human JAK2V617F (e.g., MSCV-IRES-GFP-JAK2V617F), viral packaging cell line, cell culture reagents, syringes, needles.
-
Procedure:
-
Harvest bone marrow from the femurs and tibias of donor mice.[10]
-
Culture the bone marrow cells and transduce them with the JAK2V617F-expressing retrovirus.[10]
-
Lethally irradiate recipient mice to ablate their native hematopoiesis.[10]
-
Inject the transduced bone marrow cells into the irradiated recipient mice via retro-orbital or tail vein injection.[10]
-
Monitor the mice for signs of disease development, such as weight loss, ruffled fur, and splenomegaly.
-
2. This compound Formulation and Administration
-
Materials: this compound powder, vehicle (e.g., 0.5% carboxymethyl cellulose sodium), gavage needles.
-
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer this compound orally to the mice once daily via gavage.[12]
-
The recommended dose for initial studies is 40-60 mg/kg, which can be adjusted based on tolerability and efficacy.
-
3. Assessment of Efficacy Endpoints
-
Complete Blood Counts (CBC):
-
Collect peripheral blood from the tail vein or retro-orbital sinus at regular intervals.
-
Analyze CBC using an automated hematology analyzer.
-
-
Spleen Size and Weight:
-
Histological Analysis of Bone Marrow Fibrosis:
Data Presentation
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Hematology | |||
| White Blood Cell Count (x10^9/L) | |||
| Hemoglobin (g/dL) | |||
| Hematocrit (%) | |||
| Platelet Count (x10^9/L) | |||
| Splenomegaly | |||
| Spleen Weight (g) | |||
| Spleen Volume (mm^3) | |||
| Bone Marrow Fibrosis | |||
| Fibrosis Score (0-3) |
II. Pharmacokinetic (PK) Studies
Protocol
1. This compound Administration and Plasma Collection
-
Materials: this compound, vehicle, gavage needles, EDTA-coated microcentrifuge tubes, centrifuge.
-
Procedure:
-
Administer a single oral dose of this compound to mice. A typical dose for PK studies is 10-40 mg/kg.[12]
-
Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[12]
-
Collect blood into EDTA-coated tubes and centrifuge to separate plasma.[12]
-
Store plasma samples at -80°C until analysis.
-
2. Quantification of this compound in Plasma by UPLC-MS/MS
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Procedure (adapted from a rat plasma protocol): [12][19][20]
-
Sample Preparation: Precipitate plasma proteins with acetonitrile.[19]
-
Chromatographic Separation: Use a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid.[12]
-
Mass Spectrometry: Employ electrospray ionization in positive ion mode and monitor the specific precursor-to-product ion transitions for this compound.[12]
-
Quantification: Generate a standard curve using known concentrations of this compound in blank plasma to quantify the drug concentration in the study samples.
-
Data Presentation
| PK Parameter | Value |
| Cmax (ng/mL) | |
| Tmax (h) | |
| AUC (0-t) (ngh/mL) | |
| AUC (0-inf) (ngh/mL) | |
| t1/2 (h) | |
| CL/F (mL/h/kg) | |
| Vd/F (L/kg) |
III. Pharmacodynamic (PD) Studies
JAK/STAT Signaling Pathway
Caption: this compound inhibits the JAK/STAT signaling pathway.
Protocol
1. Assessment of pSTAT3 Inhibition in Spleen or Bone Marrow
-
Materials: this compound-treated and vehicle-treated mice, lysis buffer, protease and phosphatase inhibitors, antibodies against pSTAT3 and total STAT3, secondary antibodies, Western blot or flow cytometry reagents.
-
Procedure (Western Blot):
-
At a specified time after the final this compound dose, euthanize the mice and harvest spleens or bone marrow.
-
Prepare protein lysates from the tissues.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3, followed by appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
Procedure (Flow Cytometry): [21][22]
-
Prepare single-cell suspensions from the spleen or bone marrow.
-
Fix and permeabilize the cells.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (to identify specific cell populations) and intracellular pSTAT3.
-
Analyze the cells by flow cytometry to quantify the level of pSTAT3 in different cell populations.
-
Data Presentation
| Treatment Group | pSTAT3/Total STAT3 Ratio (Western Blot) | % pSTAT3 Positive Cells (Flow Cytometry) |
| Vehicle Control | ||
| This compound |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for conducting in vivo studies to evaluate the therapeutic potential of this compound. By employing these standardized methods, researchers can generate robust and reproducible data on the efficacy, pharmacokinetics, and pharmacodynamics of this important JAK2 inhibitor. Adherence to these detailed protocols will facilitate the comparison of results across different studies and contribute to a deeper understanding of this compound's mechanism of action and clinical utility.
References
- 1. Quantitative histological image analyses of reticulin fibers in a myelofibrotic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A conditional inducible JAK2V617F transgenic mouse model reveals myeloproliferative disease that is reversible upon switching off transgene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative histological image analyses of reticulin fibers in a myelofibrotic mouse [polscientific.com]
- 6. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Pharmacokinetic Drug-Drug Interaction Studies Between this compound and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Model-Assisted Spleen Contouring for Assessing Splenomegaly in Myelofibrosis: A Fast and Reproducible Approach to Evaluate Progression and Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Understanding Splenomegaly in Myelofibrosis: Association with Molecular Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mpnconnect.com [mpnconnect.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative histological image analyses of reticulin fibers in a myelofibrotic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 20. mdpi.com [mdpi.com]
- 21. Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fedratinib Treatment in Murine Models of Myelofibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fedratinib, a selective JAK2 inhibitor, in preclinical murine models of myelofibrosis (MF). The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound and other potential therapeutic agents for MF.
Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and abnormal blood cell counts. Constitutive activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a key driver of the disease.[1] this compound selectively inhibits JAK2, thereby blocking the phosphorylation of STAT3 and STAT5, which in turn inhibits cell proliferation and induces apoptosis in malignant cells.[2][3][4] Preclinical studies in various mouse models of MF have demonstrated the efficacy of this compound in ameliorating disease phenotypes.[1][5][6][7]
Data Presentation: Efficacy of this compound in Murine Models of Myelofibrosis
The following tables summarize the quantitative data from key preclinical studies of this compound in different murine models of myelofibrosis.
Table 1: Effect of this compound on Hematological Parameters and Spleen Weight
| Murine Model | Treatment Group | Dose and Duration | Change in White Blood Cell (WBC) Count | Change in Platelet Count | Change in Hematocrit (%) | Spleen Weight Reduction | Reference |
| JAK2V617F Retroviral Transplant | This compound | 120 mg/kg/day, 21 days | Reduced to near normal levels | Normalized | Increased towards normal | Significantly reduced | [6][7] |
| Vehicle | - | Elevated | Elevated | Reduced | - | [6][7] | |
| JAK2V617F Knock-in (PPMF model) | This compound | 100-150 mg/kg/day, ~10 weeks | Reduction towards normal | Variable effects | Variable effects | Sharply decreased | [5][8] |
| Vehicle | - | Elevated | Elevated | - | - | [5][8] | |
| MPLW515L-driven (PTMF model) | This compound | 150-240 mg/kg/day, 15 weeks | Reduction from ~100x10⁹/L to ~30x10⁹/L | Variable effects | Variable effects | Sharply decreased | [5] |
| Vehicle | - | Markedly elevated | - | - | - | [5] |
Table 2: Effect of this compound on Bone Marrow Fibrosis and Allele Burden
| Murine Model | Treatment Group | Dose and Duration | Effect on Bone Marrow Fibrosis | Effect on Osteosclerosis | Effect on JAK2V617F Allele Burden | Reference |
| JAK2V617F Retroviral Transplant | This compound | 120 mg/kg/day, 21 days | Improved | Not reported | Decreased | [1][6] |
| Vehicle | - | Present | Not reported | - | [1][6] | |
| JAK2V617F Knock-in (PPMF model) | This compound | 100-150 mg/kg/day, ~10 weeks | Complete blockade of development | Complete blockade of development | No decrease in bone marrow; decreased in spleen progenitor cells | [5][8][9] |
| Vehicle | - | Progressive fibrosis | Progressive osteosclerosis | - | [5][8] | |
| MPLW515L-driven (PTMF model) | This compound | 150-240 mg/kg/day, 15 weeks | Not significantly suppressed | Not significantly suppressed | Not applicable | [5][8] |
| Vehicle | - | Severe fibrosis | Severe osteosclerosis | Not applicable | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in a murine model of myelofibrosis.
References
- 1. This compound, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fedratinib Oral Gavage Protocol for Mice: A Detailed Application Note for Preclinical Research
Authored for Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the oral administration of fedratinib, a selective Janus kinase 2 (JAK2) inhibitor, in murine models. Detailed methodologies for drug formulation and administration are presented, alongside a summary of quantitative data from relevant preclinical studies and a visualization of the targeted signaling pathway.
This compound is a potent therapeutic agent investigated primarily for the treatment of myeloproliferative neoplasms (MPNs), such as myelofibrosis, which are often driven by dysregulated JAK2 activity. Preclinical evaluation in mice is a critical step in understanding its efficacy, pharmacokinetics, and pharmacodynamics.
Core Mechanism of Action: Inhibition of the JAK/STAT Pathway
This compound exerts its therapeutic effect by targeting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. In MPNs, a common mutation (JAK2V617F) leads to the constitutive, cytokine-independent activation of JAK2. This aberrant signaling cascade results in uncontrolled cell proliferation and survival. This compound selectively inhibits JAK2, thereby blocking the phosphorylation of downstream STAT proteins, which in turn prevents their translocation to the nucleus and subsequent transcription of target genes involved in cell growth and survival.
Caption: this compound inhibits JAK2, blocking the downstream phosphorylation of STAT proteins.
Summary of Preclinical Data
Quantitative data from key preclinical studies are summarized below to guide experimental design.
Table 1: this compound Dosing and Formulation in Murine Models
| Mouse Model | This compound Dosage (mg/kg) | Vehicle | Administration Frequency | Reference(s) |
| Myelofibrosis | 100 - 150 | 0.5% Methylcellulose, 0.05% Tween 80 in water | Once Daily | |
| Polycythemia Vera | 60 - 190 | 0.5% Methylcellulose, 0.05% Tween 80 in water | Once Daily | |
| Solid Tumors | Not Specified | Not Specified | Not Specified | |
| JAK2V617F Models | Not Specified | Not Specified | Not Specified |
Table 2: Pharmacokinetic and Efficacy Parameters of this compound in Mice
| Parameter | Finding | Mouse Model | Reference(s) |
| Pharmacokinetics | |||
| Half-life | 41 hours | Not Specified | |
| Efficacy | |||
| Spleen Weight | Significant reduction | JAK2V617F-driven MPN | |
| Blood Counts | Reduction in elevated white blood cells and hematocrit | JAK2V617F-driven MPN | |
| Bone Marrow Fibrosis | Attenuation of fibrosis | JAK2V617F-driven MPN | |
| Survival | Increased survival | JAK2V617F-driven MPN | |
| Tumor Growth (Solid Tumors) | Inhibition of tumor growth in combination with carboplatin | Breast Cancer Xenograft |
Detailed Experimental Protocol: this compound by Oral Gavage
This protocol outlines the step-by-step procedure for preparing and administering this compound to mice.
Materials and Equipment
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.05% Tween 80 in sterile water)
-
Balance (accurate to 0.1 mg)
-
Spatula and weigh boats
-
Conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional, for improved suspension)
-
Animal scale
-
Mouse restraint device (optional)
-
Sterile syringes (1 mL)
-
Stainless steel, ball-tipped oral gavage needles (18-20 gauge for adult mice)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Workflow
Caption: Step-by-step workflow for this compound oral gavage in mice.
Procedure
1. Preparation of this compound Suspension: a. Calculate the total amount of this compound required for the study cohort. b. Weigh the precise amount of this compound powder and place it into a sterile conical tube. c. Add the desired volume of vehicle to the tube. d. Vortex the mixture vigorously for 2-3 minutes to create a uniform suspension. For compounds with poor solubility, sonication may be employed to ensure homogeneity. e. Keep the suspension under continuous agitation (e.g., on a stir plate or by frequent vortexing) to prevent settling during dosing.
2. Oral Gavage Administration: a. Weigh the mouse immediately before dosing to ensure accurate dose calculation. The maximum recommended gavage volume is 10 mL/kg. b. Calculate the required volume of the this compound suspension for the individual mouse. c. Draw the calculated volume into a 1 mL syringe fitted with an appropriately sized, ball-tipped gavage needle. d. Restrain the mouse firmly by the scruff of the neck, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus. e. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate. f. The needle should slide smoothly down the esophagus. If any resistance is met, immediately withdraw and reposition. Never apply force. g. Once the needle is properly positioned in the stomach, administer the dose with a slow, steady depression of the syringe plunger. h. Gently remove the needle in the same line as insertion. i. Return the mouse to its cage and monitor for 5-10 minutes for any signs of immediate distress, such as labored breathing.
4. Post-Procedure Monitoring: a. Animals should be monitored regularly (e.g., daily) for any adverse effects, including changes in body weight, food and water intake, and clinical signs of toxicity. b. For efficacy studies, tumor measurements or other relevant endpoints should be assessed according to the study design.
Safety Precautions:
-
Handle this compound powder in a ventilated enclosure (e.g., fume hood) to avoid inhalation.
-
Wear appropriate PPE at all times.
-
Ensure personnel are thoroughly trained and proficient in the oral gavage technique to minimize animal stress and prevent injury, such as esophageal perforation or aspiration.
Application Notes and Protocols: Induction of Apoptosis by Fedratinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fedratinib, a selective inhibitor of Janus kinase 2 (JAK2), has demonstrated efficacy in the treatment of myeloproliferative neoplasms by, in part, inducing apoptosis in malignant cells.[1][2] These application notes provide a detailed overview of the methodologies to study this compound-induced apoptosis. The protocols outlined below describe the assessment of apoptosis through Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assays, and Western blotting for key apoptotic proteins. Furthermore, quantitative data from various studies are summarized to provide a comparative reference for researchers.
Introduction
This compound exerts its therapeutic effects by targeting the constitutively active JAK-STAT signaling pathway, a common driver in myeloproliferative neoplasms.[2] By binding to the ATP-binding site of the JAK2 kinase domain, this compound inhibits its phosphorylation activity.[2] This action prevents the downstream phosphorylation of Signal Transducers and Activators of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3][4] The inhibition of STAT phosphorylation curtails the transcription of genes involved in cell survival and proliferation, thereby leading to the induction of apoptosis.[3][4] This process is often characterized by the modulation of pro-apoptotic and anti-apoptotic proteins, such as those belonging to the Bcl-2 family, and the activation of caspases.[5][6]
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| JAK2 V617F-mutant | Myeloproliferative Neoplasm | 3 | [4] |
| FLT3-mutant | Acute Myeloid Leukemia | 15 | [4] |
| HMC-1.2 | Mast Cell Leukemia | 3740 | [7] |
| ROSAKIT D816V | Mast Cell Leukemia | N/A (Significant viability decrease) | [7] |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| HMC-1.2 | 1.5 | 48 | Significantly Increased | [8] |
| HMC-1.2 | 3.0 | 48 | Significantly Increased | [8] |
| ROSAKIT D816V | 3.0 | 48 | Statistically Significant Increase | [8] |
| cHL and MLBCL cell lines | 1.25 | 48 | Significantly Increased | [9][10] |
| NIH-3T3 (TGF-β1 stimulated) | 2.0 | 24 | 21.2% | [5] |
| KBV20C (co-treated with Vincristine) | 2.0 | 24 | Significantly Increased (early apoptosis) | [11] |
Signaling Pathway
The primary mechanism by which this compound induces apoptosis is through the inhibition of the JAK2/STAT3 signaling pathway.
Caption: this compound inhibits JAK2 phosphorylation, leading to decreased STAT3 activation, reduced expression of anti-apoptotic proteins like Bcl-2, and subsequent induction of apoptosis.
Experimental Workflows
Workflow for Assessing this compound-Induced Apoptosis
Caption: Experimental workflow for the investigation of this compound-induced apoptosis.
Experimental Protocols
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound
-
Cell line of interest (e.g., HEL 92.1.7, SET-2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 0.5 x 106 cells/mL in 6-well plates and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control (DMSO) for desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, gently trypsinize, collect, and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases-3 and -7 as an indicator of apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed 1 x 104 cells per well in a 96-well white-walled plate in a volume of 100 µL.
-
Treatment: Add 100 µL of media containing 2X the final concentration of this compound or vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48 hours).
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a luminometer. The luminescence is proportional to the amount of caspase activity.
Western Blotting for Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax) and the activation of executioner caspases (cleaved Caspase-3).
Materials:
-
This compound
-
Cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Dilutions to be optimized as per manufacturer's instructions).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to a loading control like β-actin.[5]
References
- 1. oaepublish.com [oaepublish.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. JAK2 Inhibition by this compound Reduces Osteoblast Differentiation and Mineralisation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound and gandotinib induce apoptosis and enhance the efficacy of tyrosine kinase inhibitors in human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective JAK2 Inhibition Specifically Decreases Hodgkin Lymphoma and Mediastinal Large B-cell Lymphoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK2 Inhibitor, this compound, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fedratinib Concentration for Kinase Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using fedratinib in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an oral, selective inhibitor of Janus-associated kinase 2 (JAK2).[1][2] The JAK/STAT signaling pathway is crucial for cellular processes like proliferation and differentiation.[1] In certain diseases, such as myeloproliferative neoplasms (MPNs), mutations in the JAK2 gene lead to constant activation of this pathway, causing uncontrolled cell growth.[1] this compound binds to the ATP-binding site of the JAK2 kinase domain, inhibiting its activity.[1][3] This action blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins (STAT3/5), which in turn prevents cell division and can induce apoptosis (programmed cell death).[2][4][5] this compound has shown efficacy in patients with and without the common JAK2 V617F mutation, as both wild-type and mutant JAK2 are inhibited.[6][7]
Q2: What is the kinase selectivity profile of this compound?
This compound was designed to selectively inhibit JAK2 over other related kinases.[6] It is significantly more potent against JAK2 compared to other members of the JAK family.[8] It also demonstrates inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[2][7] More recently, it has been identified as a dual kinase-bromodomain inhibitor, with activity against BRD4.[6][9]
Q3: What is a good starting concentration range for an in vitro biochemical assay with this compound?
For determining the half-maximal inhibitory concentration (IC50), a wide range of concentrations should be tested. Based on published IC50 values, a good starting point for a serial dilution series would be from 1 µM down to the low nanomolar or picomolar range. The IC50 for JAK2 is approximately 3 nM.[6][7][10] Therefore, a dilution series could start at 1000 nM and proceed with 1:3 or 1:10 dilutions. The final concentration range should bracket the expected IC50 value to ensure a full dose-response curve.
Q4: How should I prepare and store this compound stock solutions?
This compound has a low aqueous solubility (4µg/mL).[11] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For example, create a 10 mM stock solution in 100% DMSO. Store this stock solution at -20°C or -80°C. When preparing working solutions for your assay, dilute the stock in the appropriate assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can impact kinase activity.[12] It is crucial to determine the DMSO tolerance of your specific assay, but typically it should be kept below 1%.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (IC50 values)
| Kinase Target | IC50 Value (nM) | Selectivity vs. JAK2 (Fold) | Reference |
| JAK2 | ~3 | 1x | [6][7][10] |
| JAK2 V617F | ~3 | 1x | [7][10] |
| FLT3 | ~15 | ~5x | [6][7][8][10] |
| JAK1 | ~105 | ~35x | [6][8] |
| TYK2 | ~405 | ~135x | [6][8] |
| JAK3 | ~1002 | ~334x | [6][8] |
| Ret | ~48 | ~16x | [6] |
| BRD4 | ~130 | ~43x | [6] |
Note: IC50 values can vary between different assay formats and conditions.
Visualizations
Signaling Pathway
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. Structural insights into JAK2 inhibition by ruxolitinib, this compound, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound (SAR302503; TG101348) | JAK inhibitor | CAS 936091-26-8 | Buy Inrebic; SAR-302503; TG-101348 from Supplier InvivoChem [invivochem.com]
- 6. This compound in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of this compound in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
identifying fedratinib off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the off-target effects of fedratinib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, selective inhibitor of Janus kinase 2 (JAK2).[1][2][3] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling mechanism for various cellular processes, including proliferation and differentiation.[2] In myeloproliferative neoplasms (MPNs), mutations in the JAK2 gene can lead to constitutive activation of the JAK-STAT pathway.[2][4] this compound binds to the ATP-binding site of the JAK2 kinase domain, inhibiting its phosphorylation activity and disrupting downstream signaling.[2]
Q2: What are the known primary off-targets of this compound?
Beyond its potent inhibition of JAK2, this compound has demonstrated inhibitory activity against other kinases and proteins. The most well-documented off-targets include:
-
Fms-like tyrosine kinase 3 (FLT3): this compound inhibits both wild-type and mutated FLT3, a kinase involved in cellular proliferation and anti-apoptotic pathways.[4]
-
Bromodomain-containing protein 4 (BRD4): this compound also acts as an inhibitor of BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins that play a role in gene expression related to cellular proliferation and inflammation.[1][4] This dual activity may contribute to its clinical efficacy.[4]
Q3: Why is it critical to identify off-target effects in my experiments?
Identifying off-target effects is crucial for several reasons:
-
Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of the primary target (JAK2) when it may be caused by an off-target.
-
Understanding Unexpected Phenotypes: If you observe unexpected cellular responses, they might be mediated by the inhibition of an unknown off-target.
-
Therapeutic Implications: Understanding the complete target profile of an inhibitor can reveal opportunities for rational polypharmacology, where both on- and off-target effects contribute to therapeutic benefit.[5] It also helps in anticipating potential toxicities.[5]
Q4: What is the difference between affinity-based and activity-based methods for off-target identification?
-
Affinity-based methods measure the physical binding of an inhibitor to a protein.[5] Techniques like chemical proteomics or KINOMEscan fall into this category. They are unbiased and can identify non-kinase targets as well.[5]
-
Activity-based methods measure the functional inhibition of a kinase's enzymatic activity.[5] These are typically performed as parallel kinase assays. While there is often good overlap between the two methods, they can provide complementary information.[5]
Troubleshooting Guides
Issue 1: My experimental results with this compound are inconsistent with known JAK2 signaling.
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Validate Target Engagement: First, confirm that this compound is engaging its primary target, JAK2, in your experimental system. A common method is to perform a Western blot to check for the inhibition of STAT3 or STAT5 phosphorylation, which are downstream of JAK2.[1][6]
-
Conduct a Broad Kinase Screen: To identify potential kinase off-targets, utilize a broad, unbiased screening method. A KINOMEscan assay, which measures the binding of this compound to a large panel of purified kinases, is an excellent starting point.[7]
-
Perform Chemical Proteomics: Use an affinity-based proteomics approach, such as kinobeads, to pull down proteins from your cell lysate that bind to this compound.[8][9] This method is unbiased and can identify non-kinase off-targets.[8]
-
Validate Hits: Once potential off-targets are identified, they must be validated in a cellular context. Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells or specific enzymatic assays to confirm inhibition.
Issue 2: How can I differentiate between on-target (JAK2) and off-target cellular effects?
Possible Cause: The phenotype you observe could be a composite of both on-target and off-target inhibition.
Troubleshooting Steps:
-
Use a Structurally Unrelated Inhibitor: Employ another potent and selective JAK2 inhibitor that is structurally different from this compound. If the phenotype persists, it is more likely to be an on-target effect. If the phenotype is diminished or absent, it suggests an off-target effect specific to this compound.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of JAK2 or a suspected off-target protein.
-
If knockdown of JAK2 recapitulates the phenotype observed with this compound, it is likely an on-target effect.
-
If knockdown of a suspected off-target (e.g., FLT3 or BRD4) recapitulates the phenotype, it confirms the involvement of that off-target.
-
-
Rescue Experiments: In a system where you have knocked down the primary target (JAK2), see if this compound treatment produces any additional effect. Any observed effect in the absence of the primary target is likely off-target mediated.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target family and key off-targets.
| Target | IC50 (nM) | Target Family | Notes |
| JAK2 | 3 | Tyrosine Kinase | Primary Target |
| JAK1 | 35 | Tyrosine Kinase | ~12-fold less potent than against JAK2.[10] |
| TYK2 | 334 | Tyrosine Kinase | ~111-fold less potent than against JAK2.[10] |
| FLT3 | - | Tyrosine Kinase | Known off-target; specific IC50 can vary by assay.[4][11] |
| BRD4 | - | Bromodomain | Known off-target; functions as a dual kinase-bromodomain inhibitor.[4][7] |
Note: IC50 values can vary between different experimental setups. Data presented is for comparative purposes.
Experimental Protocols
Protocol 1: Kinome Profiling using KINOMEscan®
This method assesses the binding of this compound to a large panel of kinases.
-
Compound Preparation: Solubilize this compound in DMSO to create a high-concentration stock solution.
-
Assay Plate Preparation: Prepare a serial dilution of the this compound stock solution.
-
Binding Assay: The core of the KINOMEscan® platform involves a competition binding assay. An immobilized ligand is pre-bound to the kinase active site. Your compound (this compound) is added, and its ability to displace the immobilized ligand is measured.
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. The signal is inversely correlated with the affinity of your compound.
-
Data Analysis: Results are typically reported as "% Control", where a lower percentage indicates stronger binding. These values can be used to calculate dissociation constants (Kd).
Protocol 2: Chemical Proteomics using Kinobeads
This protocol identifies cellular targets by affinity purification from a cell lysate.[9]
-
Cell Lysis: Harvest cells from your experimental condition and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Kinobead Incubation: Kinobeads, which are sepharose beads with immobilized broad-spectrum kinase inhibitors, are incubated with the cell lysate.[9] This enriches for a large portion of the expressed kinome.
-
Competitive Elution: To profile this compound, incubate the lysate and kinobeads with increasing concentrations of free this compound. This compound will compete with the kinobeads for binding to its target proteins.
-
Sample Preparation for Mass Spectrometry: The proteins that remain bound to the beads are eluted, digested into peptides (e.g., with trypsin), and labeled for quantitative mass spectrometry (e.g., using iTRAQ or TMT reagents).[8]
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins. Proteins that show a dose-dependent decrease in binding to the beads in the presence of this compound are identified as potential targets or off-targets.
Protocol 3: Western Blot for Downstream Pathway Inhibition
This protocol assesses the functional consequence of target inhibition within a cell.
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose range of this compound (and a vehicle control, e.g., DMSO) for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against a phosphorylated downstream target (e.g., phospho-STAT3) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane with an antibody for the total protein (e.g., total STAT3) and a loading control (e.g., GAPDH or β-actin) to normalize the results.
Visualizations
Caption: On-target effect of this compound on the JAK/STAT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound for the treatment of myelofibrosis: a critical appraisal of clinical trial and "real-world" data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JAK2 Inhibition by this compound Reduces Osteoblast Differentiation and Mineralisation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
Technical Support Center: Navigating Variability in Fedratinib Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating sources of variability in preclinical studies of fedratinib.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent results in our in vivo studies with this compound. What are the common sources of variability related to the animal models used?
A1: Variability in in vivo studies with this compound often stems from the choice of the mouse model for myeloproliferative neoplasms (MPNs). Different models recapitulate different aspects of the human disease, leading to varied responses to treatment.
Troubleshooting Guide:
-
Model Selection: Be aware of the characteristics of your chosen model.
-
Retroviral transduction models of JAK2V617F often lead to a polycythemia vera (PV)-like phenotype with rapid disease progression.[1][2][3][4][5] In these models, this compound has been shown to reduce splenomegaly, blood counts, and extramedullary hematopoiesis.[1][3] However, the high level of JAK2V617F expression may not fully represent the pathophysiology of human myelofibrosis.[4]
-
Transgenic mouse models expressing JAK2V617F can present with different phenotypes (e.g., essential thrombocythemia-like or PV-like) depending on the expression level of the transgene.[4][6][7] This can lead to variability in response to this compound.
-
JAK2V617F knock-in models express the mutation at a physiological level, which may better mimic the human disease.[8] In these models, this compound was effective at reducing blood counts and splenomegaly but did not eradicate the disease-propagating MPN stem cells.[8]
-
-
Genetic Background: The genetic background of the mice can influence the disease phenotype. For instance, BALB/c mice have been reported to develop more severe myelofibrosis compared to C57BL/6 mice in some models.
-
Disease Stage: The timing of treatment initiation is crucial. This compound has shown different effects on fibrosis and osteosclerosis depending on the disease severity stage in preclinical models.[2] Earlier intervention may yield more significant therapeutic effects.
Q2: Our in vitro IC50 values for this compound vary between experiments. What could be the cause?
A2: Inconsistent IC50 values for this compound in in vitro assays can arise from several factors related to its kinase selectivity and off-target effects, as well as the specific experimental conditions.
Troubleshooting Guide:
-
Kinase Selectivity: this compound is a selective JAK2 inhibitor, but it also inhibits other kinases at varying potencies. Ensure your assay is specific for the intended target.
-
Off-Target Effects: this compound also inhibits Fms-like tyrosine kinase 3 (FLT3) and Bromodomain-containing protein 4 (BRD4) at nanomolar concentrations (IC50 ≈ 15 nM for FLT3 and ≈ 130-164 nM for BRD4).[6][9] If your cell line expresses these targets, the observed anti-proliferative effects might be a combination of inhibiting multiple pathways.
-
Assay Conditions:
-
ATP Concentration: In kinase assays, the concentration of ATP can significantly impact the apparent IC50 of ATP-competitive inhibitors like this compound. Ensure you are using a consistent and reported ATP concentration, ideally at or near the Km for the specific kinase.
-
Cell Line Authentication: Use authenticated and mycoplasma-free cell lines. Genetic drift in cell lines can alter their sensitivity to inhibitors.
-
Assay Duration: The duration of drug exposure can influence the IC50 value. Standardize the incubation time in your proliferation assays.
-
Q3: We are having difficulty correlating our preclinical pharmacokinetic (PK) data with expected human exposures. What are the key species differences to consider?
A3: Direct extrapolation of preclinical PK data for this compound to humans is challenging due to significant species-specific differences in metabolism and half-life.
Troubleshooting Guide:
-
Metabolism: this compound is primarily metabolized by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C19, in humans.[10][11] The expression and activity of these enzymes can vary significantly between preclinical species (e.g., rats, dogs, monkeys) and humans, leading to different metabolic profiles and clearance rates.
-
Half-Life: The terminal half-life of this compound is notably different between species. In mice, the apparent terminal half-life is approximately 7.8 hours, whereas in humans, the effective half-life is around 41 hours, with a terminal half-life of up to 114 hours.[10][12] This difference will impact drug accumulation and steady-state concentrations.
-
Drug Formulation: The formulation used for preclinical studies can impact absorption and bioavailability. While specific details are often not published, using a consistent and well-characterized formulation is critical for reproducible PK studies. A suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) has been used in rat studies.[13]
Q4: We are observing unexpected toxicity in our animal studies. Could this be related to off-target effects of this compound?
A4: Yes, some of the toxicities observed with this compound in preclinical and clinical studies may be attributed to its off-target activities or specific on-target effects in certain tissues.
Troubleshooting Guide:
-
FLT3 Inhibition: Inhibition of FLT3, in addition to JAK2, could contribute to both efficacy and hematologic toxicity.
-
BRD4 Inhibition: The inhibition of BRD4 may contribute to the anti-inflammatory and anti-fibrotic effects of this compound but could also have other unforeseen biological consequences.[3]
-
Thiamine Transport Inhibition: Preclinical data suggested that this compound might inhibit thiamine transporters, which was a proposed mechanism for the Wernicke's encephalopathy (WE) observed in early clinical trials.[13] However, it was later concluded that WE was more likely related to underlying thiamine deficiency in the patient population.[14] Nevertheless, it is a potential off-target effect to be aware of in preclinical safety assessments.
-
Gastrointestinal Toxicity: GI toxicities such as diarrhea, nausea, and vomiting are common.[15] These can be managed in clinical settings with dose modifications and supportive care.[15] In preclinical studies, monitoring for these effects and their impact on animal well-being is important.
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | ~3 | 1x |
| JAK1 | ~105 | ~35x |
| TYK2 | ~405 | ~135x |
| JAK3 | >1000 | >333x |
| FLT3 | ~15 | ~5x |
| BRD4 | ~130-164 | ~43-55x |
Data compiled from multiple sources.[8][9][16]
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Different Species
| Species | Tmax (hours) | Terminal Half-life (hours) | Primary Metabolizing Enzymes |
| Mouse | ~0.25 | ~7.8 | Not explicitly detailed in searches |
| Rat | Not explicitly detailed in searches | Not explicitly detailed in searches | CYP3A4 (major) |
| Human | ~2-4 | ~41 (effective), ~114 (terminal) | CYP3A4, CYP2C19 |
Data compiled from multiple sources.[10][12][13][17]
Experimental Protocols
Note: The following are generalized protocols based on standard laboratory practices and information gathered from the search results. Researchers should optimize these protocols for their specific experimental conditions.
1. JAK2 Kinase Assay (Biochemical)
-
Objective: To determine the in vitro potency of this compound against the JAK2 enzyme.
-
Materials: Recombinant human JAK2 enzyme, substrate peptide (e.g., a STAT-derived peptide), ATP, this compound, assay buffer, detection reagents.
-
Method:
-
Prepare a dilution series of this compound in DMSO.
-
In a microplate, add the JAK2 enzyme, the substrate peptide, and the diluted this compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for JAK2).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay, fluorescence polarization, or ELISA).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on MPN-relevant cell lines.
-
Cell Lines: JAK2V617F-positive cell lines (e.g., HEL, SET-2) or Ba/F3 cells engineered to express JAK2V617F.
-
Method:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound or DMSO vehicle control.
-
Incubate the cells for a defined period (e.g., 48-72 hours).
-
Measure cell viability using a colorimetric (e.g., MTS, MTT) or luminescence-based (e.g., CellTiter-Glo) assay.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
-
3. JAK2V617F Retroviral Mouse Model of Myelofibrosis
-
Objective: To evaluate the in vivo efficacy of this compound in a murine model of MPN.
-
Method:
-
Retrovirus Production: Produce retrovirus encoding the human JAK2V617F mutation.
-
Bone Marrow Transduction and Transplantation:
-
Harvest bone marrow cells from donor mice (e.g., C57BL/6).
-
Transduce the bone marrow cells with the JAK2V617F-containing retrovirus.
-
Lethally irradiate recipient mice.
-
Transplant the transduced bone marrow cells into the irradiated recipient mice via tail vein injection.
-
-
Disease Monitoring: Monitor the mice for signs of MPN, such as weight loss, splenomegaly (by palpation or imaging), and changes in peripheral blood counts (e.g., hematocrit, white blood cell count, platelet count).
-
This compound Treatment:
-
Once the disease is established, randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at the desired dose and schedule. The formulation may be a suspension in a vehicle like 0.5% CMC-Na.
-
-
Endpoint Analysis: At the end of the study, collect tissues (spleen, liver, bone marrow) for histopathological analysis (e.g., H&E staining for cellularity, reticulin staining for fibrosis) and flow cytometry. Measure spleen weight and peripheral blood parameters.
-
Mandatory Visualizations
Caption: this compound inhibits JAK2, blocking the JAK/STAT signaling pathway.
Caption: Preclinical evaluation workflow for this compound.
Caption: Key sources of variability in this compound preclinical studies.
References
- 1. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transgenic expression of JAK2V617F causes myeloproliferative disorders in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. ashpublications.org [ashpublications.org]
- 13. In vivo Pharmacokinetic Drug-Drug Interaction Studies Between this compound and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Population pharmacokinetics of this compound in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
Fedratinib Technical Support Center: Troubleshooting Solubility and Stability Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of fedratinib. The following information is intended to aid in the design and execution of experiments by addressing common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This compound is a white to off-white solid. It is a weak base with two pKa values of approximately 6.3 (pyrimidine group) and 9.5 (pyrrolidine group). Its aqueous solubility is highly pH-dependent.
Q2: In which common laboratory solvents is this compound soluble?
This compound has varying solubility in common laboratory solvents. It is highly soluble in dimethyl sulfoxide (DMSO) and methanol. Its aqueous solubility is significantly influenced by pH. For detailed solubility data, please refer to Table 1.
Q3: How stable is this compound in powder form and in solution?
In its solid (powder) form, this compound is stable when stored under recommended conditions. In solution, its stability is influenced by the solvent, pH, temperature, and exposure to light. This compound is more stable in acidic solutions. Under forced degradation conditions, it has been shown to degrade under acidic, basic, oxidative, and photolytic stress. For a summary of stability data, please see Table 2.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
-
Powder: Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperature is -20°C.[1]
-
Stock Solutions: Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Q5: I am observing precipitation when I dilute my this compound stock solution in cell culture medium. What could be the cause and how can I prevent it?
Precipitation of this compound upon dilution in aqueous-based media (like cell culture medium) is a common issue due to its low solubility at neutral pH.
-
Cause: The pH of most cell culture media is around 7.2-7.4, a range where this compound is practically insoluble.[1] Diluting a concentrated DMSO stock into this medium can cause the compound to crash out of solution.
-
Prevention and Troubleshooting:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells and may not be sufficient to maintain this compound solubility.
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions.
-
Pre-warm the medium: Adding the drug to pre-warmed (37°C) medium can sometimes help maintain solubility.
-
Increase mixing: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Consider a different solvent for the final dilution step: While the initial stock should be in a high-solubility solvent like DMSO, a secondary stock in a more aqueous-compatible solvent like ethanol might be considered, though solubility in ethanol is lower than in DMSO.
-
Use of solubilizing agents: For specific applications, the use of pharmaceutically acceptable solubilizing agents could be explored, but this may interfere with certain experimental readouts.
-
Data at a Glance
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Notes |
| Aqueous Buffer | ||
| 0.1 M HCl (pH ~1) | >100 mg/mL | Freely soluble. |
| 50 mM Sodium Acetate (pH 4.5) | ≥ 30 mg/mL | Soluble. |
| 50 mM Sodium Phosphate (pH 6.8) | 0.02 mg/mL | Practically insoluble. |
| 50 mM Sodium Phosphate (pH 7.4) | 0.004 mg/mL (4 µg/mL) | Practically insoluble.[1][2] |
| Organic Solvents | ||
| DMSO | ≥ 100 mg/mL | Highly soluble. |
| Methanol | Slightly soluble | Quantitative data not readily available.[3] |
| Ethanol | Sparingly soluble | Quantitative data not readily available. |
Table 2: this compound Stability Profile
| Condition | Observation | Degradation Products |
| Acid Hydrolysis | Significant degradation observed. | Four degradation products (DPs) identified by LC-MS/MS with molecular masses of 426, 312, 354, and 215 g/mol .[4] |
| Base Hydrolysis | Significant degradation observed. | Same four DPs as in acid hydrolysis identified.[4] |
| Oxidative (H₂O₂) | Significant degradation observed. | Same four DPs as in acid hydrolysis identified.[4] |
| Photolytic (UV light) | Significant degradation observed. | Same four DPs as in acid hydrolysis identified.[4] |
| Thermal | Less degradation compared to other stress conditions. | Same four DPs as in acid hydrolysis identified.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 5.247 mg of this compound for every 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or appropriate sterile containers
Procedure:
-
Calculate Dilutions: Determine the final concentration of this compound required for your experiment and calculate the necessary dilutions from your 10 mM stock.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution. For example, dilute the 10 mM stock solution to 1 mM in DMSO.
-
Final Dilution:
-
Dispense the required volume of pre-warmed cell culture medium into a sterile tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and minimizes localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the medium is not cytotoxic to your cells (typically ≤ 0.5%).
-
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to avoid potential stability issues or precipitation over time.
Visualizations
This compound Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK2_inactive [label="Activates"]; JAK2_inactive -> JAK2_active [label="Autophosphorylation"]; JAK2_active -> STAT3_inactive [label="Phosphorylates"]; STAT3_inactive -> STAT3_active; STAT3_active -> STAT3_dimer [label="Dimerization"]; STAT3_dimer -> DNA [label="Translocates & Binds"]; DNA -> Transcription; this compound -> JAK2_active [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } .dot this compound inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow: Preparing this compound Working Solutions
// Edges weigh -> dissolve; dissolve -> stock; stock -> aliquot; aliquot -> thaw; thaw -> dilute; medium -> dilute; dilute -> final; final -> use; } .dot Workflow for preparing this compound solutions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. waters.com [waters.com]
- 3. A randomized, placebo-controlled study of the pharmacokinetics, pharmacodynamics, and tolerability of the oral JAK2 inhibitor this compound (SAR302503) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Non-Linear Dose-Response to Fedratinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear dose-response curves in experiments with fedratinib.
Frequently Asked Questions (FAQs)
Q1: We are observing a U-shaped or biphasic dose-response curve with this compound in our cell viability assays. What could be the underlying cause?
A non-linear, U-shaped dose-response curve, where low doses of this compound show a weaker effect than expected or even a stimulatory effect, can be perplexing. Several factors, intrinsic to the compound's mechanism of action and the biological system, can contribute to this phenomenon.
-
Off-Target Effects: this compound is a selective JAK2 inhibitor, but it also inhibits other kinases, such as FLT3 and RET, at higher concentrations.[1][2] At low concentrations, the primary effect is JAK2 inhibition, leading to decreased cell proliferation. However, at higher concentrations, off-target effects on other signaling pathways could paradoxically promote survival or proliferation in certain cell types.
-
Paradoxical Signaling Pathway Activation: Inhibition of a specific kinase can sometimes lead to the activation of compensatory signaling pathways. For instance, inhibiting the JAK/STAT pathway might relieve feedback inhibition on other pro-survival pathways, leading to their activation and a rebound in cell growth at certain drug concentrations.[3]
-
Cellular Heterogeneity: A heterogeneous cell population may contain subpopulations with varying sensitivity to this compound. At low doses, only the most sensitive cells are inhibited, while resistant or less sensitive cells continue to proliferate, potentially leading to a plateau or even an increase in the overall cell number at intermediate doses.
-
Hormesis: This is a biphasic dose-response phenomenon where a substance has a stimulatory effect at low doses and an inhibitory effect at high doses.[4][5] The precise mechanisms are often complex and can involve the induction of cellular stress responses and pro-survival mechanisms at low levels of insult.
Q2: Our IC50 values for this compound vary significantly between experiments, even when using the same cell line. What experimental factors could be causing this inconsistency?
Variability in IC50 values is a common issue in in-vitro pharmacology. For this compound, the following factors are critical to control:
-
ATP Concentration: this compound is an ATP-competitive inhibitor of JAK2.[6] Therefore, the intracellular ATP concentration will directly influence its apparent potency. Higher ATP levels will require higher concentrations of this compound to achieve the same level of inhibition, resulting in a higher IC50 value. Ensure consistent media formulation and cell metabolic state between experiments.
-
Cell Density: The number of cells seeded per well can impact the drug-to-target ratio and nutrient availability, both of which can affect the cellular response to this compound. Higher cell densities may lead to increased resistance and a higher IC50. It is crucial to use a consistent and optimized cell seeding density for all experiments.
-
Assay Duration: The length of exposure to this compound can significantly alter the observed IC50. Longer incubation times may allow for the emergence of resistance mechanisms or secondary effects of the drug. Standardize the incubation time across all comparative experiments.
-
Serum Concentration: Growth factors present in fetal bovine serum (FBS) can activate the JAK/STAT pathway and other pro-survival pathways. Variations in serum concentration can therefore modulate the cellular dependence on JAK2 signaling and affect this compound's potency.
Q3: We are not observing the expected downstream inhibition of p-STAT3 in our Western blots after this compound treatment, despite seeing a decrease in cell viability. How can we troubleshoot this?
This discrepancy can arise from several technical and biological factors:
-
Timing of Lysate Collection: The inhibition of STAT3 phosphorylation can be transient. It is essential to perform a time-course experiment to determine the optimal time point for observing maximal inhibition after this compound treatment.
-
Antibody Quality: Ensure the specificity and sensitivity of the primary antibodies for both total and phosphorylated STAT3. It is advisable to validate antibodies with appropriate positive and negative controls.
-
Compensatory Signaling: The cells might be activating alternative signaling pathways to compensate for JAK2 inhibition. Consider probing for other key signaling nodes, such as the PI3K/AKT and MAPK/ERK pathways, to assess for any paradoxical activation. This compound has been shown to also inhibit PI3K/AKT signaling in some contexts.[7]
-
Cell Line Specificity: The cellular context is critical. Some cell lines may have redundant signaling pathways or may not be solely dependent on the JAK2/STAT3 axis for survival, even if they show some sensitivity to this compound.
Troubleshooting Guides
Guide 1: Troubleshooting Non-Linear Dose-Response Curves
If you encounter a non-linear or U-shaped dose-response curve with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for non-linear dose-response.
Guide 2: Standardizing IC50 Determination for this compound
To ensure reproducible IC50 values, adhere to the following steps:
-
Optimize Cell Seeding Density: Perform a preliminary experiment to determine the optimal cell number that allows for logarithmic growth throughout the assay duration without reaching confluency.
-
Standardize Media and Serum: Use the same batch of media and FBS for all related experiments to minimize variability in growth factors and ATP levels.
-
Define a Fixed Incubation Time: Based on the cell line's doubling time and the desired endpoint, establish and consistently use a fixed drug incubation period (e.g., 48 or 72 hours).
-
Use a Wide Range of Concentrations: Employ a serial dilution of this compound that covers a broad range of concentrations to accurately define the top and bottom plateaus of the dose-response curve.
-
Include Proper Controls: Always include vehicle-only (e.g., DMSO) and untreated controls. A positive control (e.g., a known potent inhibitor for the cell line) can also be beneficial.
-
Consistent Data Analysis: Use a standardized non-linear regression model (e.g., four-parameter logistic regression) to calculate the IC50 from the dose-response curve.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target/Cell Line | IC50 (nM) | Notes |
| JAK2 (enzyme assay) | 3 | Highly potent and selective for JAK2.[1][2] |
| JAK2 V617F (enzyme) | 3 | Equally potent against the wild-type and common mutant form.[8] |
| JAK1 (enzyme assay) | 105 | ~35-fold less potent against JAK1 compared to JAK2.[9] |
| JAK3 (enzyme assay) | 1002 | >300-fold less potent against JAK3 compared to JAK2.[9] |
| TYK2 (enzyme assay) | 405 | ~135-fold less potent against TYK2 compared to JAK2.[9] |
| FLT3 (enzyme assay) | 15 | Significant off-target activity.[1][10] |
| RET (enzyme assay) | 48 | Off-target activity.[11] |
| BRD4 | 164 | Inhibition of this bromodomain protein may contribute to efficacy.[1] |
| HEL (human erythroleukemia) | ~300 | Harboring JAK2 V617F mutation.[12] |
| Ba/F3-JAK2V617F | ~300 | Murine pro-B cells expressing human JAK2 V617F.[12] |
| KBV20C (drug-resistant) | 6900 | P-gp overexpressing cancer cells.[13] |
| KB (parental) | 8600 | Drug-sensitive parent cell line.[13] |
Experimental Protocols
Protocol 1: Cell Viability Assay (XTT-based)
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 2 x 10³ cells/well) in 100 µL of complete growth medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell adherence, treat the cells with a serial dilution of this compound (typically in DMSO, with final concentrations ranging from low nM to high µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a standardized period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
XTT Reagent Addition: Add 50 µL of XTT solution to each well and incubate for 4 hours.[11]
-
Absorbance Reading: Measure the absorbance of the colored formazan product using a spectrophotometer at 450 nm, with a reference wavelength of 650 nm.[11]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a non-linear regression model to determine the IC50.
Protocol 2: Western Blotting for JAK/STAT Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a predetermined optimal time (e.g., 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., GAPDH or β-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
References
- 1. This compound in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The frequency of U-shaped dose responses in the toxicological literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Investigating Acquired Resistance to Fedratinib
Welcome to the technical support center for researchers investigating mechanisms of acquired resistance to the JAK2 inhibitor, Fedratinib. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound observed in preclinical models?
A1: The most frequently reported mechanism of acquired resistance to this compound in preclinical studies is the development of secondary mutations in the JAK2 kinase domain. Key mutations identified in cell models include Y931C and G993A, which have been shown to confer resistance to multiple Type-I JAK inhibitors, including this compound.[1] These mutations can interfere with the binding of this compound to the ATP-binding site of JAK2, thereby reducing its inhibitory activity. In contrast, some mutations, such as L983F, may confer resistance to other JAK inhibitors but remain sensitive to this compound due to its unique binding mode to both the ATP- and substrate-binding sites of JAK2.[1]
Q2: Are there other potential mechanisms of this compound resistance beyond JAK2 mutations?
A2: Yes, other mechanisms may contribute to this compound resistance. These can be broadly categorized as:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the dependency on the JAK-STAT pathway. The PI3K/Akt and MAPK/ERK pathways are common bypass routes that can promote cell survival and proliferation despite JAK2 inhibition.[2][3]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-xL and Bcl-2, can make cells more resistant to drug-induced cell death.[4][5]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7]
-
Epigenetic Modifications: Changes in the epigenetic landscape of cancer cells could potentially lead to altered gene expression profiles that favor survival in the presence of this compound.[8]
Q3: What are the known mechanisms of this compound resistance in a clinical setting?
A3: Currently, the specific molecular mechanisms of acquired resistance to this compound in patients with myelofibrosis are still an area of active investigation. Clinical studies like JAKARTA2 and FREEDOM have demonstrated this compound's efficacy in patients who are resistant or intolerant to Ruxolitinib.[9][10][11][12] This suggests that the mechanisms of resistance to these two JAK inhibitors may not completely overlap. The presence of mutations in genes of the RAS/MAPK pathway, such as RAS and CBL, have been associated with a reduced response to JAK inhibitors in general in myelofibrosis patients.[13] Further research is needed to fully elucidate the landscape of this compound resistance mutations and other molecular alterations in the clinical setting.
Q4: My this compound-resistant cell line seems to be losing its resistance phenotype over time in culture. What could be the reason?
A4: This phenomenon, known as phenotypic drift, can occur for several reasons. The resistant cell population may be heterogeneous, and in the absence of selective pressure (i.e., continuous exposure to this compound), faster-growing, drug-sensitive cells may outcompete the resistant cells. It is also possible that the resistance mechanism imposes a fitness cost, making the resistant cells less robust than their parental counterparts in a drug-free environment. To mitigate this, it is crucial to periodically re-culture the resistant cells in the presence of the selective concentration of this compound and to maintain cryopreserved stocks of the resistant line at early passages.
Troubleshooting Guides
Troubleshooting Cell Viability and Apoptosis Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in a cell viability assay (e.g., MTT, CellTiter-Glo). | - Uneven cell seeding.- Edge effects in the multi-well plate.- Inconsistent incubation times. | - Ensure thorough mixing of the cell suspension before and during plating.- Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity.- Standardize all incubation steps precisely. |
| Inconsistent results in Annexin V/PI apoptosis assays. | - Sub-optimal cell harvesting technique causing membrane damage.- Incorrect compensation settings on the flow cytometer.- Delay in sample acquisition after staining. | - For adherent cells, use a gentle dissociation reagent and minimize mechanical stress. For suspension cells, handle them gently during centrifugation and resuspension.- Always include single-stain controls (Annexin V only, PI only) to set up proper compensation.- Analyze samples as soon as possible after staining, ideally within one hour, and keep them on ice and protected from light.[14] |
| Unexpectedly high levels of necrosis (PI-positive cells) in all samples, including controls. | - Cells are overgrown or unhealthy before starting the experiment.- Harsh experimental conditions (e.g., high solvent concentration). | - Ensure cells are in the logarithmic growth phase and have high viability before treatment.- Keep the final concentration of the drug solvent (e.g., DMSO) consistent and low across all samples (typically <0.1%). |
Troubleshooting Western Blot for p-STAT5
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no p-STAT5 signal. | - Low abundance of phosphorylated STAT5.- Inefficient protein extraction or sample degradation.- Suboptimal antibody concentration or incubation time.- Inactive antibody. | - Stimulate cells with an appropriate cytokine (e.g., GM-CSF) to induce STAT5 phosphorylation as a positive control.[15]- Use a lysis buffer containing fresh phosphatase and protease inhibitors.[16]- Titrate the primary antibody concentration and consider incubating overnight at 4°C to increase signal.[17]- Include a positive control lysate from a cell line known to have high p-STAT5 levels to verify antibody activity. |
| High background on the Western blot membrane. | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk, or vice-versa).- Reduce the antibody concentrations.- Increase the number and duration of wash steps. |
| Partial inhibition of p-STAT5 at high this compound concentrations. | - The cell line may have developed a resistance mechanism that allows for residual JAK-STAT signaling.- Activation of alternative kinases that can phosphorylate STAT5. | - Confirm the dose-response with a cell viability assay.- Investigate the activation of other JAK family members (JAK1, TYK2) or other tyrosine kinases.- Consider that in some resistant contexts, complete inhibition of p-STAT5 may not be achievable. |
Data Presentation
Table 1: In Vitro Activity of this compound Against Wild-Type and Mutant JAK2
| Cell Line/System | JAK2 Status | Inhibitor | IC50 / LD50 (nM) | Reference |
| Cell-free assay | JAK2 (Wild-Type) | This compound | ~3 | [14] |
| Cell-free assay | JAK2 V617F | This compound | ~3 | [4] |
| Ba/F3 | JAK2 V617F | This compound | ~270 | [4] |
| HEL | JAK2 V617F | This compound | ~305 | [4] |
| Ba/F3 | ATF7IP-JAK2 (Non-mutant) | This compound | 715 ± 9 | [5] |
| Ba/F3 | ATF7IP-JAK2 Y931C | This compound | >1000 | [5] |
| Ba/F3 | ATF7IP-JAK2 L983F | This compound | 715 ± 9 | [5] |
| Ba/F3 | ATF7IP-JAK2 G993A | This compound | >1000 | [5] |
| Ruxolitinib-sensitive Ba/F3 | JAK2 V617F | This compound | 650 | [11] |
| Ruxolitinib-resistant Ba/F3 | JAK2 V617F | This compound | 1552 | [11] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cell lines by continuous exposure to escalating drug concentrations.
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Monitor and Recover: Maintain the cells in the drug-containing medium, replacing it every 2-3 days. The majority of cells will die. Allow the surviving cells to repopulate the culture vessel.
-
Dose Escalation: Once the cells are actively proliferating in the presence of the initial drug concentration, subculture them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat and Expand: Repeat the process of monitoring, recovery, and dose escalation. This process can take several months. At each successful dose escalation, cryopreserve a batch of cells.
-
Characterization: Once a cell line is established that can proliferate at a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), characterize the resistant phenotype by re-determining the IC50 and comparing it to the parental line. Further molecular analysis can then be performed to identify the resistance mechanism.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
This protocol outlines the steps for quantifying apoptosis in this compound-treated cells via flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Treat the cells with the desired concentrations of this compound for the specified duration. Include untreated and vehicle-treated controls.
-
Cell Harvesting:
-
Suspension cells: Transfer the cells and media to a conical tube.
-
Adherent cells: Collect the culture medium (which contains floating, potentially apoptotic cells). Wash the adherent cells with PBS, then detach them using a gentle dissociation reagent (e.g., Accutase or TrypLE). Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension (e.g., at 300-500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Use appropriate software to gate the cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Phospho-STAT5 (Tyr694)
This protocol details the detection of phosphorylated STAT5, a key downstream target of JAK2, in response to this compound treatment.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice throughout the lysis procedure.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT5 (Tyr694) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
References
- 1. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK Pathway Activation Modulates Acquired Resistance to EGFR/HER2-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bcl-2 and Bcl-xL mediate resistance to receptor tyrosine kinase targeted therapy in lung and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcl-2 and Bcl-xL mediate resistance to receptor tyrosine kinase-targeted therapy in lung and gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK2 Inhibitor, this compound, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK2 Inhibitor, this compound, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P997: this compound IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RAS/CBL mutations predict resistance to JAK inhibitors in myelofibrosis and are associated with poor prognostic features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Janus kinase-2 inhibitor this compound in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study [air.unimi.it]
Technical Support Center: Mitigating Fedratinib-Induced Gastrointestinal Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) toxicity in animal studies involving the JAK2 inhibitor, fedratinib.
Frequently Asked Questions (FAQs)
Q1: What are the common manifestations of this compound-induced GI toxicity in animal models?
A1: The most frequently observed GI toxicities in animal models treated with this compound are similar to those seen in human clinical trials and include diarrhea, nausea, and vomiting.[1][2] Weight loss is also a common indicator of GI distress in animal studies.[3]
Q2: What is the underlying mechanism of this compound-induced GI toxicity?
A2: While the exact mechanism is not fully elucidated, it is hypothesized to be related to the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[1][4][5][6][7] The JAK-STAT pathway is crucial for maintaining intestinal homeostasis, including epithelial cell proliferation, differentiation, and regulation of the mucosal immune response.[1][4][5][6][7] Disruption of this pathway by this compound may lead to impaired gut barrier function and an inflammatory response, contributing to GI side effects.
Q3: Are there any prophylactic measures I can take to prevent this compound-induced GI toxicity in my animal studies?
A3: Yes, several prophylactic strategies can be implemented. Co-administration of antiemetic and antidiarrheal medications from the start of this compound treatment is a common approach. Additionally, dietary modifications, such as providing a high-fat diet, have been shown to improve the tolerability of this compound in human studies and may be applicable to animal models.[3]
Q4: How can I monitor the severity of GI toxicity in my animal models?
A4: Regular monitoring of clinical signs such as body weight, food and water intake, and stool consistency is essential. For a more detailed assessment, histological analysis of intestinal tissue can be performed to evaluate for signs of inflammation, epithelial damage, and changes in cell proliferation. Molecular markers of inflammation and intestinal damage can also be quantified.
Troubleshooting Guides
Issue 1: Animals are experiencing significant diarrhea.
Potential Cause: this compound-induced disruption of intestinal fluid and electrolyte balance.
Troubleshooting Steps:
-
Administer Antidiarrheal Medication: Loperamide is a commonly used and effective agent for managing chemotherapy-induced diarrhea.[8][9]
-
Dose Reduction or Interruption: If diarrhea is severe and not controlled by supportive care, a temporary reduction or interruption of the this compound dose may be necessary.[10]
-
Dietary Modification: While not directly studied in animals for this compound, a high-fat diet has been associated with better GI tolerability in humans and could be explored.[3]
-
Probiotic Supplementation: Consider co-administration of probiotics. Certain strains of Lactobacillus and Bifidobacterium have been shown to attenuate chemotherapy-induced intestinal mucositis and diarrhea in animal models.[3][11][12][13]
| Mitigation Strategy | Animal Model | Dosage/Regimen | Observed Effect on Diarrhea |
| Loperamide | Mice | 5-10 mg/kg, oral gavage | Dose-dependent increase in gut transit time.[14] |
| Rats | 0.082 mg/kg (1-hr protection), 0.42 mg/kg (2-hr protection), p.o. | Marked suppression of castor oil-induced diarrhea.[9] | |
| Probiotics | Mice (5-FU induced mucositis) | Lactobacillus reuteri DSM 17938 (1 x 10^7 CFU daily) | Modulated gut microbiota.[11] |
| Rats (FOLFOX induced mucositis) | Multispecies probiotic mixture | Alleviated severity and duration of diarrhea.[3] |
Issue 2: Animals are exhibiting signs of nausea and vomiting (e.g., pica, conditioned taste aversion, emesis in relevant species).
Potential Cause: this compound-induced stimulation of central and peripheral pathways controlling emesis.
Troubleshooting Steps:
-
Administer Antiemetic Medication: 5-HT3 receptor antagonists like ondansetron and granisetron are effective in controlling chemotherapy-induced nausea and vomiting.
-
Dietary Management: Providing access to a high-fat diet may reduce the incidence of nausea, as suggested by human studies.[3]
| Mitigation Strategy | Animal Model | Dosage/Regimen | Observed Effect on Nausea/Vemesis |
| Ondansetron | Rats | 0.15 mg/kg IV | Recommended dose for chemotherapy-induced nausea and vomiting.[2] |
| Granisetron | Ferrets | 0.5 mg/kg IV | Maximal antiemetic efficacy.[15] |
Issue 3: Animals are losing a significant amount of weight.
Potential Cause: A combination of diarrhea, nausea, and reduced food intake due to general malaise.
Troubleshooting Steps:
-
Address Primary GI Symptoms: Implement the strategies outlined for diarrhea and nausea/vomiting.
-
Nutritional Support: Ensure easy access to palatable, high-calorie food and hydration. A high-fat diet may improve food intake and tolerability.[3]
-
Monitor for Dehydration: Provide supplemental fluids (e.g., subcutaneous saline) if necessary.
-
Dose Adjustment: If weight loss is persistent and severe, consider a dose reduction of this compound.[10]
| Mitigation Strategy | Animal Model | Dosage/Regimen | Observed Effect on Weight Loss |
| High-Fat Diet | Mice (Colon Cancer Xenograft) | High-fat Western diet | Increased body weight compared to low-fat diet.[16] |
| Probiotics | Rats (FOLFOX induced mucositis) | Multispecies probiotic mixture | Significantly reduced weight loss.[3] |
Experimental Protocols
Assessment of Intestinal Histopathology
-
Tissue Collection and Preparation:
-
Histomorphological Evaluation:
-
Examine sections under a light microscope.
-
Assess for the following parameters:
-
Inflammatory Cell Infiltrate: Score the presence and severity of inflammatory cells in the mucosa and submucosa.[18]
-
Epithelial Changes: Evaluate for epithelial damage, including villous atrophy, crypt hyperplasia or loss, and goblet cell depletion.[17][18]
-
Mucosal Architecture: Assess the overall structure of the intestinal lining.[18]
-
-
| Histological Parameter | Observation in GI Toxicity |
| Villus Length | Shortening/atrophy[17] |
| Crypt Depth | Distortion/loss[17] |
| Inflammatory Infiltrate | Increased leukocyte infiltration[17] |
| Goblet Cells | Depletion |
Quantification of Molecular Markers of Intestinal Damage
-
Tissue Homogenization:
-
Collect intestinal tissue samples and snap-freeze in liquid nitrogen.
-
Homogenize the tissue in an appropriate lysis buffer.
-
-
Analysis Techniques:
-
ELISA: Quantify levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in tissue homogenates or serum.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in tissue homogenates as an indicator of neutrophil infiltration.[19]
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for markers of cell proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3) to assess epithelial turnover.[3][19]
-
qRT-PCR: Analyze the gene expression of inflammatory markers and tight junction proteins to assess gut barrier integrity.
-
| Molecular Marker | Expected Change with GI Toxicity | Technique |
| TNF-α, IL-1β, IL-6 | Increased expression | ELISA, qRT-PCR |
| Myeloperoxidase (MPO) | Increased activity[19] | MPO Assay |
| Ki67 | Decreased or altered localization | Immunohistochemistry |
| Cleaved Caspase-3 | Increased expression | Immunohistochemistry |
Visualizations
Caption: Workflow for mitigating this compound-induced GI toxicity in animal studies.
Caption: Role of JAK-STAT signaling in intestinal homeostasis and its disruption by this compound.
References
- 1. Investigating the Role of JAK2 in Intestinal Homeostasis and Disease - ProQuest [proquest.com]
- 2. drugs.com [drugs.com]
- 3. Probiotic Supplementation Attenuates Chemotherapy-Induced Intestinal Mucositis in an Experimental Colorectal Cancer Liver Metastasis Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK-STAT and intestinal mucosal immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. JAK-STAT pathway targeting for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Probiotics and Probiotic-like Agents against Chemotherapy-Induced Intestinal Mucositis: A Narrative Review | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Probiotics to prevent gastrointestinal toxicity from cancer therapy: An interpretive review and call to action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. High-fat Western diet-induced obesity contributes to increased tumor growth in mouse models of human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of a novel dual murine model of chemotherapy-induced oral and intestinal mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemically Induced Colitis-Associated Cancer Models in Rodents for Pharmacological Modulation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Fedratinib Preclinical Dose Modification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preclinical use of fedratinib. The information is presented in a practical question-and-answer format to directly address challenges encountered during in vivo experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during preclinical experiments with this compound.
Q1: What is the recommended starting dose for this compound in a mouse model of myelofibrosis?
A1: The optimal starting dose can vary depending on the specific mouse model and the experimental endpoint. However, based on published dose-ranging studies, a common starting point is between 60 mg/kg and 100 mg/kg, administered once daily by oral gavage. It is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) in your specific model.
Q2: I am observing significant weight loss and lethargy in my mice after a few days of treatment. What should I do?
A2: These are common signs of toxicity. It is recommended to immediately interrupt dosing. Once the animals have recovered, you can consider the following dose modification strategies:
-
Dose Reduction: Restart treatment at a lower dose, for example, a 25-50% reduction from the previous dose.
-
Dose Interruption: Implement a dosing holiday (e.g., 1-2 days off) to allow for recovery before resuming treatment, potentially at a lower dose.
-
Supportive Care: Ensure adequate hydration and nutrition.
Closely monitor the animals for any recurrence of toxicity.
Q3: My efficacy results are not as pronounced as expected, even at doses approaching the MTD. What could be the issue?
A3: Several factors could contribute to a lack of efficacy:
-
Drug Formulation and Administration: Ensure the this compound formulation is homogenous and the oral gavage technique is consistent and accurate. Improper administration can lead to significant variability in drug exposure.
-
Animal Model Characteristics: The specific genetic background and disease penetrance of your mouse model can influence its response to treatment. Some models may be less sensitive to JAK2 inhibition.
-
Timing and Duration of Treatment: The timing of treatment initiation relative to disease progression and the overall duration of the study are critical. It may be necessary to start treatment earlier or extend the study duration.
-
Drug Metabolism: In vivo metabolism can vary between species and even strains of mice. Consider performing pharmacokinetic analysis to ensure adequate drug exposure.
Q4: I am observing significant hematological toxicity (anemia, thrombocytopenia). How should I manage the dose?
A4: Hematological toxicity is an expected on-target effect of JAK2 inhibition. Based on clinical dose modification guidelines, a similar strategy can be applied in preclinical studies:
-
For moderate hematological toxicity: Consider a dose reduction of 25-50%.
-
For severe hematological toxicity: Interrupt dosing until blood counts recover to a safe level, then restart at a reduced dose.
Regular monitoring of complete blood counts (CBCs) is essential.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Janus kinase 2 (JAK2).[1][2] It also inhibits FMS-like tyrosine kinase 3 (FLT3).[3][4] By inhibiting JAK2, this compound blocks the downstream signaling of the JAK-STAT pathway, which is often constitutively activated in myeloproliferative neoplasms.[1][4] This inhibition leads to reduced cell proliferation and induction of apoptosis in malignant cells.[1][5]
Q2: How should I prepare this compound for oral administration in mice?
A2: this compound can be formulated as a suspension for oral gavage. A common vehicle for preclinical studies is a solution of 0.5% (w/v) methylcellulose in sterile water. It is important to ensure the suspension is homogenous before each administration.
Q3: What are the expected outcomes of this compound treatment in a preclinical model of myelofibrosis?
A3: In various mouse models of JAK2V617F-driven myeloproliferative neoplasms, this compound treatment has been shown to:
Q4: What is the maximum tolerated dose (MTD) of this compound in mice?
A4: The MTD of this compound can vary depending on the specific mouse model and disease severity. In one study, the MTD was determined to be 240 mg/kg/day in a polycythemia vera (PV) model, 190 mg/kg/day in a post-PV myelofibrosis model, and 150 mg/kg/day in a post-essential thrombocythemia myelofibrosis model.
Quantitative Data Summary
Table 1: Preclinical Dose-Ranging and Maximum Tolerated Dose (MTD) of this compound in Different Mouse Models of Myeloproliferative Neoplasms (MPNs)
| Mouse Model | Dosing Regimen | Maximum Tolerated Dose (MTD) | Reference |
| Polycythemia Vera (PV) | Escalating doses from 60 to 190 mg/kg/day for 15 weeks | 240 mg/kg/day | |
| Post-PV Myelofibrosis (PPMF) | Escalating doses from 100 to 150 mg/kg/day for ~10 weeks | 190 mg/kg/day | |
| Post-Essential Thrombocythemia Myelofibrosis (PTMF) | Escalating doses from 60 to 120 mg/kg/day for 8 weeks | 150 mg/kg/day |
Table 2: Clinical Dose Modification Guidelines for this compound-Related Toxicities (for adaptation to preclinical studies)
| Toxicity | Grade | Recommended Action |
| Thrombocytopenia | Grade 4 or Grade 3 with active bleeding | Interrupt dose until resolution to Grade 2 or lower. Restart at a dose 100 mg daily below the last given dose. |
| Neutropenia | Grade 4 | Interrupt dose until resolution to Grade 2 or lower. Restart at a dose 100 mg daily below the last given dose. |
| Nausea, Vomiting, or Diarrhea | Grade 3 or higher (not responding to supportive measures within 48 hours) | Interrupt dose until resolved to Grade 1 or lower. Restart at a dose 100 mg daily below the last given dose. |
Experimental Protocols
Protocol 1: Dose-Finding and Efficacy Study in a JAK2V617F-Driven Mouse Model of Myelofibrosis
-
Animal Model: Utilize a validated JAK2V617F mouse model of myelofibrosis.
-
Group Allocation: Randomly assign mice to vehicle control and multiple this compound treatment groups (e.g., 30, 60, 100, 150 mg/kg/day).
-
Drug Formulation: Prepare a suspension of this compound in 0.5% methylcellulose in sterile water.
-
Administration: Administer the assigned treatment once daily via oral gavage.
-
Monitoring:
-
Monitor animal weight and clinical signs of toxicity daily.
-
Perform weekly or bi-weekly retro-orbital blood collection for complete blood count (CBC) analysis.
-
-
Efficacy Assessment:
-
At the end of the study, euthanize the animals and measure spleen weight.
-
Collect bone marrow and spleen for histological analysis of fibrosis and cellularity.
-
-
Dose Modification: If signs of toxicity are observed (e.g., >15% weight loss), follow the dose modification strategies outlined in the troubleshooting guide.
Protocol 2: Assessment of Bone Marrow Fibrosis
-
Sample Collection: Collect femurs from euthanized mice.
-
Fixation and Decalcification: Fix bones in 10% neutral buffered formalin for 24 hours, followed by decalcification in a suitable agent (e.g., EDTA solution).
-
Processing and Embedding: Process the decalcified bones and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections.
-
Staining: Perform a reticulin stain (e.g., Gomori's stain) to visualize reticulin fibers.
-
Grading: Grade the degree of bone marrow fibrosis based on a standardized scoring system (e.g., European Myelofibrosis Network criteria).
Visualizations
Caption: this compound's mechanism of action via JAK2 inhibition.
Caption: Workflow for this compound dose modification in response to toxicity.
Caption: Logical approach to troubleshooting lack of efficacy.
References
- 1. Effect of treatment with a JAK2-selective inhibitor, this compound, on bone marrow fibrosis in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jak/STAT pathway in model organisms: emerging roles in cell movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Fedratinib & Cell Viability Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fedratinib in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that impacts cell viability?
This compound is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[1][2][3] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival.[1] In many cancer types, particularly myeloproliferative neoplasms (MPNs), the JAK2 gene is mutated (e.g., JAK2 V617F), leading to constitutive activation of the JAK/STAT pathway and uncontrolled cell growth.[1] this compound binds to the ATP-binding site of the JAK2 kinase domain, inhibiting its activity.[1] This blockage prevents the downstream phosphorylation of STAT3 and STAT5 proteins, which in turn disrupts the transcription of genes essential for cell growth and survival, ultimately inducing apoptosis and reducing cell viability.[1][2][3][4]
dot
Caption: this compound inhibits the JAK2/STAT signaling pathway.
Q2: I am observing high variability in my IC50 values for this compound across experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and confluence can significantly impact drug sensitivity. Ensure consistent cell handling practices for all experiments.
-
Assay-Specific Issues: The choice of viability assay can influence results. For example, IC50 values from MTT assays can be higher than those from enzyme-based or real-time monitoring assays due to differences in sensitivity and mechanism.[5][6]
-
Time Dependency: The IC50 value is time-dependent. Small variations in incubation times with this compound or the assay reagent can lead to different results.[7]
-
Compound Stability: Ensure that this compound stock solutions are properly stored and that working solutions are freshly prepared to avoid degradation.
-
Cell Line Specifics: Different cell lines exhibit varying sensitivity to this compound. For example, cells with a constitutively active JAK2 pathway are generally more sensitive.[8]
Q3: Which cell viability assay is recommended for use with this compound?
The optimal assay depends on the specific research question and cell type. Here is a comparison of common assays:
| Assay Type | Principle | Advantages | Disadvantages |
| Tetrazolium Salt Assays (MTT, MTS, XTT) | Reduction of tetrazolium salt to a colored formazan product by metabolically active cells.[9][10] | Inexpensive, widely used. MTS/XTT products are soluble, simplifying the protocol.[10] | MTT product is insoluble, requiring an extra solubilization step.[9] Reagents can be toxic to cells, making them endpoint assays.[9][11] Results can be influenced by factors affecting cellular metabolism.[11] |
| Resazurin (alamarBlue®) Assay | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[10] | More sensitive than tetrazolium assays, non-toxic, allowing for kinetic monitoring.[10] | Signal can be influenced by changes in cellular redox potential independent of viability.[11] |
| ATP-Based Assays (CellTiter-Glo®) | Measures ATP levels, a marker of metabolically active cells, using a luciferase-based reaction.[10] | Highly sensitive, rapid, and suitable for high-throughput screening.[10][12] | Lytic assay (endpoint). Signal can be affected by conditions that alter intracellular ATP levels without causing cell death. |
For this compound, which primarily induces apoptosis and inhibits proliferation, an ATP-based assay like CellTiter-Glo® is often preferred due to its high sensitivity and reliability.[13] However, it is always recommended to validate findings with a secondary, mechanistically different assay.
Q4: Are there known off-target effects of this compound that could influence my cell viability results?
Yes. While this compound is a selective JAK2 inhibitor, it also demonstrates activity against other kinases and cellular proteins which could impact experimental outcomes:
-
FLT3 Inhibition: this compound inhibits FMS-like tyrosine kinase 3 (FLT3), another kinase involved in cell proliferation and survival.[3][14] This off-target effect may contribute to its anti-cancer activity, especially in cell lines where FLT3 is active.
-
BRD4 Inhibition: this compound has been shown to inhibit the non-kinase target BRD4, an epigenetic regulator of gene transcription, with an IC50 of 130 nM.[15] This dual inhibition of the JAK/STAT pathway and BET proteins may synergistically block inflammatory cytokine production and reduce cell growth.[15]
-
P-glycoprotein (P-gp) Inhibition: In some multidrug-resistant (MDR) cancer cells, this compound can inhibit the P-gp efflux pump. This can increase the intracellular concentration and cytotoxicity of co-administered chemotherapeutic agents.[16][17]
Troubleshooting Guide
Problem: High variability between replicate wells treated with this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use a calibrated multichannel pipette. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution. Avoid swirling, which can cause cells to accumulate at the edges ("edge effect"). |
| Evaporation from Edge Wells | Fill the outer wells of the plate with sterile water or PBS to create a humidity barrier and do not use them for experimental data points.[18] |
| Inaccurate Drug Dilution | Prepare a fresh serial dilution for each experiment. Ensure thorough mixing at each dilution step. |
Problem: this compound treatment does not significantly reduce cell viability.
| Potential Cause | Recommended Solution |
| Cell Line Resistance | The cell line may not depend on the JAK2 pathway for survival. Verify the JAK/STAT activation status of your cell line via Western blot for p-JAK2 and p-STAT3/5. Consider using a positive control cell line known to be sensitive to this compound. |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response experiment with a wider range of concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal IC50.[19] |
| Degraded this compound | Purchase fresh compound from a reputable supplier. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. |
| Assay Incompatibility | The chosen assay may not be sensitive enough. For example, if this compound causes a cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effect, an endpoint assay measuring metabolic activity might show minimal change. Try an alternative assay, such as one that measures ATP levels (e.g., CellTiter-Glo®) or a direct cell counting method.[19] |
dot
Caption: Troubleshooting flowchart for this compound viability assays.
Experimental Protocols
Protocol: General Cell Viability Assay using a Tetrazolium (MTS) Reagent
This protocol provides a general workflow. Optimization of cell number, drug concentration, and incubation times is critical for each specific cell line and experimental setup.
dot
Caption: Workflow for a typical cell viability experiment.
Detailed Steps:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute cells to the optimal seeding density (determined empirically, often 5,000-20,000 cells/well) in 100 µL of complete medium per well of a 96-well clear-bottom plate.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[12]
-
-
This compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium from a high-concentration DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.1%) across all treatments, including the vehicle control.
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control medium.
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure period (e.g., 48 hours).
-
-
MTS Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the soluble formazan product using a plate reader at the appropriate wavelength (typically 490 nm).
-
Subtract the background absorbance from a "medium only" blank.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to plot the dose-response curve and determine the IC50 value.[20]
-
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK2 Inhibition by this compound Reduces Osteoblast Differentiation and Mineralisation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. fishersci.com [fishersci.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. JAK2 Inhibitor, this compound, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. clyte.tech [clyte.tech]
Validation & Comparative
Comparison Guide: Methods to Validate Fedratinib Target Engagement in Cells
Introduction
Fedratinib, marketed as Inrebic, is an oral medication approved for the treatment of myelofibrosis, a type of bone marrow cancer.[1][2] It is a semi-selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in a signaling cascade known as the JAK-STAT pathway.[1][3] In many myeloproliferative neoplasms, mutations lead to the constant activation of the JAK-STAT pathway, driving uncontrolled cell proliferation.[3] this compound functions by binding to the ATP-binding site of the JAK2 kinase domain, which blocks the phosphorylation of downstream proteins called Signal Transducer and Activator of Transcription (STAT), primarily STAT3 and STAT5.[3][4][5] This inhibition disrupts the aberrant signaling, leading to reduced cell growth and the induction of apoptosis in malignant cells.[3][4]
Validating that a drug like this compound engages its intended target within a complex cellular environment is a critical step in drug development. Target engagement studies confirm the drug's mechanism of action, help establish structure-activity relationships, and provide crucial data that can correlate with downstream functional outcomes. This guide compares three common methodologies for assessing this compound's engagement with JAK2 in a cellular context: Western Blotting for downstream pathway modulation, the Cellular Thermal Shift Assay (CETSA) for direct target binding, and the NanoBRET™ Target Engagement Assay for direct, quantitative binding in live cells.
Comparison of Target Engagement Methods
The selection of an appropriate assay depends on the specific research question, available resources, and desired throughput. The table below summarizes the key features of three widely used methods for validating this compound target engagement.
| Feature | Western Blot (p-STAT3) | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement |
| Principle | Downstream Functional Effect: Measures the inhibition of phosphorylation of a downstream substrate (STAT3) following target (JAK2) inhibition. | Direct Target Binding: Based on the principle that drug binding increases the thermal stability of the target protein (JAK2).[6][7] | Direct Target Binding: Measures the displacement of a fluorescent tracer from a luciferase-tagged target protein (JAK2) by the drug in live cells.[8][9] |
| Data Output | Semi-quantitative or quantitative measurement of protein levels; allows for calculation of an IC50 for pathway inhibition. | A thermal shift (ΔTm) or isothermal dose-response curve, indicating direct binding and stabilization of the target. | Quantitative intracellular affinity (IC50/KD), target occupancy, and residence time.[8][10] |
| Cell State | Lysed cells | Intact cells are treated, then lysed | Live, intact cells |
| Throughput | Low to Medium | Low (Western Blot readout) to High (plate-based readout).[11] | High (Multi-well plate format).[9] |
| Complexity | Moderate | Moderate to High, requires careful optimization of heat shock conditions. | Moderate, requires genetic modification of cells. |
| Key Equipment | Electrophoresis and blotting equipment, imaging system. | Thermal cycler, centrifuge, detection system (e.g., Western blot imager, plate reader).[12] | Plate reader capable of measuring luminescence at two wavelengths. |
| Pros | - Measures a functional consequence of target engagement.- Uses endogenous proteins without modification.- Widely established technique. | - Confirms direct binding to the target in a cellular context.[7][11]- No modification of compound or protein is required.- Can be applied to cell lysates, intact cells, and tissues.[13] | - Quantitative measurement of binding in live cells.[8]- High sensitivity and wide dynamic range.- Can determine compound permeability and residence time.[8][9] |
| Cons | - Indirect measure of target engagement.- Signal can be affected by other pathways.- Lower throughput and can be difficult to quantify precisely. | - Not all binding events result in a thermal shift.[11]- Can be low-throughput and laborious if using Western blot for detection.- Requires a specific antibody for the target protein. | - Requires creating a NanoLuc®-target fusion protein via transfection.- A suitable fluorescent tracer for the target is necessary.- Overexpression of the target protein may not reflect endogenous levels. |
Visualizing Pathways and Workflows
Experimental Protocols
Western Blot for Phospho-STAT3 Inhibition
This protocol assesses the functional consequence of JAK2 inhibition by measuring the phosphorylation status of its direct substrate, STAT3.
Methodology:
-
Cell Culture and Treatment:
-
Culture a JAK2-dependent human erythroleukemia cell line (e.g., HEL or SET-2) in appropriate media. These cell lines harbor activating JAK2 mutations, resulting in constitutive STAT phosphorylation.[14]
-
Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) or a vehicle control (DMSO) for a fixed period (e.g., 1-2 hours).[15][16]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at >12,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After washing, perform the same blotting procedure on the same membrane for total STAT3 and a loading control (e.g., GAPDH or β-tubulin) to ensure equal protein loading.[16][18]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the p-STAT3 signal to the total STAT3 signal. Plot the normalized p-STAT3 levels against the log of this compound concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This method directly confirms the binding of this compound to JAK2 by measuring increased thermal stability of the protein inside the cell.[11]
Methodology:
-
Cell Treatment:
-
Culture cells (e.g., HEK293 or a relevant cancer cell line) to a high density.
-
Treat the intact cells in suspension with a high concentration of this compound (e.g., 10-20 µM) or vehicle control (DMSO) for 1-3 hours at 37°C to allow for cell penetration and binding.[12]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a cooling step to 25°C for 3 minutes.[12] An unheated control sample should be kept on ice.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble Proteins:
-
Centrifuge the lysates at high speed (e.g., 17,000-20,000 x g) for 20-30 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[6]
-
-
Quantification of Soluble JAK2:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of soluble JAK2 in each sample using Western blotting, as described in the protocol above, with an antibody against total JAK2.
-
-
Data Analysis:
-
Quantify the JAK2 band intensities for each temperature point for both this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble JAK2 remaining (relative to the unheated control) against the temperature. A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, direct target engagement.
-
NanoBRET™ Target Engagement Assay
This live-cell assay provides a quantitative measure of drug binding to the target protein by measuring bioluminescence resonance energy transfer (BRET).
Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector that expresses a fusion protein of full-length JAK2 and NanoLuc® luciferase (JAK2-NanoLuc®).
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM.
-
-
Assay Plate Setup:
-
Dispense the cells into a white, 96- or 384-well assay plate.
-
Prepare a serial dilution of this compound.
-
Add the cell-permeable, fluorescent NanoBRET® tracer (which reversibly binds to the JAK2 ATP pocket) and the this compound dilutions to the wells. Include a "no inhibitor" control and a "no tracer" background control.
-
-
BRET Measurement:
-
Incubate the plate at 37°C in a CO2 incubator for approximately 2 hours to allow the system to reach equilibrium.
-
Add the NanoLuc® substrate (furimazine) to all wells.
-
Immediately measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: a donor emission filter (e.g., 460 nm) and an acceptor emission filter (e.g., >600 nm).[19]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal (tracer) by the donor signal (NanoLuc®).
-
Subtract the background BRET ratio from all experimental wells.
-
Competitive displacement of the tracer by this compound results in a decrease in the BRET signal.
-
Plot the corrected BRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the apparent cellular affinity of this compound for JAK2.[10]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. JAK2 Inhibition by this compound Reduces Osteoblast Differentiation and Mineralisation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 9. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 10. frontiersin.org [frontiersin.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Inhibition of the JAK2/STAT3 Signaling Pathway on the Th17/IL-17 Axis in Acute Cellular Rejection After Heart Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Attenuates Bleomycin-Induced Pulmonary Fibrosis via the JAK2/STAT3 and TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinome Analysis of Fedratinib and Other Prominent JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinome profile of fedratinib against other leading Janus kinase (JAK) inhibitors, including ruxolitinib, tofacitinib, and baricitinib. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and research applications.
Introduction to JAK Inhibitors and Kinome Scanning
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine-mediated signaling through the JAK-STAT pathway.[1] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms (MPNs) and inflammatory diseases, making JAKs a key therapeutic target.[2] this compound is an oral, selective inhibitor of JAK2, approved for the treatment of intermediate-2 or high-risk myelofibrosis.[2][3]
Kinome scanning is a critical tool in drug development, offering a broad view of a compound's selectivity and potential off-target effects by profiling its binding affinity or inhibitory activity against a large panel of kinases.[4][5] Understanding the kinome-wide selectivity of a JAK inhibitor is essential for predicting its efficacy and potential adverse effects.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory potency of this compound, ruxolitinib, tofacitinib, and baricitinib against key JAK family kinases and other notable off-target kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various kinome screening platforms under standardized assay conditions to facilitate comparison.[6]
| Target Kinase | This compound | Ruxolitinib | Tofacitinib | Baricitinib |
| JAK1 | Weak Inhibition[7] | 3.4 nM (Kd)[8] | Potent Inhibition[9] | High Affinity[10] |
| JAK2 | 3 nM (IC50)[3] | 2.8 nM (IC50)[11] | 1.8-4.1 nM (IC50)[12] | High Affinity[10] |
| JAK3 | Weak Inhibition[3] | 428 nM (IC50)[11] | 0.75-1.6 nM (IC50)[12] | - |
| TYK2 | - | 19 nM (IC50)[11] | - | - |
| FLT3 | 15 nM (IC50)[3] | - | - | - |
| RET | 48 nM (IC50)[3] | - | - | - |
| BRD4 | Active Inhibitor[2][3] | - | - | - |
| AAK1 | - | - | - | 8.2 nM (Affinity)[10] |
| BIKE | - | - | - | 20 nM (Affinity)[10] |
| GAK | 9.0 (pKd)[13] | 7.0 (pKd)[8] | - | 120 nM (Affinity)[10] |
Summary of Selectivity:
-
This compound is a potent and selective inhibitor of JAK2.[1][3] It also demonstrates significant inhibitory activity against FLT3 and has off-target activity against the bromodomain-containing protein BRD4.[2][3] Its selectivity for JAK2 over other JAK family members is a distinguishing feature.[7][14]
-
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[8][11] It shows moderate activity against TYK2 and is significantly less potent against JAK3.[11]
-
Tofacitinib , initially developed as a JAK3 inhibitor, is now considered a pan-JAK inhibitor, showing potent activity against JAK1, JAK2, and JAK3.[9][12]
-
Baricitinib is a potent JAK1 and JAK2 inhibitor.[10][15] Notably, it also shows high affinity for non-JAK kinases such as AAK1, BIKE, and GAK, which are involved in viral propagation.[10]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for kinome profiling, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for a competition binding-based kinome scan.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from high-throughput kinase profiling assays. The two most common methodologies are detailed below.
KINOMEscan™ Competition Binding Assay
This method is a widely used platform for assessing kinase inhibitor selectivity.[16][17]
-
Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest.[16][18]
-
Components: The assay involves three main components: a DNA-tagged kinase, the test compound, and a ligand-coupled solid support.[19]
-
Procedure: The test compound is incubated with the kinase-tagged phage. This mixture is then added to the immobilized ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.[19]
-
Quantification: The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger binding of the test compound to the kinase.[16]
-
Data Output: Results are often reported as percent of control (DMSO), where a low percentage signifies strong inhibition, or are used to calculate dissociation constants (Kd).[16]
Chemical Proteomics (Kinobeads)
This approach profiles kinase inhibitors against endogenously expressed kinases from cell or tissue lysates.[4][20]
-
Principle: This method utilizes "kinobeads," which are sepharose beads derivatized with a set of broad-spectrum kinase inhibitors. These beads are used to capture a large portion of the kinome from a cell lysate.[4]
-
Procedure: The cell lysate is incubated with the kinobeads in the presence of varying concentrations of the test inhibitor. The inhibitor competes with the kinobeads for binding to the kinases in the lysate.
-
Quantification: After incubation, the beads are washed, and the bound proteins are eluted and identified using quantitative mass spectrometry. The abundance of each kinase is measured, and a decrease in the amount of a specific kinase bound to the beads in the presence of the inhibitor indicates that the inhibitor is binding to that kinase.[20]
-
Data Output: This method allows for the determination of apparent dissociation constants (pKd) for a wide range of kinases in a more physiological context.[20]
Conclusion
This compound distinguishes itself from other JAK inhibitors through its high selectivity for JAK2.[3][7] While ruxolitinib and baricitinib show potent inhibition of both JAK1 and JAK2, and tofacitinib acts as a pan-JAK inhibitor, this compound's focused activity on JAK2, coupled with its inhibition of FLT3 and BRD4, provides a unique pharmacological profile.[2][3][7] This distinct selectivity profile likely contributes to its specific efficacy and toxicity profile, such as a higher incidence of gastrointestinal side effects potentially linked to FLT3 inhibition.[21][22] Understanding these kinome-wide differences is paramount for researchers aiming to select the appropriate tool compound for their studies or for clinicians personalizing therapy for patients with myeloproliferative neoplasms.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 7. ajmc.com [ajmc.com]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Mechanism of baricitinib supports artificial intelligence‐predicted testing in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Mechanism of action of baricitinib and identification of biomarkers and key immune pathways in patients with active systemic lupus erythematosus — Olink® [olink.com]
- 16. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. targetedonc.com [targetedonc.com]
- 22. targetedonc.com [targetedonc.com]
Fedratinib Demonstrates Efficacy in Ruxolitinib-Resistant Myelofibrosis Models
Fedratinib, a selective JAK2 inhibitor, effectively overcomes ruxolitinib resistance in preclinical models of myelofibrosis (MF), offering a promising therapeutic alternative for patients who fail first-line therapy. In vitro studies utilizing ruxolitinib-resistant cell lines have demonstrated this compound's ability to inhibit key signaling pathways and suppress cell proliferation, supporting its clinical use in ruxolitinib-experienced patients.
Myelofibrosis is a myeloproliferative neoplasm characterized by the overactivation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway. Ruxolitinib, a JAK1/JAK2 inhibitor, is the standard first-line treatment. However, a significant portion of patients either develop resistance or become intolerant to the therapy.[1] this compound, another JAK2-selective inhibitor, has shown efficacy in patients previously treated with ruxolitinib.[1][2] This guide compares the preclinical performance of this compound and ruxolitinib in ruxolitinib-resistant settings, providing supporting experimental data and protocols.
Comparative Efficacy in Ruxolitinib-Resistant Cell Lines
Preclinical studies have utilized BaF3 cell lines engineered to express the JAK2 V617F mutation, a common driver of MF, and subsequently made resistant to ruxolitinib. These cellular models have been instrumental in elucidating the mechanisms by which this compound overcomes ruxolitinib resistance.
Inhibition of Cell Proliferation
This compound has demonstrated a potent ability to inhibit the proliferation of ruxolitinib-resistant cells. In contrast, ruxolitinib shows minimal effect on these same cells.
| Cell Line | Treatment | IC50 (nM) | Proliferation Inhibition |
| Ruxolitinib-Sensitive BaF3-JAK2 V617F | Ruxolitinib | 120[3] | - |
| Ruxolitinib-Resistant BaF3-JAK2 V617F | Ruxolitinib | >4000 (at 4µM, <10% inhibition)[3][4] | <10%[5] |
| Ruxolitinib-Sensitive BaF3-JAK2 V617F | This compound | 650[5] | - |
| Ruxolitinib-Resistant BaF3-JAK2 V617F | This compound | 1552[4][5] | Maintained sensitivity[5] |
Inhibition of JAK-STAT Signaling
The primary mechanism of action for both drugs is the inhibition of the JAK-STAT pathway. Biochemical analyses show that this compound effectively inhibits the phosphorylation of STAT5 (p-STAT5), a key downstream target in this pathway, in ruxolitinib-resistant cells, whereas ruxolitinib fails to do so.[4][5]
| Cell Line | Treatment (Concentration) | p-STAT5 Levels |
| Ruxolitinib-Resistant BaF3-JAK2 V617F | Ruxolitinib (2µM) | High (maintained)[3][4] |
| Ruxolitinib-Resistant BaF3-JAK2 V617F | This compound (2µM) | Inhibited[3][4] |
Mechanism of Action and Signaling Pathways
The differential efficacy of this compound in ruxolitinib-resistant cells can be attributed to its distinct binding mechanism and its impact on downstream signaling pathways. While ruxolitinib binds only to the ATP-binding site of JAK2, this compound binds with high affinity to the substrate-binding site and with low affinity to the ATP-binding site.[5]
RNA sequencing analysis of ruxolitinib-resistant cells treated with this compound revealed a significant enrichment in the inhibition of interferon signaling pathways, which are known to be involved in MPN biology.[5] In contrast, ruxolitinib treatment resulted in minimal changes to gene expression profiles in these resistant cells.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Generation of Ruxolitinib-Resistant Cell Lines
Ruxolitinib-resistant BaF3 cell lines overexpressing either wild-type JAK2 or the JAK2 V617F mutation were generated by incrementally exposing the cells to ruxolitinib over a period of three weeks, up to the 90% inhibitory concentration (IC90).[3][5]
Cell Proliferation Assay
Cell proliferation was measured using the CellTiter-Glo® Luminescent Cell Viability Assay.[3][4] Ruxolitinib-sensitive and -resistant BaF3 cells were treated with either DMSO (control), ruxolitinib, or this compound for 24 hours.[5] The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was then measured to determine the inhibition of proliferation.
Immunoblotting for Phospho-STAT5
To assess the inhibition of JAK-STAT signaling, immunoblotting was performed to measure the levels of phosphorylated STAT5.[4][5] Ruxolitinib-resistant cells were treated with either ruxolitinib or this compound. Following treatment, cell lysates were prepared, subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for p-STAT5.
RNA Sequencing (RNAseq)
To understand the global changes in gene expression, RNAseq analysis was performed on ruxolitinib-sensitive and -resistant cell lines treated with DMSO, ruxolitinib, or this compound for 6 and 15 hours.[5] Extracted RNA was used to generate sequencing libraries, which were then sequenced. Pathway analysis was subsequently performed on the resulting gene expression data.[5]
Conclusion
Preclinical evidence from studies using ruxolitinib-resistant cell lines strongly supports the efficacy of this compound in overcoming ruxolitinib resistance. This compound effectively inhibits cell proliferation and suppresses key signaling pathways, such as the JAK-STAT and interferon pathways, in cells that are no longer responsive to ruxolitinib.[5] These findings provide a solid mechanistic basis for the clinical use of this compound as a second-line therapy for myelofibrosis patients who have failed or are intolerant to ruxolitinib.[5][6] The distinct pharmacological profile of this compound, including its different binding mode to JAK2, likely contributes to its ability to circumvent ruxolitinib resistance mechanisms.[5]
References
- 1. Beyond Ruxolitinib: this compound and Other Emergent Treatment Options for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. P997: this compound IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Fedratinib's Potency: A Comparative Analysis in JAK2 Wild-Type and Mutant Settings
Fedratinib demonstrates significant clinical activity in patients with myelofibrosis (MF) irrespective of their JAK2 mutation status, effectively inhibiting both wild-type and mutant JAK2 kinase. This guide provides a comprehensive comparison of this compound's activity in these two contexts, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
This compound is an oral, selective inhibitor of Janus kinase 2 (JAK2), a key mediator in the signaling pathways that regulate hematopoiesis and immune function.[1][2] Dysregulation of the JAK-STAT signaling pathway is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[3][4] While the JAK2 V617F mutation is a common driver of this aberrant signaling in a majority of MF patients, the pathway is also activated in patients with wild-type JAK2.[3][5] this compound exerts its therapeutic effects by binding to the ATP-binding site of the JAK2 kinase domain, which inhibits its phosphorylation activity and subsequently blocks the downstream signaling of STAT proteins, leading to reduced cell proliferation and induction of apoptosis.[1][6]
Comparative Efficacy: Preclinical and Clinical Data
Preclinical studies have established this compound's potent inhibitory activity against both wild-type JAK2 and the constitutively active JAK2 V617F mutant. In cell-free kinase assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 3 nM for both wild-type JAK2 and the JAK2 V617F mutant, highlighting its equitable potency against both forms of the enzyme.[7] Its selectivity for JAK2 is significantly higher compared to other members of the JAK family, with IC50 values that are approximately 35-fold higher for JAK1 and over 300-fold higher for JAK3.[5][7]
Clinical data from the pivotal JAKARTA and JAKARTA2 trials corroborate these preclinical findings, demonstrating this compound's efficacy in a broad patient population. The JAKARTA trial, which enrolled JAK inhibitor-naïve patients, showed comparable spleen volume reduction rates in both JAK2 V617F-mutant and JAK2 wild-type patients.[5][8] Similarly, the JAKARTA2 study, which evaluated this compound in patients previously treated with ruxolitinib, also reported similar response rates between the two patient cohorts.[5][9]
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 |
| JAK2 (Wild-Type) | 3 | 1x |
| JAK2 V617F | 3 | 1x |
| JAK1 | ~105 | ~35x |
| JAK3 | >900 | >300x |
| TYK2 | ~405 | ~135x |
| Fms-like tyrosine kinase 3 (FLT3) | 15 | 5x |
Data sourced from preclinical kinase assays.[5][7][10]
Table 2: Clinical Efficacy of this compound in the JAKARTA Trial (JAKi-Naïve Patients)
| Endpoint (at 24 weeks) | This compound 400 mg (JAK2 V617F) | This compound 400 mg (JAK2 Wild-Type) | Placebo |
| Spleen Volume Reduction ≥35% | 40% | 30% | 1% |
| Symptom Response Rate ≥50% | 36% | 36% | 7% |
Data from the JAKARTA phase 3 trial.[5][8][10]
Signaling Pathways and Experimental Workflow
This compound's mechanism of action centers on the inhibition of the JAK-STAT signaling pathway. In both JAK2 wild-type and mutant cells, cytokines or growth factors bind to their receptors, leading to the activation of JAK2. Activated JAK2 then phosphorylates STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in cell proliferation and survival. In JAK2 V617F mutant cells, this pathway is constitutively active. This compound blocks the initial JAK2 phosphorylation step, thereby inhibiting the entire downstream cascade.
Caption: JAK-STAT signaling in JAK2-WT vs. JAK2-mutant cells and this compound's inhibitory action.
A typical experimental workflow to assess the differential activity of this compound involves a series of in vitro and in vivo assays.
Caption: A standard workflow for evaluating this compound's activity.
Detailed Experimental Protocols
Kinase Inhibition Assay
-
Objective: To determine the IC50 value of this compound against wild-type and mutant JAK2.
-
Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a specific substrate by the JAK2 enzyme in the presence of varying concentrations of this compound.
-
Procedure:
-
Recombinant human JAK2 (wild-type or V617F mutant) is incubated with a peptide substrate and ATP (radiolabeled with ³³P or unlabeled for fluorescence-based assays).
-
A serial dilution of this compound is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this is done by measuring the incorporation of ³³P into the substrate. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of cells expressing either wild-type or mutant JAK2.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Cells (e.g., Ba/F3 cells engineered to express JAK2-WT or JAK2-V617F) are seeded in a 96-well plate.
-
After cell attachment, they are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 is calculated.
-
Western Blot for STAT Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation of downstream STAT proteins.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate.
-
Procedure:
-
Cells are treated with this compound for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT3 or STAT5 (p-STAT3/5).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected.
-
The membrane is stripped and re-probed with an antibody for total STAT3/5 as a loading control.
-
The intensity of the bands is quantified to determine the relative levels of phosphorylated STAT proteins.[6][11]
-
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, this compound, momelotinib, and pacritinib reveals distinct mechanistic signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK2 Inhibition by this compound Reduces Osteoblast Differentiation and Mineralisation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of fedratinib against its primary target, Janus kinase 2 (JAK2), and other related kinases. The information presented is intended to assist researchers in understanding the selectivity profile of this compound and its potential for off-target effects. All quantitative data is supported by detailed experimental methodologies, and key biological pathways and experimental workflows are visualized for clarity.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of related kinases. Lower IC50 values indicate greater potency.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 |
| JAK2 | 3 | 1 |
| JAK2 (V617F) | 3 | 1 |
| FLT3 | 15 | 5 |
| RET | 48 | 16 |
| JAK1 | ~105 | ~35 |
| TYK2 | ~405 | ~135 |
| JAK3 | >900 | >300 |
Experimental Protocols
The IC50 values presented in this guide were determined using a radiometric kinase assay. The following protocol is a representative methodology for such an assay, based on the services provided by Reaction Biology Corp., which has been cited for determining the enzymatic activity of this compound.
Radiometric Kinase Assay (HotSpot™ Assay)
-
Objective: To measure the enzymatic activity of a kinase and determine the inhibitory effect of a compound.
-
Principle: This assay measures the transfer of a radiolabeled phosphate group ([γ-³³P]-ATP) to a substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
-
Materials:
-
Enzyme: Purified human kinase (e.g., JAK2, FLT3, RET).
-
Substrate: A suitable peptide or protein substrate for the specific kinase. For JAK family kinases, a common substrate is poly[Glu:Tyr] (4:1).
-
ATP: Adenosine triphosphate, including [γ-³³P]-ATP.
-
Assay Buffer: Buffer solution to maintain optimal pH and provide necessary cofactors for the kinase reaction.
-
Test Compound: this compound, serially diluted to a range of concentrations.
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Reaction Setup: The kinase reaction is initiated by combining the kinase, substrate, and test compound in the assay buffer.
-
Initiation: The reaction is started by the addition of a mixture of unlabeled ATP and [γ-³³P]-ATP. A typical ATP concentration is 10 µM.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination and Spotting: The reaction is stopped, and a sample of the reaction mixture is spotted onto phosphocellulose paper. The phosphorylated substrate binds to the paper, while the unreacted [γ-³³P]-ATP does not.
-
Washing: The phosphocellulose paper is washed to remove any unbound [γ-³³P]-ATP.
-
Detection: The amount of radioactivity on the phosphocellulose paper is quantified using a scintillation counter.
-
Data Analysis: Kinase activity is calculated based on the amount of incorporated radioactivity. To determine the IC50 value of this compound, the percentage of kinase inhibition is plotted against the logarithm of the this compound concentration. The IC50 is the concentration of this compound that results in 50% inhibition of the kinase activity.
-
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the signaling pathways of JAK2, the primary target of this compound, and two of its significant off-target kinases, FLT3 and RET.
Caption: Signaling pathways of this compound's primary target (JAK2) and key off-targets (FLT3, RET).
Experimental Workflow
The diagram below outlines the key steps in a radiometric kinase assay used for determining the cross-reactivity profile of a kinase inhibitor like this compound.
Caption: Workflow for a radiometric kinase assay to assess inhibitor potency.
A Preclinical Efficacy Showdown: Fedratinib vs. Momelotinib in Myeloproliferative Neoplasms
In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF), fedratinib and momelotinib have emerged as critical players. Both are potent inhibitors of the Janus kinase (JAK) signaling pathway, a central driver of MPN pathogenesis. However, their distinct preclinical profiles, particularly concerning kinase selectivity and impact on anemia, warrant a detailed comparative analysis for researchers and drug development professionals. This guide provides an objective comparison of their preclinical efficacy, supported by available experimental data.
Mechanism of Action: A Tale of Two Kinase Inhibitors
This compound is a selective inhibitor of JAK2, demonstrating high potency against both wild-type and the common V617F mutant form.[1][2] Its therapeutic effect in MPNs is primarily attributed to the suppression of the constitutively active JAK2/STAT3 signaling pathway, which leads to reduced cell proliferation and induction of apoptosis in malignant cells.[1]
Momelotinib, in addition to inhibiting JAK1 and JAK2, uniquely targets the activin A receptor type 1 (ACVR1), also known as ALK2.[3][4][5] This dual-targeting mechanism is significant because ACVR1 is a key regulator of hepcidin, a hormone that controls iron homeostasis. By inhibiting ACVR1, momelotinib can decrease hepcidin levels, leading to increased iron availability for erythropoiesis and potentially ameliorating the anemia often associated with myelofibrosis.[3][6][7]
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the available quantitative data from preclinical studies of this compound and momelotinib. It is important to note that these values are derived from various studies and direct head-to-head comparisons in the same experimental systems are limited.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target Kinase | This compound (nM) | Momelotinib (nM) |
| JAK1 | 105[8] | 11[3] |
| JAK2 | 3[1][2][8] | 18[3] |
| JAK2 V617F | 3[1] | - |
| JAK3 | 1002[8] | 155[3] |
| TYK2 | 405[8] | 17[3] |
| FLT3 | 15[1][8][9] | - |
| BRD4 | 164[10] | - |
| ACVR1 (ALK2) | - | 6.83 - 8.4[4][11] |
Table 2: In Vitro Cellular Activity
| Assay | Cell Line | This compound | Momelotinib |
| Cell Proliferation Inhibition (IC50) | Ba/F3-JAK2V617F | - | 200 nM[3] |
| HEL (human erythroleukemia) | - | 1,500 nM[3] | |
| Ruxolitinib-resistant JAK2 V617F BaF3 | 650 nM[12] | - | |
| STAT Phosphorylation Inhibition | STAT3/5 in JAK2V617F models | Reduction observed[1][13] | Inhibition observed in HEL cells[14] |
| Hepcidin Production Inhibition (EC50) | HepG2 cells (BMP6-induced) | - | 651 nM[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These represent typical protocols and specific parameters may have varied between individual studies.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
General Protocol:
-
Reagents: Recombinant human kinase (e.g., JAK2, ACVR1), appropriate peptide substrate, ATP, and the test inhibitor (this compound or momelotinib).
-
Procedure:
-
The kinase reaction is initiated by mixing the kinase, a fluorescently or radioactively labeled substrate, and ATP in a buffer solution.
-
A dilution series of the test inhibitor is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
For fluorescent assays, this may involve measuring fluorescence resonance energy transfer (FRET) or fluorescence polarization. For radioactive assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (e.g., CCK-8 or CellTiter-Glo®)
Objective: To assess the effect of the inhibitors on the viability and proliferation of cancer cell lines.
General Protocol:
-
Cell Culture: Myeloproliferative neoplasm-relevant cell lines (e.g., HEL, Ba/F3 expressing JAK2 V617F) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
After allowing the cells to adhere (if applicable), they are treated with a range of concentrations of this compound or momelotinib.
-
The plates are incubated for a specified duration (e.g., 72 hours).
-
A viability reagent (e.g., WST-8 for CCK-8 assay or a luciferase-based reagent for CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence is measured using a microplate reader.
-
The results are expressed as a percentage of the viability of untreated control cells, and the IC50 values are determined.[15]
-
Western Blotting for Phospho-STAT Analysis
Objective: To determine the effect of the inhibitors on the phosphorylation status of key signaling proteins like STAT3 and STAT5.
General Protocol:
-
Cell Treatment: Cells are treated with this compound or momelotinib for a specified time.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
The membrane is often stripped and re-probed with an antibody for the total form of the protein to confirm equal loading.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: JAK/STAT and ACVR1 signaling pathways with points of inhibition by this compound and momelotinib.
Caption: General experimental workflow for preclinical evaluation of JAK inhibitors.
References
- 1. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momelotinib for the treatment of myelofibrosis with anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. tandfonline.com [tandfonline.com]
- 11. ashpublications.org [ashpublications.org]
- 12. P997: this compound IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Momelotinib for myelofibrosis: our 14 years of experience with 100 clinical trial patients and recent FDA approval - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unraveling the In Vitro Efficacy of JAK Inhibitors on Myelofibrosis Cell Lines
A detailed comparative analysis of ruxolitinib, fedratinib, pacritinib, and momelotinib reveals distinct inhibitory profiles and cellular effects, providing a crucial preclinical perspective for researchers and drug development professionals in the field of myelofibrosis.
Myelofibrosis, a chronic and debilitating myeloproliferative neoplasm, is primarily driven by the dysregulation of the Janus kinase (JAK) signaling pathway. The advent of JAK inhibitors has revolutionized the treatment landscape for this disease. Currently, four major players dominate this therapeutic space: ruxolitinib, this compound, pacritinib, and momelotinib. While clinical trials have established their efficacy, a direct head-to-head comparison of their performance on myelofibrosis cell lines is essential for a deeper understanding of their underlying mechanisms and for guiding future drug development. This guide provides a comprehensive comparison of these four JAK inhibitors, supported by experimental data on their effects on cell signaling, viability, and apoptosis in relevant myelofibrosis cell lines.
Comparative Efficacy in Inhibiting JAK2 Signaling
The constitutive activation of the JAK2-STAT signaling pathway is a hallmark of myelofibrosis. Therefore, the primary mechanism of action for these inhibitors is the suppression of this pathway. A key metric for evaluating their potency is the half-maximal inhibitory concentration (IC50) for the phosphorylation of STAT5 (pSTAT5), a critical downstream effector of JAK2.
In a head-to-head comparison using the JAK2V617F-positive human megakaryoblastic leukemia cell line, SET2, ruxolitinib demonstrated the highest potency in inhibiting JAK2 signaling.[1]
| JAK Inhibitor | IC50 for pSTAT5 Inhibition in SET2 cells (nM) |
| Ruxolitinib | 14[1] |
| Momelotinib | 205[1] |
| Pacritinib | 429[1] |
| This compound | 672[1] |
Table 1: Comparative IC50 values of JAK inhibitors for the inhibition of pSTAT5 in the SET2 myelofibrosis cell line. Data sourced from Celik et al., 2023.
Anti-proliferative Effects on Myelofibrosis Cell Lines
The ultimate goal of targeting the JAK-STAT pathway in myelofibrosis is to control the aberrant proliferation of myeloid cells. The anti-proliferative activity of these inhibitors has been evaluated across various JAK2V617F-mutant human leukemia cell lines, including HEL, UKE-1, and SET2.
Consistent with its potent inhibition of JAK2 signaling, ruxolitinib exhibited the most potent anti-proliferative effects across all tested cell lines. Pacritinib and this compound also demonstrated significant anti-proliferative activity, while momelotinib was generally the least potent of the four.
| JAK Inhibitor | HEL cells IC50 (nM) | UKE-1 cells IC50 (nM) | SET2 cells IC50 (nM) |
| Ruxolitinib | 180 | 250 | 350 |
| This compound | 800 | 1200 | 1500 |
| Pacritinib | 500 | 700 | 900 |
| Momelotinib | 1500 | 2000 | 2500 |
Table 2: Comparative anti-proliferative IC50 values of JAK inhibitors in various myelofibrosis-relevant cell lines. Data represents approximate values derived from graphical representations in Roman et al., 2022.
Induction of Apoptosis in Myelofibrosis Cells
Beyond inhibiting proliferation, an effective cancer therapeutic should ideally induce programmed cell death, or apoptosis, in malignant cells. While direct head-to-head comparative studies on apoptosis for all four inhibitors are limited, individual studies have demonstrated that JAK2 inhibition, in general, leads to apoptosis in JAK2-mutant cells.[2]
Studies have shown that inhibition of the JAK2-STAT pathway leads to the upregulation of the pro-apoptotic protein Bim, which is a key mediator of apoptosis in these cells.[2] The combination of a JAK inhibitor with a BH3 mimetic, such as ABT-737, has been shown to enhance apoptosis in JAK2V617F-positive cell lines like HEL and SET-2.[2] This suggests that while JAK inhibitors can initiate the apoptotic process, their efficacy in this regard may be enhanced by combination therapies that target other components of the apoptotic machinery.
Signaling Pathway Analysis
The JAK-STAT pathway is a complex network with multiple downstream effectors that regulate cell survival, proliferation, and differentiation. While the primary target of these inhibitors is JAK2, their broader kinase inhibition profiles can lead to differential effects on other signaling pathways.
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[3] this compound is a selective JAK2 inhibitor that also has activity against FLT3.[3] Pacritinib inhibits JAK2 and IRAK1, while sparing JAK1. Momelotinib inhibits JAK1 and JAK2, and also uniquely inhibits ACVR1, which is involved in iron metabolism and may contribute to its anemia benefit observed in clinical trials. These differences in kinase selectivity likely contribute to the varied clinical profiles of these drugs, including their side-effect profiles and potential for off-target effects.
Experimental Protocols
Cell Viability Assay
Cell Lines: HEL, UKE-1, and SET-2 human leukemia cell lines harboring the JAK2V617F mutation.
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density.
-
The cells are treated with a serial dilution of the JAK inhibitors (ruxolitinib, this compound, pacritinib, momelotinib) for 72 hours.
-
Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader, and the data is normalized to vehicle-treated control cells.
-
IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay
Cell Lines: HEL and SET-2 cells.
Procedure:
-
Cells are seeded in 6-well plates and treated with the JAK inhibitors at various concentrations for 24 to 48 hours.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) are added to the cells.[4]
-
After a short incubation period in the dark, the cells are analyzed by flow cytometry.[4]
-
The percentage of apoptotic cells (Annexin V positive, viability dye negative) and late apoptotic/necrotic cells (Annexin V positive, viability dye positive) is quantified.
Conclusion
This head-to-head comparison of ruxolitinib, this compound, pacritinib, and momelotinib on myelofibrosis cell lines highlights their distinct preclinical profiles. Ruxolitinib consistently demonstrates the most potent inhibition of JAK2 signaling and cell proliferation in vitro. The other inhibitors, while also effective, exhibit different potency and kinase selectivity profiles, which may translate to their unique clinical characteristics. The induction of apoptosis appears to be a common mechanism of action for JAK inhibitors, though further direct comparative studies are needed to fully elucidate the differences between these four agents. The provided experimental data and protocols offer a valuable resource for researchers in the ongoing effort to develop more effective and targeted therapies for myelofibrosis.
References
- 1. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 2. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Differential Efficacy of Fedratinib and Ruxolitinib on STAT Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential efficacy of two Janus kinase (JAK) inhibitors, fedratinib and ruxolitinib, with a specific focus on their impact on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. The information presented herein is supported by experimental data to aid in research and drug development decisions.
Introduction to this compound and Ruxolitinib
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while this compound is a selective inhibitor of JAK2, also exhibiting activity against FMS-like tyrosine kinase 3 (FLT3).[1] Both drugs function by inhibiting the JAK-STAT signaling pathway, which is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[2][3] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms (MPNs).[3] The therapeutic effects of both this compound and ruxolitinib are mediated through the inhibition of STAT protein phosphorylation, primarily STAT3 and STAT5.[4][5]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound and ruxolitinib against JAK enzymes and their downstream target, STAT5.
Table 1: Enzymatic Inhibition of JAK Isoforms
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [2] |
| This compound | 105 | 3 | 1002 | - | [6] |
Table 2: Cellular Inhibition of STAT5 Phosphorylation
| Compound | Cell Line | Assay Target | IC50 (nM) | Reference |
| Ruxolitinib | SET2 | pSTAT5 Inhibition | 14 | [7] |
| This compound | SET2 | pSTAT5 Inhibition | 672 | [7] |
Differential Efficacy in Ruxolitinib-Resistant Models
A key differentiator between the two inhibitors is their efficacy in the context of ruxolitinib resistance. Preclinical studies have demonstrated that this compound can effectively inhibit STAT5 phosphorylation in cell lines that have developed resistance to ruxolitinib.[3][8] In ruxolitinib-resistant BaF3 JAK2V617F cells, this compound was able to inhibit STAT5 phosphorylation, whereas ruxolitinib was not.[3] This suggests a distinct mechanism of interaction with JAK2 that allows this compound to overcome certain forms of resistance.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for assessing the inhibition of STAT phosphorylation.
Caption: The JAK-STAT signaling pathway and points of inhibition by this compound and ruxolitinib.
Caption: Experimental workflow for assessing STAT phosphorylation inhibition.
Experimental Protocols
Western Blotting for STAT Phosphorylation
This protocol outlines the general steps for assessing the inhibition of STAT3 and STAT5 phosphorylation using Western blotting.
-
Cell Culture and Treatment:
-
Culture appropriate cell lines (e.g., SET2, BaF3-JAK2V617F) in standard growth media.
-
Seed cells at a desired density and allow them to adhere or stabilize in suspension.
-
Pre-treat cells with varying concentrations of this compound, ruxolitinib, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a relevant cytokine (e.g., IL-6 for STAT3, or leave unstimulated for constitutively active cell lines) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3), phosphorylated STAT5 (p-STAT5), total STAT3, and total STAT5 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated STAT levels to the corresponding total STAT levels to account for loading differences.
-
Calculate the percentage of inhibition for each drug concentration relative to the vehicle-treated control.
-
Determine the IC50 values by plotting the percentage of inhibition against the drug concentration.
-
Flow Cytometry for STAT Phosphorylation
This protocol describes the general steps for analyzing STAT phosphorylation at the single-cell level using flow cytometry.
-
Cell Preparation and Treatment:
-
Prepare single-cell suspensions from cell lines or primary samples (e.g., peripheral blood mononuclear cells).
-
Treat the cells with this compound, ruxolitinib, or a vehicle control as described for Western blotting.
-
Stimulate the cells with a specific cytokine.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) to preserve the cellular structure and phosphorylation states.
-
Permeabilize the cells with a permeabilization buffer (e.g., methanol-based) to allow intracellular antibody staining.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with fluorescently-conjugated antibodies specific for p-STAT3 and p-STAT5.
-
Co-stain with antibodies against cell surface markers to identify specific cell populations if necessary.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the cell population of interest.
-
Measure the mean fluorescence intensity (MFI) of the p-STAT signal in each sample.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the p-STAT MFI for each drug concentration compared to the stimulated, vehicle-treated control.
-
Determine the IC50 values from the dose-response curves.
-
Summary and Conclusion
Both this compound and ruxolitinib are effective inhibitors of the JAK-STAT signaling pathway, but they exhibit distinct profiles in terms of their selectivity and efficacy. Ruxolitinib demonstrates potent inhibition of both JAK1 and JAK2, leading to strong suppression of STAT phosphorylation in sensitive cell lines.[2][7] this compound, while being a more selective JAK2 inhibitor, shows a lower potency for inhibiting pSTAT5 in cellular assays compared to ruxolitinib.[7] However, a critical advantage of this compound is its demonstrated ability to inhibit STAT5 phosphorylation in ruxolitinib-resistant models, suggesting its potential as a valuable therapeutic option in cases of acquired resistance to ruxolitinib.[3][8] The choice between these inhibitors in a research or clinical setting may depend on the specific JAK-STAT signaling dependency of the cells or disease being studied and the potential for the development of resistance.
References
- 1. ajmc.com [ajmc.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 8. P997: this compound IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fedratinib and Itacitinib in Preclinical Models of Immunopathology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Janus kinase (JAK) inhibitors Fedratinib and Itacitinib, focusing on their performance in preclinical immunopathology models. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to inform researchers and drug development professionals in their evaluation of these targeted therapies.
Introduction to this compound and Itacitinib
This compound and Itacitinib are small molecule inhibitors of the Janus kinase (JAK) family, a group of intracellular tyrosine kinases crucial for cytokine signaling. Dysregulation of the JAK-STAT pathway is a key driver in a multitude of inflammatory and autoimmune diseases. While both drugs target this pathway, they exhibit distinct selectivity profiles. This compound is a selective inhibitor of JAK2, whereas Itacitinib selectively targets JAK1.[1][2] This difference in selectivity is hypothesized to translate into differential efficacy and safety profiles in various immunopathological contexts.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression, which governs a wide range of cellular processes including immune responses, inflammation, and hematopoiesis.[1][3]
This compound , as a selective JAK2 inhibitor, primarily interferes with the signaling of cytokines that utilize JAK2. This includes receptors for erythropoietin, thrombopoietin, and granulocyte-macrophage colony-stimulating factor (GM-CSF), as well as several interleukins and interferons.[2][4] By inhibiting JAK2, this compound can modulate the activity of downstream STAT proteins, particularly STAT3 and STAT5, thereby suppressing the expression of genes involved in inflammation and cell proliferation.[2]
Itacitinib , on the other hand, is a selective JAK1 inhibitor. JAK1 is associated with the signaling of a broad range of cytokines, including those that use the common gamma chain (γc) such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, as well as the IL-6 and interferon families.[3] By selectively inhibiting JAK1, Itacitinib primarily impacts the activation of STAT1 and STAT3, leading to the downregulation of inflammatory gene expression.[3]
Below are diagrams illustrating the distinct signaling pathways predominantly inhibited by each drug.
Comparative Efficacy in Immunopathology Models
A direct comparison of this compound and Itacitinib has been conducted in preclinical models of hemophagocytic lymphohistiocytosis (HLH), a severe hyperinflammatory syndrome. The following tables summarize the key findings from this and other relevant studies.
Hemophagocytic Lymphohistiocytosis (HLH)
| Parameter | This compound (JAK2 inhibitor) | Itacitinib (JAK1 inhibitor) | Reference |
| Model | CpG-induced secondary HLH (C57BL/6 mice) | CpG-induced secondary HLH (C57BL/6 mice) | [5] |
| Dosage | 60 mg/kg, twice daily, oral gavage | 120 mg/kg, twice daily, oral gavage | [5] |
| Survival | No significant improvement | Significantly improved survival | [5] |
| Clinical Score | No clinical benefit | Significantly lessened clinical scores | [5] |
| Model | LCMV-induced primary HLH (Prf1-/- mice) | LCMV-induced primary HLH (Prf1-/- mice) | [5] |
| Dosage | 60 mg/kg, twice daily, oral gavage | 120 mg/kg, twice daily, oral gavage | [5] |
| Survival | Suboptimal performance | Suboptimal performance | [5] |
| Transcriptional Changes (Splenic CD8 T cells) | Targeted genes regulating cell proliferation and metabolism | Targeted inflammatory and metabolic pathway genes | [5] |
Graft-versus-Host Disease (GvHD)
| Parameter | This compound (JAK2 inhibitor) | Itacitinib (JAK1 inhibitor) | Reference |
| Model | - | Xenogeneic GvHD (human PBMC in NSG mice) | [4][6] |
| Dosage | - | ~120 mg/kg, twice daily, force-feeding | [4][6] |
| Median Survival | - | 45 days (vs. 33 days in control, P < 0.001) | [4] |
| Effect on T-cells | - | Decreased absolute numbers of human CD4+ and CD8+ T-cells | [4] |
| Effect on Regulatory T-cells (Tregs) | - | Increased frequencies of human Tregs | [4] |
Arthritis and Colitis
Direct comparative data for this compound and Itacitinib in arthritis and colitis models is limited. However, studies on Itacitinib have demonstrated its efficacy in these models.
Itacitinib in Arthritis and Colitis Models [1][7]
| Model | Parameter | Itacitinib (JAK1 inhibitor) | Reference |
| Experimentally-induced Arthritis (rodent) | Symptoms and Pathology | Ameliorated in a dose-dependent manner | [1][7] |
| Inflammatory Bowel Disease (mouse models) | Disease Onset | Delayed | [1][7] |
| Symptom Severity | Reduced | [1][7] | |
| Recovery | Accelerated | [1][7] | |
| TNBS-induced Colitis (mouse) | Efficacy | Highly efficacious with low systemic exposure when administered directly to the colon | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Hemophagocytic Lymphohistiocytosis (HLH) Mouse Models[5]
-
CpG-induced Secondary HLH:
-
Animals: C57BL/6 mice.
-
Induction: Mice received intraperitoneal injections of CpG (a TLR9 agonist) and an anti-IL-10 receptor antibody on days 0, 2, 4, and 7.
-
Treatment: this compound (60 mg/kg), Itacitinib (120 mg/kg), or vehicle (0.5% methylcellulose) was administered via oral gavage twice daily from day 4 through day 8 or 9.
-
Readouts: Survival was monitored daily. Clinical scores were calculated in a blinded fashion based on activity, posture, and fur texture.
-
-
LCMV-induced Primary HLH:
-
Animals: Perforin-deficient (Prf1-/-) mice.
-
Induction: Mice were infected with Lymphocytic Choriomeningitis Virus (LCMV).
-
Treatment: As described for the CpG-induced model.
-
Readouts: Survival and clinical scores were monitored. Splenocytes were collected for RNA sequencing to analyze transcriptional changes in CD8 T cells and monocytes.
-
Xenogeneic Graft-versus-Host Disease (GvHD) Mouse Model[4][6]
-
Animals: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
-
Induction: Mice were intravenously injected with 20 x 10^6 human peripheral blood mononuclear cells (hPBMCs) on day 0.
-
Treatment: Itacitinib (~120 mg/kg) or vehicle (methylcellulose) was administered by force-feeding twice a day from day 3 to day 28.
-
Readouts: Survival and GvHD scores were monitored. Human T-cell engraftment and subtypes in the blood were analyzed by flow cytometry on days 14, 21, and 28.
Collagen-Induced Arthritis (CIA) Mouse Model (General Protocol)[8]
-
Animals: DBA/1 mice are commonly used.
-
Induction: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail on day 0. A booster injection with type II collagen in Incomplete Freund's Adjuvant (IFA) is given on day 21.
-
Readouts: Arthritis development is monitored by visual scoring of paw swelling and redness. Histological analysis of the joints is performed to assess inflammation, pannus formation, and cartilage/bone erosion.
TNBS-Induced Colitis Mouse Model (General Protocol)
-
Animals: BALB/c or SJL/J mice are often used.
-
Induction: Mice are anesthetized and a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol is administered intrarectally via a catheter.
-
Readouts: Disease progression is monitored by daily measurement of body weight, stool consistency, and presence of blood in the stool (Disease Activity Index - DAI). At the end of the experiment, colons are collected for measurement of length, macroscopic scoring of damage, and histological analysis of inflammation and tissue damage.
Conclusion
This compound and Itacitinib, as selective inhibitors of JAK2 and JAK1 respectively, demonstrate distinct efficacy profiles in preclinical models of immunopathology. In a direct comparison in HLH models, the JAK1 inhibitor Itacitinib showed a significant survival benefit and amelioration of clinical symptoms in the secondary HLH model, where this compound did not.[5] However, in a primary HLH model, both drugs had suboptimal performance, suggesting that the underlying disease pathogenesis dictates the therapeutic utility of selective JAK inhibition.[5]
Itacitinib has also shown promise in models of GvHD, arthritis, and colitis, highlighting the critical role of JAK1 in these conditions.[1][4] While direct comparative data for this compound in arthritis and colitis is lacking, its established role in myelofibrosis and its targeting of the JAK2 pathway suggest it may be effective in specific inflammatory contexts, particularly those driven by cytokines that signal through JAK2.
The choice between a selective JAK1 or JAK2 inhibitor will likely depend on the specific immunopathology, the key cytokine drivers of the disease, and the desired safety profile. This guide provides a foundation of preclinical data to aid researchers in their ongoing investigation and development of targeted therapies for immune-mediated diseases.
References
- 1. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stat transcription factors in immunoregulation and autoimmune disease - John O'Shea [grantome.com]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Fedratinib
This document provides a comprehensive, procedural guide for the safe handling and disposal of fedratinib (Inrebic®), a kinase inhibitor classified as a hazardous drug. The information is intended for researchers, scientists, and drug development professionals to ensure immediate safety and logistical compliance in a laboratory setting. Adherence to these protocols is critical for minimizing occupational exposure and preventing environmental release.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, suspected of damaging the unborn child and causing organ damage through prolonged or repeated exposure[1]. Therefore, stringent safety measures are required during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form. This includes double gloves (nitrile), a protective gown, and safety glasses[2]. If there is a risk of generating dust or aerosols from crushed or opened capsules, a NIOSH-approved respirator is mandatory[1].
-
Engineering Controls: Whenever possible, handle this compound within a ventilated engineering control, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled[1]. Wash hands thoroughly after handling the drug, even if gloves were worn[1].
This compound Waste Disposal Procedures
All this compound waste is considered hazardous and must be disposed of according to federal, state, and local regulations. Do not dispose of this compound or contaminated materials in standard trash or down the drain[1][3].
Step-by-Step Disposal of Unused or Expired this compound
-
Segregation: Isolate all unused, expired, or unwanted this compound capsules. Keep them in their original or a clearly labeled, sealed container.
-
Waste Classification: This material is classified as hazardous pharmaceutical waste.
-
Containerization: Place the container into a designated, leak-proof, and properly labeled hazardous waste container. In the United States, this is typically a black RCRA (Resource Conservation and Recovery Act) waste container[4]. The container must be clearly labeled with the words "Hazardous Waste" and identify the contents.
-
Storage: Store the hazardous waste container in a secure, designated area away from general laboratory traffic, pending collection.
-
Final Disposal: Arrange for pickup by a licensed hazardous waste disposal contractor for high-temperature incineration at a permitted facility[1]. Maintain all records of waste disposal as required by your institution and regulatory agencies.
Disposal of Contaminated Materials
Items that have come into contact with this compound, such as gloves, bench paper, empty bottles, and labware, are also considered hazardous waste.
Table 1: this compound Waste Stream Management
| Waste Type | Description | Recommended Container | Disposal Method |
| Unused/Expired Drug | Intact capsules, partially used bottles of this compound. | Black RCRA Hazardous Waste Container (or equivalent per local regulation). | High-Temperature Incineration via licensed contractor. |
| Contaminated Sharps | Needles, syringes, glass slides, or broken labware contaminated with this compound. | Puncture-resistant, leak-proof sharps container labeled "Hazardous Waste - Sharps". | High-Temperature Incineration via licensed contractor. |
| Contaminated Solid Waste (Non-Sharps) | Gloves, gowns, bench paper, plasticware, and other disposable items contaminated with this compound residue. | Yellow Chemotherapy Waste Container (or equivalent) labeled "Hazardous Waste". | High-Temperature Incineration via licensed contractor. |
| Contaminated Liquid Waste | Aqueous solutions containing this compound, and the first two rinsates from decontaminating glassware. | Sealable, chemical-resistant liquid waste container labeled "Hazardous Waste". | Collection and disposal by a licensed hazardous waste vendor. |
Experimental Protocols
While specific protocols for the chemical degradation of this compound for disposal are not widely published, the following spill decontamination protocol is based on standard laboratory safety procedures for hazardous drugs[1][2][5].
Protocol: Decontamination of a this compound Spill
-
Area Control & Evacuation: 1.1. Immediately alert personnel in the vicinity of the spill. 1.2. Cordon off the affected area to prevent the spread of contamination[5]. 1.3. Evacuate all non-essential personnel.
-
Don Appropriate PPE: 2.1. Before beginning cleanup, don a full set of PPE: two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, and a NIOSH-approved respirator (if the spill involves powder).
-
Spill Containment: 3.1. For liquid spills: Gently cover the spill with absorbent pads, working from the outside in to prevent splashing[2]. 3.2. For powder spills: Cover the spill with absorbent pads dampened with a suitable solvent or water to avoid raising dust[1]. DO NOT dry sweep the powder.
-
Spill Cleanup: 4.1. Using forceps, carefully pick up any broken glass or sharp fragments and place them into a designated hazardous sharps container. 4.2. Collect all absorbent materials and contaminated debris and place them into a designated cytotoxic waste bag or container[2].
-
Surface Decontamination: 5.1. Decontaminate the spill area thoroughly. The Safety Data Sheet for Inrebic specifies decontaminating the area twice with an appropriate solvent[1]. 5.2. A common practice for cytotoxic drugs involves a three-step process:
- Step 1 (Deactivation - Optional but Recommended): While specific deactivating agents for this compound are not listed, some guidelines suggest using agents like sodium hypochlorite for other cytotoxic drugs[6]. Check for material compatibility before use.
- Step 2 (Cleaning): Wash the area with a detergent solution and disposable towels.
- Step 3 (Rinsing): Rinse the area with clean water and wipe dry with fresh disposable towels. 5.3. Place all cleaning materials into the cytotoxic waste container.
-
Post-Cleanup Procedure: 6.1. Carefully remove PPE, starting with the outer gloves and turning them inside out[2]. Dispose of all PPE as contaminated waste. 6.2. Wash hands thoroughly with soap and water. 6.3. Document the spill and cleanup procedure according to your institution's safety protocols.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for segregating and disposing of waste generated from activities involving this compound.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. nottingham.ac.uk [nottingham.ac.uk]
- 6. Decontamination methods for cytotoxic drugs. 1. Use of a bioluminescent technique to monitor the inactivation of methotrexate with chlorine-based agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Fedratinib
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for Fedratinib, a hazardous pharmaceutical agent. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel. This compound is classified as a hazardous substance, with the potential for reproductive and target organ toxicity.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required equipment for various handling scenarios.
| PPE Component | Standard Handling of Packaged Product | Handling Bulk Product or Opened/Crushed/Broken Capsules |
| Gloves | Nitrile or other impervious gloves | Required |
| Eye Protection | Safety goggles with side-shields | Required |
| Respiratory Protection | Not required | Suitable respirator if dust is generated |
| Body Protection | Lab coat | Impervious clothing or protective overgarment |
Safe Handling and Operational Protocols
Strict adherence to the following step-by-step procedures is necessary to prevent contamination and accidental exposure.
Pre-Handling Preparations:
-
Obtain and Review Safety Data Sheet (SDS): Before commencing any work, all personnel must read and understand the specific Safety Data Sheet for this compound.[1]
-
Designated Handling Area: All handling of this compound must occur in a designated, well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Assemble all Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available within the designated area before handling the compound.
Handling Procedures:
-
Don Appropriate PPE: As a minimum, wear nitrile gloves, a lab coat, and safety goggles with side-shields.[2] When handling bulk powder or if there is a risk of aerosolization, a suitable respirator and impervious clothing are required.[2]
-
Avoid Dust and Aerosol Formation: Handle this compound carefully to prevent the generation of dust or aerosols.[2] If capsules need to be opened or crushed, this must be done within a chemical fume hood.[1]
-
Prevent Contact: Avoid direct contact with the skin, eyes, and mucous membranes.[1] In case of accidental contact, follow the first aid measures outlined in the SDS.
-
No Eating, Drinking, or Smoking: These activities are strictly prohibited in the designated handling area.[1]
-
Thorough Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
Waste Segregation and Collection:
-
Designated Waste Containers: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and contaminated labware, must be disposed of in a clearly labeled, sealed container for hazardous chemical waste.
-
Unused Product: Unused or expired this compound must be disposed of as hazardous waste. Do not dispose of it down the drain.[1]
Disposal Procedure:
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for the disposal of hazardous chemical waste.
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified waste disposal service, in accordance with local, regional, national, and international regulations.[1]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

